1,6-Dibromo-2-naphthol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6-dibromonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESFYLPKHQOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075100 | |
| Record name | 1,6-Dibromo-2-naphthol | |
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Molecular Weight |
301.96 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pink powder; [Sigma-Aldrich MSDS] | |
| Record name | 1,6-Dibromo-2-naphthol | |
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CAS No. |
16239-18-2 | |
| Record name | 1,6-Dibromo-2-naphthalenol | |
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| Record name | 2-Naphthol, 1,6-dibromo- | |
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| Record name | 1,6-Dibromo-2-naphthol | |
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Foundational & Exploratory
Introduction: The Strategic Importance of 1,6-Dibromo-2-naphthol
An In-Depth Technical Guide to 1,6-Dibromo-2-naphthol (CAS 16239-18-2) for Researchers and Drug Development Professionals
This compound is a halogenated aromatic compound featuring a naphthalene core substituted with two bromine atoms and a hydroxyl group.[1] While not an end-product itself, it serves as a pivotal synthetic intermediate in the development of more complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3] Its value lies in the differential reactivity of its two bromine substituents, allowing for regioselective transformations. Specifically, the bromine at the 1-position is susceptible to selective removal, providing a clean and efficient route to 6-bromo-2-naphthol, a crucial building block for various bioactive compounds and liquid crystal materials.[4][5] This guide offers a comprehensive overview of its synthesis, properties, reactivity, and applications, providing the technical insights necessary for its effective utilization in a research and development setting.
Physicochemical and Structural Properties
This compound is typically a pink to light brown crystalline powder at room temperature.[6][7] Its core structure consists of a planar naphthalene ring system, which facilitates intermolecular interactions such as π–π stacking.[8] The presence of the hydroxyl group imparts polarity and allows for hydrogen bonding, while the bromine atoms enhance its reactivity in certain substitution and coupling reactions.[1][8]
| Property | Value | Source(s) |
| CAS Number | 16239-18-2 | [6] |
| Molecular Formula | C₁₀H₆Br₂O | [9] |
| Molecular Weight | 301.96 g/mol | [7] |
| IUPAC Name | 1,6-dibromonaphthalen-2-ol | [7] |
| Melting Point | 105-107 °C | [6][9][10] |
| Boiling Point | 368.5±22.0 °C (Predicted) | [6] |
| Appearance | Pink to purple or light brown powder | [6][7] |
| pKa | 6.94±0.50 (Predicted) | [6] |
Synthesis of this compound: Regioselective Bromination
The primary and most direct route to this compound is the electrophilic bromination of 2-naphthol (also known as β-naphthol). The hydroxyl group of 2-naphthol is a powerful activating group, directing electrophilic substitution primarily to the ortho (position 1) and para (position 6, relative to the C1 position) positions. By using two equivalents of bromine, dibromination occurs predictably at these activated sites.
Caption: Synthesis of this compound via bromination of 2-naphthol.
Experimental Protocol: Synthesis from 2-Naphthol
This protocol is adapted from established procedures for the bromination of 2-naphthol, which generates this compound as a key intermediate.[4][5]
Materials:
-
2-Naphthol (1 mole equivalent)
-
Glacial Acetic Acid
-
Bromine (2 mole equivalents)
-
Round-bottomed flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolution: In a round-bottomed flask, dissolve 144 g (1 mole) of 2-naphthol in 400 ml of glacial acetic acid. Gentle warming may be required.[4]
-
Bromine Addition: Prepare a solution of 320 g (2 moles) of bromine in 100 ml of glacial acetic acid. Add this solution dropwise to the 2-naphthol solution via a dropping funnel over 15-30 minutes. The reaction is exothermic, and the flask should be shaken or stirred gently throughout the addition.[4]
-
Causality Note: The hydroxyl group of 2-naphthol strongly activates the ring towards electrophilic attack. The first bromine atom adds preferentially at the highly reactive C1 position. The second equivalent of bromine then adds to the next most activated position, C6, resulting in the desired 1,6-disubstituted product. Glacial acetic acid serves as a polar solvent that can solvate the ions formed during the reaction.
-
Reaction Completion: After the addition is complete, the mixture contains the intermediate this compound. This product is often not isolated but is directly used in the subsequent reduction step to form 6-bromo-2-naphthol.[4][11] An improved, patented method involves carrying out the bromination in an organic solvent like perchloroethylene at 40-60°C in the presence of a quaternary ammonium catalyst to enhance regioselectivity and minimize by-products.[2]
Spectroscopic and Structural Characterization
Confirmation of the this compound structure relies on standard analytical techniques.
-
¹H NMR: The proton NMR spectrum provides distinct signals for the remaining aromatic protons, whose chemical shifts and coupling patterns confirm the substitution pattern.[12]
-
¹³C NMR: The carbon NMR spectrum shows the expected number of signals for the ten carbon atoms of the naphthalene ring, with carbons bonded to bromine exhibiting characteristic shifts.[13]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.[7]
-
IR Spectroscopy: The infrared spectrum will display a broad absorption band characteristic of the O-H stretch of the phenolic hydroxyl group and absorptions in the aromatic C-H and C=C stretching regions.[7]
-
X-ray Crystallography: Studies on the methanol monosolvate of this compound confirm the molecule is nearly planar. The crystal structure is stabilized by O-H···O hydrogen bonds, π–π stacking interactions between naphthalene rings, and Br···Br halogen interactions.[8]
Chemical Reactivity: The Gateway to 6-Substituted Naphthols
The primary utility of this compound is its role as a precursor to 6-bromo-2-naphthol. This is achieved through the selective reduction (de-bromination) of the bromine atom at the 1-position.
Causality of Selective Reduction: The C1-Br bond is significantly more reactive than the C6-Br bond. This is due to steric hindrance from the adjacent hydroxyl group at C2, which weakens the C1-Br bond and makes it more susceptible to reductive cleavage. This differential reactivity is the cornerstone of its synthetic value.
References
- 1. CAS 16239-18-2: 1,6-Dibromo-2-naphthalenol | CymitQuimica [cymitquimica.com]
- 2. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]
- 3. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound CAS#: 16239-18-2 [m.chemicalbook.com]
- 7. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,6-Dibromonaphthalen-2-ol methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. youtube.com [youtube.com]
- 12. This compound(16239-18-2) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
Spectroscopic Characterization of 1,6-Dibromo-2-naphthol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-Dibromo-2-naphthol (CAS No: 16239-18-2), a key intermediate in organic synthesis. Aimed at researchers, chemists, and quality control professionals, this document details the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. The protocols for data acquisition and the logic behind spectral interpretation are presented to ensure structural confirmation and facilitate its use in further applications.
Introduction
This compound is a substituted naphthalenol derivative. The precise confirmation of its molecular structure is paramount for its application in research and development, particularly in the synthesis of more complex molecules. Spectroscopic analysis provides a definitive, non-destructive method for structural elucidation. This guide synthesizes data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to build a complete analytical profile of the target compound.
Molecular Structure and Properties
Structure:
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Experimental Protocol: Electron Ionization (EI)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or dichloromethane.
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) is used.
-
Ionization: The sample is subjected to a standard 70 eV electron beam in the ion source.
-
Analysis: The resulting fragments are separated by a quadrupole mass analyzer.
Data Interpretation
The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
-
Molecular Ion (M⁺): The spectrum will show a cluster of peaks for the molecular ion.[1]
-
m/z 300: Corresponds to [C₁₀H₆⁷⁹Br₂O]⁺.
-
m/z 302: Corresponds to [C₁₀H₆⁷⁹Br⁸¹BrO]⁺.
-
m/z 304: Corresponds to [C₁₀H₆⁸¹Br₂O]⁺.
-
The relative intensity of these peaks is expected to be in a 1:2:1 ratio, which is a hallmark of a dibrominated compound.[1]
-
Fragmentation Pathway
The primary fragmentation involves the loss of bromine atoms and the carbonyl group.
Caption: Proposed EI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. An air background spectrum is subtracted.
Spectral Data and Interpretation
The IR spectrum confirms the presence of the hydroxyl and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3500-3200 (broad) | O-H stretch | Phenolic Hydroxyl |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~1200 | C-O stretch | Phenol |
| ~600-500 | C-Br stretch | Aryl Bromide |
-
O-H Stretch: A prominent broad absorption band in the region of 3500-3200 cm⁻¹ is definitive for the hydroxyl group, with broadening caused by hydrogen bonding.
-
Aromatic C=C Stretch: Multiple sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ confirm the presence of the naphthalene aromatic system.
-
C-Br Stretch: The carbon-bromine bond vibration typically appears in the fingerprint region at lower wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.
-
Experiments: Standard ¹H and ¹³C{¹H} spectra are recorded.
¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum shows six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.15 | d | ~2.0 | H-5 |
| ~7.80 | d | ~9.0 | H-8 |
| ~7.60 | dd | ~9.0, 2.0 | H-7 |
| ~7.55 | s | - | H-3 |
| ~7.30 | d | ~9.0 | H-4 |
| ~5.50 | s (broad) | - | -OH |
-
Causality of Shifts: The proton at the C-3 position is a singlet as it has no adjacent protons. The protons on the brominated ring (H-5, H-7) are downfield due to the anisotropic effect of the neighboring ring and the electronegativity of bromine. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and temperature.
¹³C NMR Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals for the 10 carbons of the naphthalene core.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 | C-2 | Carbon bearing the electron-donating -OH group. |
| ~135-125 | C-4a, C-8a | Quaternary carbons at the ring junction. |
| ~130-120 | C-4, C-5, C-7, C-8 | Aromatic CH carbons. |
| ~115 | C-3 | Aromatic CH carbon. |
| ~118 | C-6 | Carbon bearing the electron-withdrawing Br atom. |
| ~110 | C-1 | Carbon bearing the electron-withdrawing Br atom. |
-
Substituent Effects: The C-2 carbon attached to the oxygen is significantly deshielded and appears far downfield. Carbons C-1 and C-6, directly bonded to the electronegative bromine atoms, also experience a downfield shift compared to unsubstituted naphthalene.
Conclusion
The collective spectroscopic data from Mass Spectrometry, IR, and NMR provides an unambiguous structural confirmation of this compound. The MS data confirms the molecular formula and the presence of two bromine atoms. The IR spectrum verifies the key hydroxyl and aromatic functional groups. Finally, the ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, allowing for the complete assignment of the molecular structure. This validated dataset serves as a reliable reference for quality control and future synthetic applications.
References
The Crystalline Architecture of 1,6-Dibromo-2-naphthol: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 1,6-Dibromo-2-naphthol in Modern Chemistry
This compound is a halogenated aromatic compound that serves as a pivotal intermediate in various chemical syntheses. Its structural backbone, a substituted naphthalene ring, is a recurring motif in medicinal chemistry and materials science. Notably, this compound is a precursor in the synthesis of certain pharmaceutically-active agents, including potential antipsychotic medications.[1][2] Furthermore, it has found applications as a peroxidase enhancer in catalyzed oxidation reactions and in the stabilization of two-component systems for chemiluminescent assays.[1]
A thorough understanding of the three-dimensional structure of this compound is paramount for predicting its reactivity, understanding its intermolecular interactions, and designing novel derivatives with tailored properties. This guide provides an in-depth analysis of the crystal structure of this compound, offering a detailed experimental protocol for its crystallization and a comprehensive discussion of its structural features for researchers, scientists, and professionals in drug development.
Synthesis and Purification of this compound
Prior to single crystal growth, the synthesis of high-purity this compound is essential. The compound is typically prepared through the bromination of β-naphthol.
Experimental Protocol: Synthesis
An established method for the synthesis involves the reaction of β-naphthol with elemental bromine in an organic solvent. An improved process describes carrying out this reaction at a controlled temperature of 40° to 60° C to enhance regioselectivity and minimize the formation of by-products.[2]
Single Crystal Growth of this compound Methanol Monosolvate
The key to obtaining a high-quality crystal structure lies in the meticulous growth of a single crystal suitable for X-ray diffraction analysis. The following protocol has been demonstrated to yield colorless, plate-like crystals of this compound as a methanol monosolvate.[1]
Experimental Protocol: Single Crystal Growth
-
Dissolution: Dissolve approximately 100 mg of purified this compound in 2 ml of a solvent mixture consisting of 50% methanol and 50% hexanes.
-
Slow Evaporation: Allow the solution to stand undisturbed in a loosely covered container to permit slow evaporation of the solvents over a period of two weeks.
-
Crystal Formation: As the solvent evaporates, the concentration of the solute will gradually increase, leading to the formation of colorless, plate-like crystals.
-
Handling: It is crucial to note that the resulting crystals may be unstable when removed from their mother liquor and should be handled with care.[1]
Caption: Workflow for the single crystal growth of this compound methanol monosolvate.
Crystallographic Analysis and Structural Elucidation
The crystal structure of this compound methanol monosolvate has been determined by single-crystal X-ray diffraction.[1]
Data Collection and Refinement
Data for the structural analysis was collected on a Bruker APEXII CCD diffractometer at a temperature of 100 K using Mo Kα radiation. The structure was solved using SHELXS97 and refined with SHELXL97.[1]
Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₁₀H₆Br₂O·CH₄O |
| Formula Weight | 334.01 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9971 (4) |
| b (Å) | 12.4705 (12) |
| c (Å) | 22.462 (2) |
| β (°) | 92.442 (1) |
| Volume (ų) | 1118.62 (19) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R[F² > 2σ(F²)]) | 0.036 |
| Weighted R-factor (wR(F²)) | 0.074 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online (2013), 69, o1149.[1]
Molecular and Crystal Structure Insights
The asymmetric unit of the crystal contains one molecule of this compound and one molecule of methanol. The naphthol molecule is nearly planar, with a deviation of 0.069 (1) Å for all non-hydrogen atoms.[1]
Intermolecular Interactions: The Driving Forces of Crystal Packing
The crystal packing is stabilized by a network of non-covalent interactions, which are crucial for understanding the solid-state properties of the compound.
-
Hydrogen Bonding: The methanol molecule plays a key role in the crystal lattice, forming O—H⋯O hydrogen bonds with the hydroxyl group of the this compound molecule. These interactions link the molecules into dimer-like arrangements.[1]
-
π–π Stacking: The planar naphthol rings engage in π–π stacking interactions, with a centroid-to-centroid distance of 3.676 (2) Å. This type of interaction is common in aromatic systems and contributes significantly to the stability of the crystal structure.[1]
-
Halogen Bonding (Br⋯Br Interactions): The crystal structure exhibits Br⋯Br interactions with distances of 3.480 (4) Å and 3.786 (1) Å. These halogen bonds further stabilize the three-dimensional network.[1]
Caption: Key intermolecular interactions stabilizing the crystal structure.
Implications for Drug Development and Materials Science
The detailed crystal structure of this compound provides a foundational understanding for its application in various fields.
-
Rational Drug Design: Knowledge of the three-dimensional structure and the nature of intermolecular interactions allows for the rational design of new derivatives with improved binding affinities to biological targets. The hydrogen bonding capabilities and the potential for halogen bonding can be exploited in the design of novel pharmaceuticals.
-
Crystal Engineering: The understanding of the supramolecular assembly through hydrogen bonds, π–π stacking, and halogen interactions is crucial for crystal engineering. This knowledge can be applied to design new materials with desired properties, such as specific packing arrangements or tailored electronic characteristics.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of this compound. The detailed experimental protocols for synthesis and single crystal growth, coupled with a thorough analysis of the crystallographic data and intermolecular interactions, offer valuable insights for researchers in organic chemistry, medicinal chemistry, and materials science. The elucidated structure serves as a critical starting point for the future design and synthesis of novel compounds based on the this compound scaffold.
References
Solubility of 1,6-Dibromo-2-naphthol in common organic solvents
An In-depth Technical Guide to the Solubility of 1,6-Dibromo-2-naphthol in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic applications, including pharmaceuticals and advanced materials. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes its known physicochemical properties with fundamental chemical principles to offer a robust theoretical solubility profile. Furthermore, it provides detailed, field-proven experimental protocols for researchers to determine precise solubility data. This document is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various organic media to facilitate process development, formulation, and chemical synthesis.
Introduction: The Significance of this compound
This compound is a halogenated derivative of 2-naphthol, a versatile building block in organic chemistry. The introduction of two bromine atoms onto the naphthalene core significantly alters its electronic properties, reactivity, and, crucially, its solubility. This compound serves as a precursor in the synthesis of more complex molecules, including dyes, pharmaceutical agents, and liquid crystal materials.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, designing effective purification strategies (such as crystallization), and developing formulations. A solvent that ensures complete dissolution at reaction temperature but allows for controlled precipitation upon cooling is often ideal. This guide provides the foundational knowledge to make such informed decisions.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its physical and chemical properties. The table below summarizes the key physicochemical data for this compound, which forms the basis for predicting its solubility behavior.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₆Br₂O | [3][4] |
| Molar Mass | 301.96 g/mol | [3][4] |
| Appearance | Pink to purple or light brown crystalline powder | [3][5] |
| Melting Point | 105-107 °C | [3][5][6] |
| Boiling Point (Predicted) | 368.5 ± 22.0 °C | [3][5] |
| Density (Estimate) | ~1.75 g/cm³ | [3][5] |
| pKa (Predicted) | 6.94 ± 0.50 | [5] |
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
In the absence of extensive empirical data, we can predict the solubility of this compound by analyzing its molecular structure in the context of the "like dissolves like" principle. The molecule possesses a dual nature:
-
A large, nonpolar aromatic system: The naphthalene core, substituted with two bromine atoms, is large and hydrophobic. This region will interact favorably with nonpolar and moderately polar solvents through London dispersion forces.
-
A polar hydroxyl (-OH) group: This group is capable of acting as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar protic solvents like alcohols.
This duality suggests that the solubility will be a balance between these competing characteristics. Solvents that can effectively solvate both the hydrophobic backbone and the polar functional group are likely to be most effective.
Disclaimer: The following table presents a predicted qualitative solubility profile based on first principles. This information is intended for guidance in solvent screening and must be confirmed by experimental measurement for any critical application.
| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderately to Highly Soluble | The hydroxyl group can form strong hydrogen bonds with the solvent, while the alkyl portion of the alcohol can interact with the naphthalene ring. |
| Isopropanol, n-Butanol | Moderately Soluble | Increased alkyl chain length of the solvent enhances interaction with the nonpolar core but may slightly hinder solvation of the hydroxyl group. | |
| Water | Insoluble to Very Sparingly Soluble | The large, hydrophobic dibromonaphthalene structure is expected to dominate, making it poorly soluble in water despite the presence of a hydroxyl group.[7][8] | |
| Acetic Acid | Soluble | The ability to hydrogen bond and its overall polarity make it a suitable solvent, as often used in the synthesis of related compounds.[1][9] | |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Highly Soluble | These solvents have a significant dipole moment and can act as hydrogen bond acceptors for the compound's hydroxyl group, while their organic nature allows for good solvation of the aromatic core. |
| N,N-Dimethylformamide (DMF) | Highly Soluble | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. | |
| Acetonitrile | Moderately Soluble | While polar, acetonitrile is less effective at solvating hydroxyl groups compared to other polar aprotic solvents. | |
| Dichloromethane (DCM), Chloroform | Soluble | These halogenated solvents are effective at dissolving aromatic compounds. Chloroform, in particular, can act as a weak hydrogen bond donor. Naphthol derivatives are known to be soluble in chloroform.[10] | |
| Nonpolar | Toluene, Benzene | Moderately Soluble | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the naphthalene ring system. |
| Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The high polarity mismatch between the hydroxyl group and the purely aliphatic solvent will likely result in poor solubility. |
Intermolecular Interactions Driving Solubility
The solubility of this compound is governed by the balance of intermolecular forces between the solute and the solvent. A successful dissolution process occurs when the energy released from solute-solvent interactions compensates for the energy required to break the solute-solute and solvent-solvent interactions.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
- 9. youtube.com [youtube.com]
- 10. EP0457184B1 - Naphthol derivatives, method for their preparation and use therefor - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 1,6-Dibromo-2-naphthol: Synthesis, Characterization, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides an in-depth exploration of 1,6-Dibromo-2-naphthol, a key halogenated aromatic compound. Naphthol derivatives are significant scaffolds in medicinal chemistry and materials science, and understanding their synthesis and properties is crucial for innovation. This document details the physicochemical properties, a robust synthesis protocol, comprehensive analytical characterization, and potential applications of this compound. The content is designed for researchers, scientists, and professionals in drug development, offering both theoretical principles and practical, field-proven methodologies.
Introduction to this compound
Naphthols, as naphthalene homologues of phenol, are a class of compounds extensively utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules.[1][2] The introduction of halogen atoms, such as bromine, onto the naphthol skeleton can dramatically alter its electronic properties, reactivity, and biological activity. This modification makes halogenated naphthols valuable building blocks in organic synthesis.
This compound is a specific disubstituted naphthol that serves as a precursor for more complex molecules, including 6-bromo-2-naphthol, an intermediate for certain pharmaceutically active compounds.[3][4] This guide provides a comprehensive overview of its synthesis from 2-naphthol (β-naphthol), elucidates its structural and spectral properties, and discusses its utility in further chemical transformations.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development.
2.1 IUPAC Name and Structure
-
IUPAC Name: 1,6-dibromonaphthalen-2-ol[5]
-
Structure:
Caption: 2D chemical structure of this compound.
2.2 Key Physicochemical Data
The essential properties of this compound are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Source |
| Molecular Weight | 301.96 g/mol | [5] |
| Appearance | White to yellow or orange powder/crystal | [7] |
| Melting Point | 104.0 to 108.0 °C | [7][8] |
| Purity | >97.0% (GC) | [7][8] |
| Solubility | Soluble in simple alcohols, ethers, and chloroform | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct bromination of 2-naphthol. The regioselectivity of this reaction is governed by the principles of electrophilic aromatic substitution.
3.1 Principle and Mechanism: Electrophilic Aromatic Substitution
The hydroxyl (-OH) group of 2-naphthol is a strongly activating, ortho-, para-directing group. In the naphthalene ring system, the positions alpha to the other ring (C1 and C8) are generally more reactive. The hydroxyl group at C2 strongly activates the C1 (ortho) and C3 (ortho) positions. However, electrophilic attack at the C1 position is kinetically favored because the resulting carbocation intermediate (arenium ion) can be stabilized by resonance structures that preserve the aromaticity of the adjacent benzene ring.[9]
The second bromine atom adds to the other ring. The hydroxyl group also activates the C6 (para-equivalent) position, leading to the 1,6-disubstituted product.[10][11]
Caption: Workflow for the synthesis of this compound.
3.2 Detailed Experimental Protocol
This protocol is adapted from established procedures for the bromination of 2-naphthol.[12][13]
Materials and Reagents:
-
2-Naphthol (β-naphthol)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Round-bottom flask with dropping funnel and reflux condenser
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 mole equivalent of 2-naphthol in glacial acetic acid (approx. 2.8 mL per gram of naphthol).
-
Bromine Addition: Prepare a solution of 2 mole equivalents of bromine in glacial acetic acid (approx. 0.3 mL per gram of bromine). Add this solution dropwise to the stirred naphthol solution. The reaction is exothermic; maintain gentle shaking and cooling as needed to control the evolution of hydrogen bromide gas.[12]
-
Reaction Completion: After the addition is complete, add water (approx. 0.7 mL per gram of initial naphthol) and heat the mixture to reflux briefly to ensure the bromination reaction goes to completion.[13]
-
Cooling & Precipitation: Allow the mixture to cool. The product, this compound, will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold acetic acid and then with water to remove impurities and residual acid.
-
Drying: Dry the product thoroughly. For subsequent reactions like reduction, the crude product is often sufficiently pure.
3.3 Safety Precautions
-
Hazardous Chemicals: Bromine is highly corrosive, toxic, and volatile. Hydrogen bromide gas is also corrosive and toxic. This procedure must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and acid/bromine-resistant gloves.[14]
-
Handling: Use caution when handling bromine and glacial acetic acid. An ice bath should be readily available to control the reaction temperature.
-
GHS Hazard Statements: this compound is classified as causing skin and serious eye irritation.[5]
Analytical Characterization and Quality Control
Verifying the identity and purity of the synthesized compound is a critical step. The following data provides a benchmark for quality control.
4.1 Spectroscopic Analysis
Spectroscopic data is essential for unambiguous structural confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms in the molecule.[15]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton of the compound.[16][17]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and shows a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in roughly 1:1 abundance). The expected molecular ion peak would be a cluster around m/z 300, 302, and 304.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring, and C-Br stretches.
4.2 Data Summary Table
| Analysis Type | Expected Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the naphthalene ring. |
| ¹³C NMR | Signals corresponding to the 10 unique carbon atoms in the naphthalene skeleton. |
| Mass Spec (EI) | Molecular ion peaks (M⁺, M⁺+2, M⁺+4) confirming the presence of two bromine atoms. |
| IR (KBr) | Broad O-H stretch (~3200-3600 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C-Br stretch (< 700 cm⁻¹). |
Applications and Future Research Directions
This compound is primarily valuable as a chemical intermediate.
5.1 Role as a Synthetic Intermediate
The primary application of this compound is as a precursor in the synthesis of 6-Bromo-2-naphthol.[12][18] This is achieved through a selective reduction (dehalogenation) reaction that removes the more reactive bromine atom at the C1 position, typically using tin (Sn) metal and hydrochloric acid.[13][18] 6-Bromo-2-naphthol is a key building block for various more complex molecules, including potential imaging agents for neurodegenerative diseases.
Caption: Synthetic utility of this compound.
5.2 Potential Biological and Material Science Applications
While less explored directly, the dibromonaphthol scaffold holds potential. Naphthalene derivatives are known to possess antimicrobial properties.[19] Furthermore, the bromine atoms can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of novel conjugated systems for materials science or complex scaffolds for drug discovery. Boron-containing naphthalene analogs, for instance, are being investigated for their therapeutic potential.[20]
Conclusion
This compound is a foundational chemical intermediate whose synthesis and characterization are well-established. Its primary value lies in its role as a precursor to 6-bromo-2-naphthol and other functionalized naphthalene derivatives. The protocols and data presented in this guide offer a robust framework for its synthesis, verification, and further application in advanced scientific research, particularly in the fields of medicinal chemistry and organic materials development.
References
- 1. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 16239-18-2 | TCI AMERICA [tcichemicals.com]
- 8. labproinc.com [labproinc.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. m.youtube.com [m.youtube.com]
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- 16. This compound(16239-18-2) 13C NMR spectrum [chemicalbook.com]
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- 18. prepchem.com [prepchem.com]
- 19. Bot Verification [rasayanjournal.co.in]
- 20. Design, synthesis, properties and applications of novel boranol-containing naphthalene analogs - American Chemical Society [acs.digitellinc.com]
Molecular weight and formula of 1,6-Dibromo-2-naphthol
An In-depth Technical Guide to 1,6-Dibromo-2-naphthol: Synthesis, Characterization, and Applications
Introduction
This compound is a halogenated derivative of 2-naphthol (or β-naphthol) that serves as a critical intermediate in organic synthesis. Its strategic pattern of bromination makes it a valuable precursor for the synthesis of various substituted naphthalenes, which are core structures in many pharmaceutically active compounds and functional materials. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis protocols, analytical characterization methods, and key applications, particularly within the realm of drug development.
Part 1: Core Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its application in a research setting. The molecular formula of this compound is C₁₀H₆Br₂O.[1][2][3] Its structure consists of a naphthalene ring system substituted with a hydroxyl group at the 2-position and bromine atoms at the 1- and 6-positions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₆Br₂O |
| Molecular Weight | 301.965 g/mol [1][2] |
| CAS Number | 16239-18-2[1] |
| Appearance | Crystalline powder, pink to purple or light brown[4][5] |
| Melting Point | 105-107 °C[4][5] |
| Boiling Point (Predicted) | 368.5 ± 22.0 °C[4][5] |
| Density (Rough Estimate) | 1.7523 g/cm³[4][5] |
| pKa (Predicted) | 6.94 ± 0.50[4][5] |
| InChIKey | VKESFYLPKHQOOA-UHFFFAOYSA-N[6] |
Part 2: Synthesis and Purification
The primary and most established method for preparing this compound is through the direct electrophilic bromination of 2-naphthol.[4][7] The hydroxyl group of 2-naphthol is an activating ortho-, para-director. The initial bromination occurs at the highly reactive 1-position (ortho to the hydroxyl group). A second bromination then occurs at the 6-position of the naphthalene ring.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the bromination of 2-naphthol.[8][9] The causality for using acetic acid as a solvent is its ability to dissolve 2-naphthol and polar nature, which can stabilize the charged intermediates in the electrophilic aromatic substitution reaction.
Materials:
-
2-Naphthol
-
Glacial Acetic Acid
-
Bromine
-
Water
Procedure:
-
Dissolution: Dissolve 2-naphthol (1 equivalent) in a suitable volume of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Bromine Addition: Prepare a solution of bromine (approximately 2.1 - 2.2 equivalents) in glacial acetic acid. Add this solution dropwise to the stirring 2-naphthol solution at room temperature. The reaction is exothermic, and hydrogen bromide gas will evolve; therefore, the procedure must be conducted in a well-ventilated fume hood.
-
Reaction Completion: After the addition is complete, stir the mixture for a short period (e.g., 30 minutes) to ensure the reaction goes to completion. Gentle heating can be applied to finalize the bromination.[8]
-
Precipitation: Add a small amount of water to the reaction mixture. This decreases the solubility of the organic product, causing the this compound to precipitate out of the solution.[8]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove residual acetic acid and inorganic byproducts.
-
Drying: Dry the product, an off-white or pinkish solid, in a vacuum oven or air-dry. The crude product is often of sufficient purity for subsequent steps, such as reductive debromination.
Diagram: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Part 3: Spectroscopic Characterization
To confirm the identity and purity of synthesized this compound, several spectroscopic techniques are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons remaining on the naphthalene ring. The chemical shifts and coupling patterns are characteristic of the 1,6-disubstitution pattern.[6]
-
¹³C NMR: The carbon NMR spectrum shows the expected number of signals for the ten carbon atoms of the naphthalene core. The carbons bonded to the bromine atoms and the hydroxyl group exhibit characteristic downfield shifts.[10]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. A key feature is the characteristic isotopic pattern of two bromine atoms (¹⁹Br and ⁸¹Br), which results in a distinctive M, M+2, and M+4 peak cluster.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenolic hydroxyl group. Absorptions in the aromatic C-H and C=C regions will also be present.
Part 4: Applications in Drug Development and Research
This compound is not typically an end-product but rather a versatile intermediate. Its primary utility lies in its selective transformation into other valuable compounds.
Key Intermediate for 6-Bromo-2-naphthol
The most significant application of this compound is its role as a precursor to 6-bromo-2-naphthol.[7][11][12] The bromine atom at the 1-position is sterically hindered and more reactive, allowing for its selective removal (reductive debromination) while leaving the bromine at the 6-position intact.
Protocol: Reductive Debromination to 6-Bromo-2-naphthol
This protocol is based on established literature procedures, such as reduction with tin and hydrochloric acid.[11][12]
-
Setup: To a round-bottom flask containing this compound (1 equivalent), add ethanol and concentrated hydrochloric acid.
-
Reduction: Add tin metal (Sn) in portions to the mixture.[11]
-
Reflux: Heat the reaction mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.[11]
-
Isolation: Cool the solution and decant it from any unreacted tin. Concentrate the solution and pour it into ice water to precipitate the product.
-
Purification: Collect the crude 6-bromo-2-naphthol by filtration. Further purification can be achieved by recrystallization.[11]
6-Bromo-2-naphthol is a key building block for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen after subsequent methylation and carboxylation steps.[4]
Diagram: Synthetic Utility of this compound
Caption: Role of this compound as a key intermediate.
Other Applications
-
Peroxidase Enhancer: It has been shown to act as a peroxidase enhancer in certain oxidation reactions.[13]
-
Chemiluminescent Assays: The compound is used to stabilize two-component systems for chemiluminescent assays in immunodiagnostics.[13]
-
General Research: As a member of the naphthol family, it is explored in the synthesis of novel compounds with potential bioactivity, building on the established importance of the naphthol scaffold in medicinal chemistry.[13][14]
Part 5: Safety and Handling
This compound requires careful handling due to its hazardous properties.
Hazard Identification:
-
Irritant: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][15][16]
Self-Validating Safety Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[15]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][5] Keep away from strong oxidizing agents.[15]
-
Disposal: Dispose of waste material at an approved waste disposal facility, in accordance with local, state, and federal regulations.[15]
Conclusion
This compound is a compound of significant synthetic utility. While its direct applications are limited, its role as a precisely functionalized intermediate for producing high-value chemicals, particularly in the pharmaceutical industry, is well-established. Its straightforward synthesis from 2-naphthol and its selective reactivity make it an indispensable tool for organic chemists and drug development professionals aiming to construct complex naphthalene-based molecules. Proper understanding of its synthesis, characterization, and safe handling is paramount to leveraging its full potential in a research and development setting.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound(16239-18-2) 1H NMR [m.chemicalbook.com]
- 7. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 10. spectrabase.com [spectrabase.com]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 1,6-Dibromonaphthalen-2-ol methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling and Risk Mitigation of 1,6-Dibromo-2-naphthol for Research & Development Applications
Section 1: Introduction & Core Hazard Profile
1,6-Dibromo-2-naphthol (CAS No. 16239-18-2) is a brominated aromatic compound utilized as an intermediate and building block in various organic synthesis applications, including the development of novel pharmaceutical agents and advanced materials.[1] Its poly-halogenated naphtholic structure necessitates a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the health and safety risks associated with its handling, storage, and disposal.
The primary hazards, as defined by the Globally Harmonized System (GHS), establish the foundation for all subsequent safety protocols.[2][3] The compound is classified as a Warning -level hazard and presents a triad of primary risks upon exposure:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[2][3]
-
Serious Eye Irritation (Category 2): Causes significant eye irritation.[2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation if inhaled.[2][3]
A foundational understanding of these risks is critical for implementing the engineering controls, personal protective equipment (PPE), and handling procedures detailed herein.
Section 2: Toxicological & Physicochemical Properties
A comprehensive risk assessment begins with a quantitative understanding of the compound's properties. While extensive toxicological data is limited, the available information, combined with its physical characteristics, dictates the necessary safety precautions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 16239-18-2 | [2][4][5] |
| Molecular Formula | C₁₀H₆Br₂O | [3][6] |
| Molecular Weight | 301.96 g/mol | [3][6] |
| Appearance | Pink to purple or light brown powder | [1][3][4] |
| Melting Point | 105-108 °C | [4][5][7] |
| Boiling Point | 368.5 ± 22.0 °C (Predicted) |[1][4] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [2][3] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |[2][3] |
Table 3: Summary of Toxicological Data
| Metric | Value | Remarks | Source(s) |
|---|---|---|---|
| Acute Toxicity | Intraperitoneal LDLo (mouse) = 500 mg/kg | LDLo (Lethal Dose Low) is the lowest dose reported to cause death. | [3][8] |
| Overall Status | The toxicological properties have not been fully investigated. | This data gap necessitates a cautious approach, treating the compound with a high degree of care. |[2] |
Section 3: Risk Assessment & The Hierarchy of Controls
Effective safety management transcends mere reliance on PPE. A systematic application of the hierarchy of controls ensures that risks are mitigated at the most effective level. This methodology prioritizes inherent safety in the experimental design.
-
Elimination/Substitution: The most effective control. In the context of drug development, if a less hazardous intermediate can be used without compromising the synthetic route, it should be considered. However, assuming this compound is essential, the subsequent controls are mandatory.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, they are the most critical line of defense.
-
Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of the powder, which can cause respiratory irritation.[2]
-
Ventilation: The laboratory must have adequate general ventilation to support the function of local exhaust systems like fume hoods.[2]
-
Safety Infrastructure: Eyewash stations and safety showers must be located in close proximity to the workstation.[2]
-
-
Administrative Controls: These are work policies and procedures that reduce exposure.
-
Designated Areas: Clearly demarcate areas where this compound is handled and stored.
-
Training: All personnel must be trained on the specific hazards of this compound and the SOPs outlined in this guide.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[9]
-
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the hazard. PPE does not eliminate the hazard, so its failure or improper use can result in direct exposure.
Section 4: Standard Operating Procedures (SOPs)
These protocols provide a self-validating framework for the safe handling of this compound.
SOP 4.1: Laboratory Preparation & Engineering Controls
-
Verify Fume Hood Certification: Before any work, check the fume hood's inspection sticker to ensure it is certified and functioning within specifications.
-
Prepare Work Surface: Cover the work surface within the fume hood with absorbent, disposable bench paper to contain any potential spills.
-
Assemble Equipment: Place all necessary glassware, reagents, and waste containers inside the fume hood before introducing the this compound.
-
Position Sash: Work with the fume hood sash at the lowest practical height to maximize protection.
SOP 4.2: Personal Protective Equipment (PPE) Protocol
The correct sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
SOP 4.3: Weighing and Handling Solid Compound
-
Perform in Fume Hood: Place an analytical balance inside the fume hood or use a dedicated powder-containment hood.
-
Use Anti-Static Weighing Dish: To prevent static electricity from causing the fine powder to become airborne.
-
Transfer Carefully: Use a spatula to carefully transfer the desired amount of this compound. Avoid creating dust by minimizing drop height.[2]
-
Close Primary Container: Immediately and securely close the stock container after weighing.
-
Clean Spatula: Decontaminate the spatula by rinsing it with an appropriate solvent into a designated halogenated waste container.
SOP 4.4: Solution Preparation and Transfer
-
Add Solvent to Solid: When dissolving, add the solvent to the flask containing the weighed solid. This minimizes the potential for dust to be ejected during solvent addition.
-
Use Closed Systems: When transferring solutions, use a cannula or a sealed addition funnel whenever feasible to minimize vapor exposure.
-
Label All Vessels: Clearly label any vessel containing this compound with its full chemical name and appropriate hazard warnings.
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
SOP 5.1: Spill Management
The appropriate response depends on the scale and location of the spill.
Caption: Decision Tree for Spill Response.
SOP 5.2: Personnel Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[2]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or physician. If breathing has stopped, provide artificial respiration.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Section 6: Waste Management & Decontamination
Proper disposal is a critical component of the laboratory workflow to ensure environmental safety and regulatory compliance.
-
Classification: this compound is a halogenated organic compound .[10]
-
Segregation: All waste streams containing this compound (e.g., excess solid, contaminated solutions, used bench paper, gloves) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[11][12]
-
Containerization: Waste containers must be in good condition, compatible with the waste, and have a tightly sealing cap.[11] The container must be kept closed except when actively adding waste.
-
Decontamination: All non-disposable equipment (glassware, spatulas) must be decontaminated. A preliminary rinse with a suitable organic solvent (e.g., acetone, ethanol) should be collected into the halogenated waste stream. This should be followed by a standard laboratory glassware washing procedure.
-
Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[2]
Section 7: Conclusion
While this compound is a valuable synthetic intermediate, its potential to cause skin, eye, and respiratory irritation demands a disciplined and proactive approach to safety. The toxicological data portfolio for this compound is not extensive, reinforcing the need for caution. By rigorously implementing the hierarchy of controls—prioritizing engineering controls like fume hoods and supplementing with appropriate administrative procedures and personal protective equipment—researchers can effectively mitigate exposure risks. Adherence to the detailed SOPs for handling, emergency response, and waste disposal outlined in this guide is essential for ensuring the safety of laboratory personnel and the protection of the environment.
Section 8: References
-
Fisher Scientific. (2009). SAFETY DATA SHEET: this compound. --INVALID-LINK--
-
Bucknell University. (2016). Hazardous Waste Segregation. --INVALID-LINK--
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. --INVALID-LINK--
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. --INVALID-LINK--
-
ChemicalBook. This compound CAS#: 16239-18-2. --INVALID-LINK--
-
Fisher Scientific. (2021). SAFETY DATA SHEET: 6,6'-Dibromo-1,1'-bi-2-naphthol. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). SAFETY DATA SHEET: 2-Naphthol. --INVALID-LINK--
-
ChemSynthesis. (2025). This compound - 16239-18-2. --INVALID-LINK--
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. --INVALID-LINK--
-
Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. --INVALID-LINK--
-
PubChem. (2025). 2-Naphthol, 1,6-dibromo-. --INVALID-LINK--
-
MedChemExpress. (2025). Safety Data Sheet: 6-Bromo-2-naphthol. --INVALID-LINK--
-
ChemicalBook. (2025). Dibromo-1,1'-bi-2-naphthol - Safety Data Sheet. --INVALID-LINK--
-
Fisher Scientific. (2021). SAFETY DATA SHEET: 6-Bromo-2-naphthol. --INVALID-LINK--
-
VSNCHEM. (n.d.). VZ20753 this compound. --INVALID-LINK--
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. --INVALID-LINK--
-
ChemicalBook. (2025). (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol - Safety Data Sheet. --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,3-Dibromo-6-(bromomethyl)naphthalene. --INVALID-LINK--
-
Haz-Map. (n.d.). This compound. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 6-Bromo-2-naphthol 97. --INVALID-LINK--
-
Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Bromo-2-naphthol. --INVALID-LINK--
-
Lab Pro Inc. (n.d.). This compound, 25G - D1872-25G. --INVALID-LINK--
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Naphthol. --INVALID-LINK--
-
PubChem. (2025). 1-Bromo-2-naphthol. --INVALID-LINK--
-
BenchChem. (2025). Personal protective equipment for handling 6,8-Dibromoquinolin-3-amine. --INVALID-LINK--
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dibromopropene, Tech., 80%. --INVALID-LINK--
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 16239-18-2 [m.chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | VSNCHEM [vsnchem.com]
- 7. labproinc.com [labproinc.com]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
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- 10. bucknell.edu [bucknell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
An In-Depth Technical Guide to the Electrophilic Bromination of 2-Naphthol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrophilic bromination of 2-naphthol, a critical reaction in the synthesis of various pharmaceutical compounds and advanced materials. We will delve into the underlying mechanism, regioselectivity, and practical experimental considerations to provide a robust understanding for professionals in the field.
Introduction: The Significance of Brominated Naphthols
2-Naphthol and its derivatives are fundamental building blocks in organic synthesis. Their subsequent bromination yields intermediates that are pivotal in the production of a wide range of biologically active molecules and functional materials. For instance, 6-bromo-2-naphthol is a key precursor for the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The strategic introduction of a bromine atom onto the naphthalene scaffold allows for further functionalization, making a thorough understanding of this reaction paramount for drug development and materials science.
The Core Mechanism: An Electrophilic Aromatic Substitution
The bromination of 2-naphthol proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The hydroxyl (-OH) group of 2-naphthol is a potent activating group, directing the incoming electrophile to specific positions on the naphthalene ring.
The reaction can be dissected into three primary stages:
-
Generation of the Electrophile: The reaction begins with the formation of a bromine electrophile. While molecular bromine (Br₂) can be used directly, its reactivity often leads to a mixture of mono-, di-, and poly-substituted products. To enhance selectivity, various brominating agents and systems have been developed. A common approach involves the in-situ generation of the electrophile. For example, the use of a bromide salt (like NaBr or KBr) in the presence of an oxidizing agent (such as oxone or hydrogen peroxide) provides a controlled source of electrophilic bromine.
-
Formation of the Sigma Complex (Arenium Ion): The electron-rich naphthalene ring of 2-naphthol attacks the bromine electrophile. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is a key determinant of the reaction's regioselectivity.
-
Deprotonation and Aromatization: In the final step, a weak base (such as water or the bromide ion) removes a proton from the carbon atom bearing the new bromine substituent. This restores the aromaticity of the naphthalene ring, yielding the brominated 2-naphthol product.
Methodological & Application
Application Note: 1,6-Dibromo-2-naphthol as a Precursor for Substituted BINOL Derivatives – A Guide to Synthesis Strategies and Challenges
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of 1,6-dibromo-2-naphthol as a precursor for the synthesis of symmetrically substituted 1,1'-bi-2-naphthol (BINOL) derivatives. While the direct functionalization of the BINOL scaffold is the most common route to substituted analogues, this note investigates the "bottom-up" strategy of coupling substituted naphthol monomers. We provide a comprehensive analysis of a proposed Ullmann homocoupling reaction of this compound, including a detailed, albeit hypothetical, experimental protocol as a starting point for research. Furthermore, we discuss the significant synthetic challenges associated with this approach, such as regioselectivity and harsh reaction conditions. Alternative, well-established synthetic routes are also presented to provide a complete picture for researchers in asymmetric catalysis and drug development.
Introduction: The Significance of Substituted BINOL Derivatives
Axially chiral 1,1'-bi-2-naphthol (BINOL) and its derivatives are privileged scaffolds in modern chemistry. Their C₂-symmetric structure and conformational stability have made them indispensable as chiral ligands and organocatalysts in a vast array of enantioselective transformations.[1] The ability to tune the steric and electronic properties of the BINOL framework through the introduction of substituents is crucial for optimizing catalytic activity and selectivity in asymmetric synthesis.
Traditionally, substituted BINOLs are prepared by the direct functionalization of the pre-formed BINOL core. A prime example is the synthesis of 6,6'-dibromo-1,1'-bi-2-naphthol, a versatile intermediate, which is achieved through the electrophilic bromination of BINOL.[2] This "top-down" approach is effective but can sometimes be limited by the regioselectivity of the substitution reactions on the binaphthyl system.
An alternative, "bottom-up" strategy involves the coupling of pre-functionalized naphthol monomers. This approach, in theory, offers a more direct route to symmetrically substituted BINOLs. This compound presents itself as an interesting, though challenging, starting material for such a strategy, potentially leading to 1,1',6,6'-tetrabromo-2,2'-dihydroxy-1,1'-binaphthyl, a highly functionalized and sterically demanding BINOL derivative.
Proposed Synthetic Route: Ullmann Homocoupling of this compound
The classic Ullmann reaction, which involves the copper-mediated coupling of two aryl halides, is a well-known method for forming biaryl bonds.[3] While no specific protocol for the homocoupling of this compound has been prominently reported, we propose a hypothetical protocol based on general conditions for the Ullmann homocoupling of aryl bromides.[4] This protocol should be considered a starting point for optimization.
Proposed Experimental Protocol (Hypothetical)
Reaction: Homocoupling of this compound to yield 1,1',6,6'-tetrabromo-2,2'-dihydroxy-1,1'-binaphthyl.
Materials:
-
This compound
-
Activated Copper powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add activated copper powder (2.5 equivalents). The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Reactant Addition: Add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 150-180 °C with vigorous stirring under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Note: Classical Ullmann reactions often require high temperatures and long reaction times.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 2 M HCl to dissolve the copper salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1,1',6,6'-tetrabromo-2,2'-dihydroxy-1,1'-binaphthyl.
Causality Behind Experimental Choices
-
Activated Copper: Freshly prepared or activated copper powder is often more reactive in Ullmann couplings.[4]
-
High Temperature: The oxidative addition of aryl bromides to copper is typically the rate-limiting step and requires significant thermal energy.[5]
-
Anhydrous Conditions: The presence of water can interfere with the organocopper intermediates.
-
Inert Atmosphere: Prevents the oxidation of the copper catalyst and organocopper intermediates.
-
Base (K₂CO₃): A base is often included in Ullmann-type reactions involving phenols to deprotonate the hydroxyl group, which can influence the reaction.
-
Polar Aprotic Solvent (DMF): DMF is a common solvent for Ullmann reactions as it can help to solubilize the reactants and facilitate the reaction at lower temperatures compared to neat conditions.[4]
Visualized Workflow
Caption: Proposed workflow for the Ullmann homocoupling of this compound.
Synthetic Challenges and Alternative Routes
The proposed homocoupling of this compound is fraught with potential challenges:
-
Regioselectivity: The starting material has two bromine atoms at positions 1 and 6. The bromine at the 1-position is ortho to the hydroxyl group, which can chelate with the copper catalyst. This could lead to a complex mixture of products resulting from coupling at the 1-position, 6-position, or both, as well as intermolecular and intramolecular side reactions.
-
Polymerization: The difunctional nature of the starting material could lead to the formation of oligomeric or polymeric byproducts.
-
Harsh Conditions: Traditional Ullmann couplings often require stoichiometric amounts of copper and high temperatures (>200 °C), which can lead to decomposition of starting materials and products.[4][6]
Given these challenges, a more reliable and established method to synthesize a tetrabromo-BINOL derivative is the direct bromination of BINOL.
Alternative Route: Direct Bromination of BINOL
The electrophilic aromatic bromination of BINOL can lead to various brominated derivatives depending on the reaction conditions. For instance, treatment of BINOL with an excess of bromine can yield 4,4',6,6'-tetrabromo-BINOL or 5,5',6,6'-tetrabromo-BINOL.[4]
Mechanistic Considerations of the Proposed Ullmann Coupling
The mechanism of the Ullmann biaryl synthesis is complex and not fully elucidated. However, a generally accepted pathway involves the formation of organocopper intermediates.
Caption: A simplified proposed mechanism for the Ullmann homocoupling reaction.
This proposed mechanism involves the oxidative addition of the aryl bromide to Cu(0) to form an organocopper(I) species. A second oxidative addition followed by reductive elimination would yield the biaryl product.[2]
Data Presentation: Parameters for Optimization
For researchers wishing to explore the proposed Ullmann homocoupling of this compound, a systematic optimization of reaction parameters is crucial. The following table outlines key variables to consider.
| Parameter | Variable | Rationale |
| Copper Source | Activated Cu powder, CuI, Cu₂O | The source and oxidation state of copper can significantly impact reactivity. Cu(I) is often considered the active species.[2] |
| Solvent | DMF, Pyridine, Nitrobenzene | High-boiling, polar aprotic solvents are typically used to facilitate the reaction. |
| Temperature | 120 - 220 °C | High temperatures are generally required, but lower temperatures are desirable to minimize side reactions. |
| Ligand | Phenanthroline, N,N-dimethylglycine | The addition of ligands can accelerate the reaction and allow for milder conditions in modern Ullmann couplings. |
| Base | K₂CO₃, Cs₂CO₃, t-BuOK | The choice of base can influence the deprotonation of the naphthol and the overall reaction rate. |
Conclusion
While this compound offers a theoretical "bottom-up" entry to highly substituted BINOL derivatives, its practical application via homocoupling is likely to be challenging due to issues of regioselectivity and the harsh conditions required for classical Ullmann reactions. Researchers should approach this route with the expectation of significant optimization efforts. For the reliable synthesis of polybrominated BINOLs, the direct electrophilic bromination of the BINOL scaffold remains the more established and predictable strategy. This guide provides a foundational framework for exploring the synthetic potential of this compound, encouraging a critical evaluation of both novel and established methodologies in the pursuit of new chiral catalysts and materials.
References
- 1. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 1,6-Dibromo-2-naphthol
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 1,6-dibromo-2-naphthol as a key substrate. This document is intended for researchers, medicinal chemists, and materials scientists engaged in the synthesis of novel biaryl and polyaryl compounds. We delve into the mechanistic underpinnings of the reaction, offer step-by-step protocols for both double and selective mono-arylation, and provide in-depth guidance on reaction optimization, troubleshooting common side reactions, and characterization of the resulting 1,6-disubstituted-2-naphthol derivatives. The methodologies presented herein are designed to be robust and adaptable, facilitating the synthesis of a diverse range of functionalized naphthol-based molecules for applications in drug discovery, organic electronics, and materials science.
Introduction: The Strategic Importance of 1,6-Disubstituted-2-naphthols
The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the way chemists approach the synthesis of complex organic molecules, particularly biaryls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1]
This compound is a particularly attractive starting material due to its rigid naphthalene core and the presence of two addressable bromine atoms at positions 1 and 6. The strategic disposition of these halogens, coupled with the directing and functionalizing potential of the hydroxyl group at the 2-position, opens avenues for the synthesis of a wide array of complex molecular architectures. The products of Suzuki coupling on this scaffold, 1,6-diaryl-2-naphthols and their mono-arylated congeners, are of significant interest as precursors to novel ligands, fluorescent probes, and biologically active compounds. For instance, the naphthalene sulfonamide scaffold has been identified as a promising starting point for the development of antagonists for the human CC chemokine receptor 8 (CCR8), a G-protein coupled receptor implicated in inflammatory diseases and cancer.
This guide will provide the necessary theoretical background and practical protocols to successfully employ this compound in Suzuki coupling reactions, enabling the synthesis of diverse and valuable molecular entities.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][3] A general understanding of this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a square-planar Pd(II) complex. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols provide a starting point for performing Suzuki coupling reactions with this compound. Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates.
Protocol for Double Suzuki Coupling: Synthesis of 1,6-Diaryl-2-naphthols
This protocol is designed for the exhaustive arylation of both bromine atoms on the naphthalene core.
Materials and Reagents:
| Reagent | Molar Equiv. | Purity | Supplier |
| This compound | 1.0 | >97% | Commercially Available |
| Arylboronic Acid | 2.5 | >98% | Commercially Available |
| Pd(PPh₃)₄ | 0.05 | >98% | Commercially Available |
| K₃PO₄ | 4.0 | >98% | Commercially Available |
| 1,4-Dioxane | - | Anhydrous | Commercially Available |
| Water | - | Degassed, DI | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and potassium phosphate (K₃PO₄, 4.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL). Bubble the inert gas through the solution for 15-20 minutes to ensure thorough deoxygenation.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,6-diaryl-2-naphthol.
Considerations for Selective Mono-Suzuki Coupling
Achieving selective mono-arylation of this compound requires careful control of reaction conditions to exploit the potential differences in reactivity between the C1-Br and C6-Br bonds. While specific literature on this substrate is scarce, general principles of regioselectivity in Suzuki couplings of dihalonaphthalenes suggest that the C1-Br bond is likely more sterically hindered and may exhibit different electronic properties compared to the C6-Br bond.
Strategies for Selective Mono-arylation:
-
Stoichiometry: Use a limited amount of the arylboronic acid (e.g., 0.9-1.1 equivalents).
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-arylated product is the major species, as prolonged reaction times or higher temperatures will favor the double coupling.
-
Catalyst and Ligand: The choice of a less active catalyst or a bulky ligand might favor mono-substitution.
A suggested starting point for selective mono-arylation would be to follow the double coupling protocol but with 1.1 equivalents of the arylboronic acid and careful monitoring of the reaction progress by TLC or LC-MS.
Optimization and Troubleshooting
Achieving high yields and purity in Suzuki coupling reactions often requires optimization of several parameters. The following workflow and troubleshooting guide are designed to assist in this process.
Caption: A workflow for optimizing Suzuki coupling reactions.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Cause | Mitigation Strategy |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom. This is often promoted by excess water or strong bases.[5] | Use anhydrous conditions, a milder base (e.g., K₂CO₃, CsF), or protect the boronic acid as a pinacol or MIDA ester.[5] |
| Dehalogenation | The C-Br bond of the naphthol is replaced by a hydrogen atom. This can be caused by palladium-hydride species formed from the reaction of the catalyst with the base or solvent.[6] | Use aprotic solvents, a milder base, or ligands that promote faster reductive elimination of the desired product.[6] |
| Homocoupling | Two molecules of the boronic acid couple to form a biaryl byproduct. This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[1] | Ensure thorough deoxygenation of the reaction mixture and maintain a strict inert atmosphere.[7] |
Characterization of Products
The successful synthesis of 1,6-diaryl-2-naphthols should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the naphthalene core and the newly introduced aryl groups. The disappearance of the signals corresponding to the protons adjacent to the bromine atoms in the starting material is a key indicator of successful coupling. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary with concentration and solvent.
-
¹³C NMR: The appearance of new aromatic carbon signals from the coupled aryl groups and the upfield shift of the carbon atoms that were previously bonded to bromine will confirm the formation of the C-C bond.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, which will correspond to its molecular formula.
Applications and Future Directions
The 1,6-diaryl-2-naphthol scaffold is a versatile platform for the development of a wide range of functional molecules. Potential applications include:
-
Drug Discovery: As building blocks for the synthesis of novel therapeutic agents, particularly in areas where biaryl structures are known to be pharmacologically active.
-
Materials Science: As components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors, where the extended π-conjugation and rigid structure can lead to desirable photophysical properties.
-
Asymmetric Catalysis: As precursors to chiral ligands for asymmetric catalysis, where the C₂-symmetric or asymmetric nature of the substituted naphthalene core can be exploited to induce stereoselectivity.
The protocols and guidelines presented in this document are intended to empower researchers to explore the rich chemistry of this compound and to facilitate the discovery of new molecules with innovative applications.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note & Protocols: Strategic Synthesis of Advanced Ligands from 1,6-Dibromo-2-naphthol
Abstract: 1,6-Dibromo-2-naphthol is a highly functionalized and versatile scaffold for the synthesis of sophisticated ligands. Its distinct electronic and steric properties, stemming from the naphthol core and the differentially reactive bromine atoms at the C1 and C6 positions, make it an ideal starting material for creating a diverse range of molecular architectures. This guide provides an in-depth exploration of key synthetic transformations, offering detailed, field-proven protocols for researchers in catalysis, materials science, and drug development. We will delve into selective de-bromination and palladium-catalyzed cross-coupling reactions, explaining the mechanistic rationale behind procedural choices to empower researchers to adapt and innovate.
Introduction: The Strategic Value of this compound
This compound serves as a pivotal building block in synthetic chemistry. The hydroxyl group offers a handle for derivatization or can act as a directing or coordinating group in catalytic applications. The two bromine atoms are sites for functionalization, primarily through cross-coupling reactions.
A key feature of this molecule is the electronic difference between the two carbon-bromine bonds. The C1-Br bond is adjacent to the electron-donating hydroxyl group, rendering it more susceptible to certain transformations, such as reductive dehalogenation[1]. This inherent reactivity allows for selective manipulation, enabling the synthesis of mono-substituted 6-bromo-2-naphthol derivatives, which are themselves valuable precursors for ligands like substituted BINOLs (1,1'-bi-2-naphthol)[2].
This document outlines core protocols for transforming this compound into valuable intermediates and ligand precursors, focusing on reproducibility and mechanistic clarity.
Physicochemical Properties of Starting Material
A thorough understanding of the starting material is critical for successful synthesis. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Br₂O | PubChem[3] |
| Molecular Weight | 301.96 g/mol | PubChem[3] |
| Appearance | Pink powder | Sigma-Aldrich[3] |
| CAS Number | 16239-18-2 | PubChem[3] |
| Melting Point | 123-127 °C (crude) | Organic Syntheses[1] |
Synthetic Pathways and Core Protocols
The strategic functionalization of this compound allows access to a variety of ligand structures. The following diagram illustrates the primary synthetic routes discussed in this guide.
Caption: Key synthetic transformations of this compound.
Protocol 1: Selective Reductive De-bromination to 6-Bromo-2-naphthol
Principle: The bromine atom at the C1 position is sterically hindered and electronically activated by the adjacent hydroxyl group, making it more susceptible to reduction than the C6 bromine. This protocol, adapted from Organic Syntheses, uses metallic tin in acetic acid to achieve this selective transformation, yielding the valuable intermediate 6-bromo-2-naphthol[1][4]. This intermediate is a precursor for many compounds, including the non-steroidal anti-inflammatory drug Naproxen[4].
Methodology:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine this compound (1.0 eq) with glacial acetic acid (approx. 4-5 mL per gram of substrate).
-
Reagent Addition: Add mossy tin (approx. 2.0-2.5 eq) to the mixture in three portions. The reaction is exothermic, and the initial additions will cause vigorous evolution of hydrogen and hydrogen bromide gas[1]. Ensure adequate ventilation and exercise caution.
-
Reflux: Heat the mixture to reflux. Continue heating until all the tin has dissolved. This may take several hours. The dissolution of the first two portions is often more vigorous[1].
-
Workup: After cooling the reaction mixture to approximately 50°C, filter it with suction to remove any unreacted tin or tin salts.
-
Precipitation: Pour the filtrate into a large volume of cold water (approx. 30 mL per gram of starting material) with stirring. The product, 6-bromo-2-naphthol, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be dried at 100°C. For higher purity, the product can be purified by vacuum distillation followed by recrystallization from an acetic acid/water mixture[1].
Expected Outcome: This procedure typically yields crude 6-bromo-2-naphthol in high yield (95-100%), which is often pure enough for subsequent steps[1].
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura C-C Coupling
Principle: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an aryl halide[5]. For this compound, this reaction allows for the introduction of aryl or vinyl substituents at the C1 and/or C6 positions, creating structurally complex ligands. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.
Catalytic Cycle Visualization:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Methodology (General Procedure):
-
Inert Atmosphere: Assemble a Schlenk flask containing a stir bar. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Loading: Under the inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq for mono-coupling, 2.2-3.0 eq for di-coupling), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired ligand.
Causality Note: The choice of base is critical; it activates the boronic acid to facilitate the transmetalation step[5]. The phosphine ligand stabilizes the palladium center and modulates its reactivity, influencing reaction efficiency and scope[6].
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig C-N Amination
Principle: The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a common linkage in pharmaceuticals and functional materials[7][8]. This reaction couples an amine with an aryl halide, providing direct access to N-arylated ligands from this compound. The reaction is highly dependent on the choice of palladium precursor, ligand, and base. Its development has been a significant breakthrough in drug discovery[9].
Catalytic Cycle Visualization:
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Methodology (General Procedure):
-
Inert Atmosphere: In a glovebox or using Schlenk technique, add this compound (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-4 mol%), a suitable phosphine ligand (e.g., BINAP, Josiphos, or a Buchwald-type ligand) (2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS) (1.2-2.0 eq) to a reaction vessel.
-
Reagent Loading: Add the amine (1.1-1.5 eq) and an anhydrous, aprotic solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vessel and heat the mixture (typically 80-110°C) with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the N-arylated product.
Causality Note: Sterically hindered phosphine ligands are often required to promote the reductive elimination step, which is the final, product-forming step of the catalytic cycle[8]. The choice of a strong, hindered base is necessary to deprotonate the amine or the intermediate palladium-amine complex without competing as a nucleophile[10].
Characterization of Synthesized Ligands
Validation of the synthesized ligand's structure and purity is a non-negotiable step. The following techniques are standard practice:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, providing information on the connectivity of atoms and the success of the functionalization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For example, the successful introduction of an amine group in a Buchwald-Hartwig reaction will result in new N-H or C-N stretching bands.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry[11].
Applications
Ligands derived from this compound have found use in several advanced applications:
-
Asymmetric Catalysis: Chiral ligands based on the naphthol backbone, particularly BINOL derivatives, are widely used to induce enantioselectivity in a vast range of chemical reactions[2][12].
-
Organic Electronics: The extended π-system of the naphthalene core makes these compounds suitable for creating organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)[6].
-
Pharmaceutical Intermediates: The naphthol moiety is present in various biologically active compounds. Functionalized naphthols are key intermediates in drug synthesis[11][13].
This guide provides a foundational framework for the synthesis of advanced ligands from this compound. By understanding the principles behind these protocols, researchers can effectively leverage this versatile platform to develop novel molecular tools for catalysis, medicine, and materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. 1,6-Dibromonaphthalen-2-ol methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]
Application Notes and Protocols: 1,6-Dibromo-2-naphthol in Medicinal Chemistry
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 1,6-dibromo-2-naphthol as a versatile starting material in medicinal chemistry. This document provides in-depth insights into its synthetic routes and highlights its role in the generation of pharmacologically active molecules.
Introduction: The Strategic Importance of this compound
This compound is an aromatic organic compound belonging to the naphthol family.[1] While direct therapeutic applications of this compound are not extensively reported, its true value in medicinal chemistry lies in its role as a key synthetic intermediate. The strategic placement of the bromine atoms and the hydroxyl group on the naphthalene core makes it a valuable precursor for a variety of derivatives with significant biological activities.[1]
The primary transformation of this compound is its selective reduction to 6-bromo-2-naphthol.[2][3] This monobrominated derivative serves as a crucial building block for further functionalization, leading to the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research.[4][5][6] This guide will elucidate the synthesis of this compound and its conversion to 6-bromo-2-naphthol, followed by a detailed exploration of the medicinal chemistry applications of the resulting derivatives.
Synthesis and Key Transformations
The synthesis of this compound is typically achieved through the direct bromination of 2-naphthol (β-naphthol).[7][8] The subsequent selective reduction to 6-bromo-2-naphthol is a critical step that opens the door to a wide array of medicinal chemistry applications.
Synthetic Pathway Overview
The overall synthetic scheme involves a two-step process starting from 2-naphthol. The first step is the dibromination to yield this compound, followed by a selective reduction to afford 6-bromo-2-naphthol.
Caption: Synthetic route from 2-Naphthol to 6-Bromo-2-naphthol.
Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[7][8]
Materials:
-
2-Naphthol (β-naphthol)
-
Glacial Acetic Acid
-
Bromine
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a dropping funnel, reflux condenser, and stirrer, dissolve 2-naphthol in glacial acetic acid.
-
Prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution to the 2-naphthol solution via the dropping funnel with constant stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature. An ice bath can be used for cooling if necessary.
-
After the addition is complete, continue stirring the mixture at room temperature for a specified period to ensure the reaction goes to completion.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold acetic acid and then water to remove any unreacted starting materials and byproducts.
-
Dry the product thoroughly. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as a solvent that can dissolve both the starting material and the brominating agent, and it facilitates the electrophilic aromatic substitution reaction.
-
Slow Addition of Bromine: The bromination of naphthol is a highly exothermic reaction. Slow addition helps to control the reaction temperature, preventing the formation of unwanted side products and ensuring safety.
Protocol: Selective Reduction to 6-Bromo-2-naphthol
This protocol describes the selective reduction of this compound to 6-bromo-2-naphthol using tin and hydrochloric acid.[2][3]
Materials:
-
This compound
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Tin metal (mossy or granular)
-
Reflux apparatus
-
Stirring apparatus
Procedure:
-
To a round-bottom flask containing this compound, add ethanol and concentrated hydrochloric acid.
-
Add tin metal to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Continue refluxing until the starting material is consumed.
-
Cool the reaction mixture and decant the solution to remove any unreacted tin.
-
Concentrate the solution under reduced pressure.
-
Pour the concentrated solution into a beaker of ice water to precipitate the product.
-
Collect the white precipitate of 6-bromo-2-naphthol by vacuum filtration and wash with cold water.
-
Dry the product. Further purification can be achieved by recrystallization.
Causality of Experimental Choices:
-
Tin and Hydrochloric Acid: This combination generates nascent hydrogen in situ, which is a powerful reducing agent capable of selectively removing the more reactive bromine atom at the 1-position of the naphthalene ring.
-
Reflux: Heating the reaction mixture increases the rate of the reduction reaction, allowing it to proceed to completion in a reasonable timeframe.
Applications in Antimicrobial Drug Discovery
The 6-bromo-2-naphthol scaffold has been identified as a promising platform for the development of novel antimicrobial agents.[4][9] Derivatives of this compound have demonstrated significant activity against a range of bacterial species.
Azo-Azoimine Dyes of 6-Bromo-2-naphthol
Researchers have synthesized a series of novel azo-azoimine dyes derived from 6-bromo-2-naphthol.[4][9] These compounds were prepared through the diazotization of Betti's bases, which are formed by the condensation of 6-bromo-2-naphthol, an aromatic aldehyde, and ammonia.[4]
Key Findings:
-
Several of the synthesized azo-azoimine dyes exhibited significant antibacterial activity against various bacterial species.[4][9]
-
One particular compound, 6-bromo-1-((4-hydroxybenzylideneamino)(4-hydroxyphenyl)methyl)-3-((4-nitrophenyl)diazenyl)naphthalen-2-ol, showed the highest zone of inhibition against Salmonella sp.[4]
These findings suggest that the 6-bromo-2-naphthol core can be effectively modified to produce compounds with potent antibacterial properties, making it a valuable scaffold for the development of new anti-infective drugs.[4]
Protocol: In Vitro Antibacterial Screening (MIC Determination)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel 6-bromo-2-naphthol derivative against a bacterial strain.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Materials and Equipment:
-
Test compound (derivative of 6-bromo-2-naphthol)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microplates
-
Micropipettes
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (optional)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution: In a 96-well microplate, perform two-fold serial dilutions of the test compound stock solution in MHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted test compound.
-
Controls: Include a positive control (wells with MHB and bacteria, but no test compound) and a negative control (wells with MHB only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of bacteria. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Applications in Anticancer Drug Discovery
The naphthol scaffold is present in numerous natural and synthetic compounds with demonstrated anticancer activity.[5][10] Derivatives of 2-naphthol have been investigated as potential anticancer agents, and by extension, derivatives of 6-bromo-2-naphthol are of significant interest in this field.
Aminobenzylnaphthols and Other Derivatives
Studies on aminobenzylnaphthols derived from 2-naphthol through the Betti reaction have shown promising anticancer activity.[5] For instance, certain thiophene-containing aminobenzylnaphthols exhibited profound anticancer activity against lung, prostate, breast, and liver cancer cell lines, with potency comparable to the standard drug doxorubicin.[5]
Furthermore, novel oxygen-containing heterocyclic compounds linked to 1H-benzo[f]chromene moieties, which can be synthesized from 2-naphthol derivatives, have shown good activity against breast, colon, and liver cancer cell lines.[6] These compounds were found to induce cell cycle arrest and apoptosis, and inhibit topoisomerase I and II enzymes.[6]
While these examples do not directly use 6-bromo-2-naphthol, they highlight the potential of the 2-naphthol scaffold in cancer therapy. The bromine atom at the 6-position of 6-bromo-2-naphthol provides a handle for further chemical modifications, such as cross-coupling reactions, which can be exploited to synthesize novel and potent anticancer agents.
Quantitative Data on Naphthol Derivatives
The following table summarizes the anticancer activity of some 2-naphthol derivatives, illustrating the potential of this class of compounds.
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Thiophene-containing aminobenzylnaphthols | A549 (lung), PC-3 (prostate), MCF-7 (breast), HEPG2 (liver) | GI₅₀ | ~10 µg/mL | [5] |
| Pyrazole-linked benzothiazole–naphthol derivatives | HeLa (cervical) | IC₅₀ | 4.63 - 5.54 µM | [5] |
| 1H-benzo[f]chromene derivatives | MCF-7 (breast), HCT-116 (colon), HepG-2 (liver) | - | Good activity, comparable to Vinblastine and Doxorubicin | [6] |
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its primary utility lies in its efficient conversion to 6-bromo-2-naphthol, a key building block for the synthesis of a diverse range of derivatives. The application of these derivatives, particularly in the development of novel antimicrobial and anticancer agents, is an active and promising area of research. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its derivatives in the quest for new and effective therapeutics.
References
- 1. 6-Bromo-2-Naphthol: Characteristics, Applications, and Safety Guidelines [articles.abilogic.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel rigid analogs of 2-naphthol with potent anticancer activity through multi-target topoisomerase I & II and tyrosine kinase receptor EGFR & VEGFR-2 inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
1,6-Dibromo-2-naphthol: A Versatile Bifunctional Building Block for Advanced Functional Materials
Introduction: Unlocking the Potential of a Differentiated Naphtholic Monomer
1,6-Dibromo-2-naphthol is a unique aromatic compound characterized by a naphthalene core functionalized with a hydroxyl group and two bromine atoms at specific positions. This strategic arrangement of reactive sites makes it an exceptionally valuable, yet under-explored, building block for the synthesis of a diverse range of functional materials. The presence of two bromine atoms allows for the formation of polymeric structures through various cross-coupling reactions, while the hydroxyl group provides a site for further functionalization, influencing solubility, thermal properties, and post-polymerization modifications. This application note provides a comprehensive guide for researchers, materials scientists, and drug development professionals on leveraging the unique chemical architecture of this compound to create novel polymers and functional organic materials. We will delve into detailed synthetic protocols, the underlying chemical principles, and the potential applications of the resulting materials.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 16239-18-2 | [1][2] |
| Molecular Formula | C₁₀H₆Br₂O | [2] |
| Molecular Weight | 301.96 g/mol | [2] |
| Appearance | Pink to purple or light brown powder | [3] |
| Melting Point | 105-107 °C | [1] |
| Solubility | Soluble in many organic solvents |
Core Synthetic Applications: A Gateway to Novel Polymers
The bifunctionality of this compound, with its two carbon-bromine bonds, makes it an ideal monomer for step-growth polymerization via transition metal-catalyzed cross-coupling reactions. These methods are foundational in modern polymer chemistry for creating well-defined, high-performance materials.
Application 1: Synthesis of Poly(naphthylene ether)s via Nucleophilic Aromatic Substitution
The hydroxyl group of this compound can act as a nucleophile in Williamson ether synthesis-type polycondensation reactions. However, a more common approach involves activating the hydroxyl group or reacting it with a dihaloaromatic comonomer. For this application, we will consider the reaction of this compound with a bisphenol to form a poly(naphthylene ether). The bromine atoms remain available for subsequent cross-linking or functionalization.
This protocol outlines the synthesis of a soluble poly(naphthylene ether) from this compound and Bisphenol A. The resulting polymer contains pendant bromine atoms, making it a versatile precursor for further modifications.
Materials:
-
This compound (1.0 eq)
-
Bisphenol A (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is moisture-free by flame-drying under a stream of inert gas.
-
Charging the Flask: To the flask, add this compound, Bisphenol A, and potassium carbonate.
-
Solvent Addition: Add DMAc and toluene (typically in a 4:1 v/v ratio) to the flask. Toluene acts as an azeotropic agent to remove water generated during the reaction.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150°C) for 4-6 hours, collecting the water in the Dean-Stark trap. This step is crucial to ensure the formation of the phenoxide in situ.
-
Polymerization: After the removal of water, carefully remove the Dean-Stark trap and increase the temperature to 160-170°C to drive the polymerization reaction. The reaction is typically monitored by the increase in viscosity of the solution. Continue heating for 12-24 hours.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary. Slowly pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Washing: Filter the polymer and wash it thoroughly with methanol and then water to remove any unreacted monomers and inorganic salts.
-
Drying: Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Causality and Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is critical to prevent side reactions and ensure high molecular weight polymer formation. Water can hydrolyze the activated species and terminate the polymerization.
-
Azeotropic Removal of Water: The formation of the potassium phenoxide is a reversible reaction. By removing water, the equilibrium is shifted towards the product, ensuring complete formation of the reactive nucleophile.
-
High Temperature: The nucleophilic aromatic substitution reaction requires elevated temperatures to overcome the activation energy for the displacement of the bromide ions.
-
Precipitation in Methanol: The polymer is soluble in DMAc but insoluble in methanol. This allows for the efficient separation of the polymer from the reaction solvent and low molecular weight impurities.
Application 2: Synthesis of Conjugated Polymers via Suzuki Polycondensation
Suzuki polycondensation is a powerful tool for creating carbon-carbon bonds and is widely used for the synthesis of conjugated polymers, which are of great interest for applications in organic electronics.[4] In this application, this compound serves as a dihalide monomer that can be coupled with a diboronic acid or diboronic ester comonomer. The hydroxyl group can be protected prior to polymerization to prevent side reactions.
This protocol describes the synthesis of a conjugated copolymer from (a protected form of) this compound and 1,4-phenylenediboronic acid.
Materials:
-
1,6-Dibromo-2-(methoxymethoxy)naphthalene (1.0 eq) (Protected this compound)
-
1,4-Phenylenediboronic acid (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (4.0 eq)
-
Toluene, anhydrous
-
Ethanol
-
Water, deoxygenated
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Schlenk flask or a three-neck round-bottom flask equipped with a condenser and a nitrogen/argon inlet.
-
Magnetic stirrer and heating plate.
-
Standard laboratory glassware for inert atmosphere techniques.
Procedure:
-
Hydroxyl Protection (Pre-step): React this compound with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in dichloromethane (DCM) to protect the hydroxyl group as a methoxymethyl (MOM) ether. Purify the product by column chromatography.
-
Setup: Assemble the reaction apparatus and purge with inert gas for at least 30 minutes.
-
Charging the Flask: To the flask, add the protected this compound, 1,4-phenylenediboronic acid, and the palladium catalyst.
-
Solvent and Base Addition: Add anhydrous toluene to the flask, followed by an aqueous solution of the carbonate base. The two-phase system is common for Suzuki couplings.
-
Polymerization: Heat the reaction mixture to reflux (around 90-100°C) with vigorous stirring for 24-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC) on small aliquots.
-
Precipitation and Purification: Cool the reaction mixture to room temperature. Pour the mixture into a large excess of methanol to precipitate the polymer.
-
Washing: Filter the polymer and wash sequentially with water, methanol, and a suitable organic solvent like acetone to remove catalyst residues and oligomers. Soxhlet extraction can be employed for further purification.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C).
-
Deprotection (Post-step): The MOM protecting group can be removed by treating the polymer with an acid, such as HCl in methanol, to yield the final polymer with free hydroxyl groups.
Causality and Experimental Choices:
-
Hydroxyl Protection: The free hydroxyl group can interfere with the organometallic species in the catalytic cycle. Protection ensures that the polymerization proceeds exclusively at the C-Br positions.
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, initiating the catalytic cycle through oxidative addition to the C-Br bond.[5]
-
Base: The base is essential for the transmetalation step, activating the boronic acid for coupling with the palladium complex.
-
Inert Atmosphere: The palladium(0) catalyst and the organoboronic species are sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions.
Application 3: Synthesis of Cross-Linked Porous Organic Polymers (POPs)
The rigid structure and multiple reactive sites of this compound make it an excellent candidate for the synthesis of Porous Organic Polymers (POPs).[6] These materials are characterized by high surface areas and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis.[7]
This protocol describes the synthesis of a cross-linked POP through the Yamamoto homocoupling of this compound. The hydroxyl groups within the resulting network can serve as active sites.
Materials:
-
This compound (1.0 eq)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (2.5 eq)
-
2,2'-Bipyridine (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, Acetone, Chloroform
Equipment:
-
Schlenk tube or flask.
-
Magnetic stirrer and heating plate.
-
Glovebox for handling air-sensitive reagents.
-
Soxhlet extraction apparatus.
Procedure:
-
Setup: All manipulations should be performed under an inert atmosphere (glovebox or Schlenk line) due to the air-sensitivity of the nickel(0) complex.
-
Catalyst Preparation: In the glovebox, add Ni(COD)₂, 2,2'-bipyridine, and anhydrous DMF to the Schlenk tube. Stir the mixture at room temperature until a deep-colored solution is formed, indicating the formation of the active catalytic species.
-
Monomer Addition: Dissolve this compound in anhydrous THF and add it dropwise to the catalyst solution.
-
Polymerization: Heat the reaction mixture to 80°C and stir for 48-72 hours. A solid precipitate will form as the cross-linked polymer grows.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Filter the solid polymer and wash it with DMF and THF to remove any soluble species.
-
Soxhlet Extraction: Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform sequentially (24 hours each) to remove any trapped monomers, oligomers, and catalyst residues.
-
Drying: Dry the purified porous polymer in a vacuum oven at 120°C for 24 hours to obtain the final product.
Causality and Experimental Choices:
-
Nickel(0) Catalyst: Ni(COD)₂ is a common precursor for the active Ni(0) species required for Yamamoto coupling, which effects the homocoupling of aryl halides.
-
2,2'-Bipyridine Ligand: The bipyridine ligand stabilizes the nickel catalyst and facilitates the reductive elimination step in the catalytic cycle.
-
Anhydrous and Inert Conditions: Essential for the stability and reactivity of the organonickel intermediates.
-
Soxhlet Extraction: This is a crucial step for POPs to ensure the removal of all guest molecules from the pores, which is necessary to achieve a high surface area.
Visualizing the Synthetic Pathways
Workflow for Polymer Synthesis from this compound
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Post-synthetic modifications in porous organic polymers for biomedical and related applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Selective Reductive Debromination of 1,6-Dibromo-2-naphthol
Introduction: The Synthetic Value of Selective Debromination
1,6-Dibromo-2-naphthol is a key intermediate in organic synthesis, primarily derived from the bromination of 2-naphthol (β-naphthol).[1] Its selective reduction to 6-bromo-2-naphthol is a critical transformation, as the latter serves as a valuable building block in the synthesis of pharmaceuticals, liquid crystal materials, and various dye intermediates.[1][2][3] The challenge lies in achieving selective monodebromination at the C1 position while preserving the bromine substituent at the C6 position and the hydroxyl group. The C1 bromine is more labile due to the electronic influence of the adjacent hydroxyl group, making its selective removal feasible.
This document provides a detailed, field-proven experimental protocol for the selective reduction of this compound to 6-bromo-2-naphthol using a classic and reliable dissolving metal reduction method. It further discusses the underlying chemical principles, safety imperatives, and alternative methodologies for researchers and drug development professionals.
Chemical Principles and Mechanism
The selective reduction of this compound is a reductive dehalogenation reaction. The most common and accessible laboratory method employs a dissolving metal, typically tin (Sn), in the presence of a strong acid like hydrochloric acid (HCl).[4][5]
Mechanism of Action (Dissolving Metal Reduction):
The reaction proceeds through a series of single-electron transfers from the metal surface to the aromatic substrate. The overall process can be summarized as follows:
-
Oxidation of Metal: The tin metal is oxidized by the acidic medium (H+), forming tin ions (Sn²⁺) and releasing electrons.
-
Sn(s) + 2 HCl(aq) → SnCl₂(aq) + H₂(g)
-
-
Electron Transfer: The this compound molecule accepts electrons from the tin. This electron transfer preferentially occurs at the more reactive C1-Br bond, leading to the formation of an intermediate radical anion.
-
Bond Cleavage: The carbon-bromine bond is cleaved, releasing a bromide anion (Br⁻).
-
Protonation: The resulting aryl radical is then protonated by the acidic solvent (acetic acid or ethanol/HCl) to yield the final product, 6-bromo-2-naphthol.
The selectivity for the C1 position is attributed to the electronic activation by the ortho-hydroxyl group, which makes the C1-Br bond more susceptible to reduction compared to the C6-Br bond.
Critical Safety Precautions
Handling the reagents involved in this synthesis requires strict adherence to safety protocols.
-
This compound: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[6][7] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Hydrochloric Acid (Concentrated): Highly corrosive and causes severe skin burns and eye damage. May cause respiratory irritation.[8] Always handle in a fume hood and wear acid-resistant gloves, a face shield, and a lab coat.
-
Ethanol/Acetic Acid: Flammable liquids. Keep away from ignition sources.
-
Tin (metal): Generally low toxicity, but the reaction is exothermic and produces flammable hydrogen gas (H₂).[9] The reaction must be performed in a well-ventilated area, away from open flames, with proper atmospheric venting.
-
Waste Disposal: The reaction generates tin salts as byproducts. All waste must be collected and disposed of according to institutional and local environmental regulations for heavy metal waste. Do not pour down the drain.
Primary Experimental Protocol: Reduction with Tin in Acidic Ethanol
This protocol is adapted from established procedures and offers high reliability and yield.[5] It is designed to be a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC).
Materials and Reagents
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | Reagent | 301.96 | 41.5 g | 137 | Starting material. |
| Tin (Sn), mossy or granular | Reagent | 118.71 | 32.6 g | 274 | Use a 2-fold molar excess. |
| Ethanol (EtOH) | 95% or Absolute | 46.07 | 225 mL | - | Solvent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | 36.46 | 90 mL | - | Acid catalyst and proton source. |
| Benzene | ACS Grade | 78.11 | As needed | - | For recrystallization (Caution: Carcinogen). |
| Ethyl Acetate | ACS Grade | 88.11 | As needed | - | For TLC mobile phase. |
| Silica Gel TLC Plates | F₂₅₄ | - | As needed | - | For reaction monitoring. |
Step-by-Step Methodology
-
Apparatus Setup: Assemble a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar in a heating mantle. Ensure the setup is in a certified chemical fume hood.
-
Reagent Addition: To the round-bottom flask, add the tin metal (32.6 g, 274 mmol) and this compound (41.5 g, 137 mmol).[5]
-
Solvent Addition: Carefully add ethanol (225 mL) followed by the slow, cautious addition of concentrated hydrochloric acid (90 mL) to the flask. The addition of acid is exothermic.
-
Reaction Initiation (Reflux): Begin stirring the mixture and heat it to reflux using the heating mantle. A steam bath can also be used for gentle heating.[5]
-
Reaction Monitoring: Allow the reaction to reflux for approximately 9 hours.[5] The progress can be monitored by TLC (e.g., using a 15:1 benzene/ethyl acetate mobile phase), where the disappearance of the starting material spot indicates reaction completion.[5]
-
Work-up and Isolation:
-
After 9 hours, cool the reaction mixture to room temperature.
-
Decant the cooled solution to separate it from any unreacted tin metal.[5]
-
Concentrate the solution to a volume of approximately 150-200 mL using a rotary evaporator.[5]
-
Pour the concentrated solution into 600 mL of an ice-water mixture with stirring. A white precipitate of the crude product will form.[5]
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and allow it to air-dry on the funnel. This should afford approximately 31.5 g of off-white, crude 6-bromo-2-naphthol.[5]
-
Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
Purification and Characterization
The crude product often contains residual tin salts and can be purified by recrystallization.[4]
-
Recrystallization: Recrystallization from benzene is an effective method.[5] Dissolve the crude solid in a minimal amount of hot benzene, filter while hot to remove insoluble impurities, and allow the filtrate to cool slowly to form crystals. An alternative solvent system is a mixture of acetic acid and water.[4]
-
Yield: A typical yield of pure, recrystallized product is around 78% (approx. 23.8 g).[5]
-
Characterization: The purity of the final product, 6-bromo-2-naphthol, can be confirmed by:
Alternative Reduction Methodologies
While the tin/HCl method is robust, concerns over heavy metal waste have led to the development of other protocols.
-
Catalytic Hydrogenation: This method involves the reaction of this compound with hydrogen gas (H₂) in the presence of a catalyst. A process using a tungsten carbide (WC) catalyst in an acidic organic solvent has been patented.[10] Catalytic hydrogenation offers a cleaner reaction profile, as the primary byproduct is HBr, and the catalyst can often be recovered and reused.[11][12]
-
Sulfite Reduction: Reduction can also be achieved using an alkali sulfite, such as sodium sulfite (Na₂SO₃), in a two-phase system consisting of an aqueous sulfite solution and an organic alcohol (e.g., butanol) solution of the dibromonaphthol.[13] This method avoids the use of strong acids and metals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not go to completion | Insufficient reflux time; Inactive tin surface (oxide layer); Insufficient acid. | Extend reflux time and re-check with TLC; Briefly treat tin with dilute HCl before the reaction to activate; Ensure the correct amount of concentrated HCl was added. |
| Low yield of crude product | Incomplete precipitation; Product loss during transfers. | Ensure the ice-water mixture is sufficiently cold; Use a minimal amount of cold solvent to wash the precipitate; Be meticulous during decanting and filtration steps. |
| Product is discolored (pink/tan) | Presence of tin impurities; Air oxidation. | The crude product can contain tin and may be colored, which is acceptable for some applications.[4] For high purity, ensure thorough purification by recrystallization or vacuum distillation.[4] |
| Difficulty with recrystallization | Impurities preventing crystallization; Incorrect solvent volume. | Try a different solvent system (e.g., acetic acid/water); Ensure the crude product is fully dissolved in the minimum required volume of hot solvent; Use seed crystals to induce crystallization. |
Conclusion
The selective reduction of this compound to 6-bromo-2-naphthol is a fundamental transformation for accessing valuable synthetic intermediates. The protocol detailed herein, utilizing tin metal in an acidic ethanolic solution, is a time-tested, high-yield, and reproducible method suitable for laboratory scale. By understanding the underlying chemical mechanism and adhering strictly to the outlined safety precautions, researchers can confidently and effectively perform this synthesis. For applications requiring greener methodologies or different scalability, alternative protocols such as catalytic hydrogenation should be considered.
References
- 1. Page loading... [guidechem.com]
- 2. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chempoint.com [chempoint.com]
- 9. youtube.com [youtube.com]
- 10. EP0536012B1 - Process for the debromation of dibromonaphthol derivatives - Google Patents [patents.google.com]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
The Strategic Application of 1,6-Dibromo-2-naphthol in the Synthesis of High-Performance Dyes and Pigments: A Technical Guide
This technical guide provides researchers, scientists, and professionals in drug development with a comprehensive overview of the synthetic utility of 1,6-dibromo-2-naphthol as a pivotal precursor in the creation of specialized dyes and pigments. The strategic incorporation of bromine atoms onto the naphthol core imparts unique properties to the resulting colorants, including enhanced lightfastness, thermal stability, and altered spectral characteristics. This document will detail the underlying chemical principles, provide step-by-step synthetic protocols, and offer insights into the characterization of these novel compounds.
Introduction: The Significance of Bromination in Naphthol-Based Dyes
2-Naphthol and its derivatives are fundamental building blocks in the synthesis of azo dyes, a dominant class of colorants used across various industries.[1] The color and properties of these dyes can be finely tuned by introducing different substituents onto the aromatic rings. The presence of bromine atoms, as in this compound, serves several critical functions:
-
Bathochromic Shift: The electron-withdrawing nature of bromine can lead to a bathochromic (red) shift in the absorption maximum of the dye, resulting in deeper and more intense colors.
-
Increased Molar Extinction Coefficient: Bromination can enhance the molar extinction coefficient, leading to dyes with greater tinctorial strength.
-
Enhanced Stability: The C-Br bond is strong, contributing to the overall chemical and thermal stability of the dye molecule. This is particularly advantageous for pigments that are subjected to harsh processing conditions.
-
Mordanting Capabilities: The presence of the hydroxyl group and the overall electronic landscape of the molecule allow for the formation of metal-complex dyes, further enhancing their fastness properties.
This guide will focus on the synthesis of azo dyes, which are formed through the coupling of a diazonium salt with an activated aromatic compound like this compound.[1]
Synthesis of this compound
The precursor, this compound, is not as commonly available as 2-naphthol and is typically synthesized in a two-step process from 2-naphthol. A common method involves the bromination of 2-naphthol to yield this compound, which can then be selectively reduced to 6-bromo-2-naphthol if desired.[2][3][4]
A newer, more efficient synthesis method has been developed to produce this compound with a high conversion rate.[2] This method avoids the use of expensive and environmentally challenging reagents like mossy tin.[2][3]
Table 1: Comparison of Synthetic Methods for Brominated Naphthols
| Method | Starting Material | Reagents | Key Conditions | Product | Yield | Purity | Reference |
| Traditional Method | 2-Naphthol | Bromine, Acetic Acid, Mossy Tin | Heating to boiling, reduction with tin | 6-Bromo-2-naphthol | Moderate | Variable | [2][3] |
| Improved Method | 2-Naphthol | Iron Bromide, Acetic Acid, Water, Hydrogen Peroxide, Nano Pd/Fe catalyst | Dropwise addition of H2O2, heating, catalytic reduction | This compound | 95.3% | 99.55% | [2] |
General Principles of Azo Dye Synthesis Using this compound
The synthesis of azo dyes from this compound follows the well-established two-step process of diazotization and azo coupling.[1]
Diazotization of Aromatic Amines
In the first step, a primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C).[5] The choice of the aromatic amine is crucial as it will significantly influence the final color of the dye.
Diagram 1: General Workflow for Azo Dye Synthesis
Caption: A generalized workflow for the synthesis of azo dyes from this compound.
Azo Coupling Reaction
The resulting diazonium salt is a weak electrophile and will react with an electron-rich coupling component. This compound, with its activating hydroxyl group, serves as an excellent coupling partner. The reaction is typically carried out in an alkaline medium to deprotonate the hydroxyl group, forming the more strongly activating naphthoxide ion.[1][5] The electrophilic diazonium ion then attacks the electron-rich naphthol ring, usually at the position ortho to the hydroxyl group, to form the stable azo linkage (-N=N-).[1]
Experimental Protocols
Caution: These protocols involve the use of hazardous chemicals. Always perform a thorough risk assessment and work in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a Monoazo Dye from this compound and Aniline
This protocol outlines the synthesis of a simple monoazo dye. The resulting color will depend on the specific aromatic amine used.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
Part A: Diazotization of Aniline
-
In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the benzenediazonium chloride.
Part B: Azo Coupling
-
In a separate 500 mL beaker, dissolve a molar equivalent of this compound in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the alkaline solution of this compound with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
Part C: Isolation and Purification
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.
-
Dry the purified dye in a vacuum oven at a suitable temperature.
Protocol 2: Synthesis of a Betti's Base-Derived Azo-Azoimine Dye
A more complex dye can be synthesized by first reacting 6-bromo-2-naphthol (which can be derived from this compound) to form a Betti's base, followed by diazotization.[6][7]
Materials:
-
6-Bromo-2-naphthol
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ammonia solution in ethanol
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Distilled Water
Procedure:
Part A: Synthesis of Betti's Base
-
Dissolve 6-bromo-2-naphthol in ethanol and add the aromatic aldehyde.
-
Warm the mixture slightly and then add an excess of ammonia solution in ethanol.
-
Allow the reaction mixture to stand at room temperature for several hours until the Betti's base precipitates.
-
Recrystallize the product from absolute alcohol.
Part B: Diazotization and Coupling
-
Prepare a diazonium salt solution of p-nitroaniline as described in Protocol 1, Part A.
-
Suspend the synthesized Betti's base in water and cool to 0-5 °C.
-
Slowly add the cold diazonium solution to the Betti's base suspension with vigorous stirring.
-
The azo-azoimine dye will precipitate.
-
Isolate and purify the product as described in Protocol 1, Part C.
Characterization of Synthesized Dyes
The synthesized dyes should be characterized to confirm their structure and purity.
Table 2: Analytical Techniques for Dye Characterization
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify functional groups. | Broad O-H stretch, aromatic C-H and C=C stretches, and the characteristic -N=N- azo group stretch.[8][9] |
| ¹H NMR Spectroscopy | To determine the proton environment and confirm the structure. | Aromatic proton signals in the expected regions, and signals corresponding to any alkyl or other substituent groups.[9] |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of the synthesized dye.[6][7] |
| UV-Visible Spectroscopy | To determine the absorption maximum (λmax) and molar absorptivity. | The λmax value will indicate the color of the dye in a specific solvent.[9] |
Diagram 2: Key Spectroscopic Features of a this compound Azo Dye
Caption: A summary of the expected spectroscopic data for a typical azo dye derived from this compound.
Applications and Future Perspectives
Dyes and pigments derived from this compound have potential applications in various fields:
-
Textile Industry: For dyeing natural and synthetic fibers, offering good fastness properties.
-
Coatings and Plastics: As pigments for coloration, providing high thermal stability and lightfastness.[10]
-
Advanced Materials: The unique electronic properties of these dyes may be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.[8]
Further research can focus on synthesizing a wider range of these dyes by varying the aromatic amine component and exploring their metal-complexation for creating high-performance pigments. The introduction of other functional groups onto the this compound core could also lead to novel colorants with tailored properties.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. archive.conscientiabeam.com [archive.conscientiabeam.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Coupling of 1,6-Dibromo-2-naphthol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of Functionalized Naphthols
The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide range of biological activities and material properties.[1][2] Substituted naphthols, in particular, are crucial building blocks for the synthesis of complex molecules, including natural products and pharmaceutical agents.[3] The palladium-catalyzed Heck coupling reaction stands as a powerful and versatile tool for carbon-carbon bond formation, enabling the introduction of vinyl substituents onto aryl halides.[4][5] This guide provides a detailed exploration of the Heck coupling reaction as applied to 1,6-dibromo-2-naphthol derivatives, a class of substrates with significant potential for the synthesis of novel compounds in drug discovery and development.
The presence of two bromine atoms on the naphthol core at positions 1 and 6, along with a hydroxyl group at position 2, presents unique challenges and opportunities for selective functionalization. This document will delve into the mechanistic intricacies of the Heck reaction, provide a comprehensive, step-by-step protocol for the selective mono-vinylation of this compound, and discuss the critical factors influencing regioselectivity.
The Heck Reaction: A Mechanistic Overview
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][5] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for specific substrates like this compound.
The catalytic cycle can be broken down into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the aryl halide, forming an organopalladium(II) complex. This is often the rate-determining step.[5]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-C bond. This step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.
-
Reductive Elimination and Catalyst Regeneration: The base present in the reaction mixture facilitates the removal of the hydride and the halide from the palladium center, regenerating the active Pd(0) catalyst to re-enter the catalytic cycle.[5]
Caption: The Catalytic Cycle of the Heck Reaction.
The Challenge of Regioselectivity in this compound Derivatives
A primary consideration in the Heck coupling of this compound is the regioselective reaction of one of the two C-Br bonds. The electronic and steric environment of the C1-Br and C6-Br bonds are distinct, which can be exploited to achieve selective mono-vinylation.
-
Electronic Effects: The hydroxyl group at the C2 position is an electron-donating group, which can influence the electron density of the naphthalene ring. This may lead to a difference in the electrophilicity of the C1 and C6 positions.
-
Steric Hindrance: The C1 position is ortho to the hydroxyl group, which could introduce steric hindrance and potentially influence the approach of the bulky palladium catalyst.
-
Directing Group Effects: The hydroxyl group can act as a directing group, coordinating to the palladium catalyst and favoring oxidative addition at the proximate C1-Br bond.
Achieving high regioselectivity often requires careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base.
Application Protocol: Selective Mono-Heck Coupling of this compound
This protocol provides a starting point for the selective mono-vinylation of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization may be required for specific derivatives and alkenes.
Materials:
-
This compound
-
Alkene (e.g., Styrene, Ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., Acetonitrile, Toluene)[6]
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or other suitable reaction vessel with a condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Syringes and needles for reagent transfer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., DMF) via syringe. Subsequently, add the base (e.g., triethylamine, 2.0 equiv.) and the alkene (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The disappearance of the starting material and the appearance of a new, less polar spot will indicate product formation.
-
Workup: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other inorganic salts.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired mono-vinylated product.
Optimization and Key Parameters
For achieving high yield and selectivity, systematic optimization of the reaction parameters is crucial. The following table summarizes key variables and their potential impact.
| Parameter | Options | Rationale and Considerations |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, etc. | Pd(OAc)₂ is a common and effective precatalyst. The choice can influence reaction rate and catalyst stability. |
| Ligand | PPh₃, P(o-tol)₃, BINAP, Buchwald ligands | The steric and electronic properties of the phosphine ligand are critical for stabilizing the palladium catalyst and influencing regioselectivity. Bulky, electron-rich ligands can often improve reactivity with aryl bromides.[7] |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | The base is essential for regenerating the Pd(0) catalyst. The choice of base can affect the reaction rate and may influence the reaction pathway. Inorganic bases like K₂CO₃ are often used in polar aprotic solvents. |
| Solvent | DMF, DMAc, Acetonitrile, Toluene, Dioxane | The solvent's polarity and boiling point are important factors. Polar aprotic solvents like DMF and DMAc are commonly used for Heck reactions. |
| Temperature | 80 - 140 °C | Higher temperatures generally increase the reaction rate but can also lead to side reactions or catalyst decomposition. The optimal temperature needs to be determined empirically. |
| Alkene | Styrenes, acrylates, etc. | Electron-poor alkenes (e.g., acrylates) are generally more reactive in the Heck reaction. |
Workflow for Heck Coupling of this compound Derivatives
Caption: Experimental workflow for the Heck coupling reaction.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion: If the reaction fails to proceed, consider increasing the temperature, using a more active catalyst/ligand system (e.g., a palladacycle or a Buchwald ligand), or ensuring all reagents and solvents are scrupulously dry. The choice of base can also be critical; sometimes switching from an organic base like triethylamine to an inorganic base like potassium carbonate can improve results.
-
Poor Regioselectivity: To enhance selectivity for mono-vinylation at a specific position, consider using a directing group strategy or employing ligands that impart strong steric control. A lower reaction temperature may also favor the kinetically preferred product.
-
Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or by employing more robust ligands.
-
Side Reactions: Potential side reactions include double Heck coupling (di-vinylation), alkene isomerization, and homocoupling of the aryl halide. Careful control of stoichiometry and reaction time can help to minimize these undesired pathways.
Conclusion
The Heck coupling of this compound derivatives offers a powerful synthetic route to a diverse array of functionalized naphthols with significant potential in drug discovery and materials science. While achieving high regioselectivity can be a challenge, a systematic approach to reaction optimization, guided by a solid understanding of the reaction mechanism, can lead to successful and reproducible outcomes. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers venturing into this exciting area of synthetic chemistry.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. cfmot.de [cfmot.de]
Application Notes and Protocols: 1,6-Dibromo-2-naphthol in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of 1,6-Dibromo-2-naphthol
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency, scalability, and economic viability of drug manufacturing processes. This compound, a di-halogenated aromatic alcohol, has emerged as a versatile and highly valuable precursor for the synthesis of a range of pharmaceutical intermediates. Its utility stems from the presence of two bromine atoms at distinct positions on the naphthalene core, offering opportunities for regioselective functionalization, and a hydroxyl group that can be readily modified or used to direct subsequent reactions.
The C-1 bromine is positioned ortho to the hydroxyl group, influencing its steric and electronic environment, while the C-6 bromine is located on the other ring in a position amenable to a variety of cross-coupling reactions. This structural arrangement allows for a stepwise and controlled elaboration of the naphthalene scaffold, making this compound a key building block in the synthesis of complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective estrogen receptor modulators (SERMs).
This comprehensive guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into the mechanistic principles underpinning its reactivity, provide detailed, field-proven protocols for the synthesis of key intermediates, and discuss the potential for its application in modern catalytic cross-coupling reactions.
Core Synthesis: From 2-Naphthol to Key Brominated Intermediates
The journey towards leveraging this compound begins with its synthesis and subsequent selective reduction to the often more directly useful 6-bromo-2-naphthol.
Synthesis of this compound
The preparation of this compound is typically achieved through the direct bromination of 2-naphthol. The hydroxyl group of 2-naphthol is an activating ortho-, para-director for electrophilic aromatic substitution. The attack of bromine occurs preferentially at the C-1 and C-6 positions.
Protocol 1: Synthesis of this compound
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Reaction Setup: In a well-ventilated fume hood, dissolve 2-naphthol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Bromination: Slowly add a solution of bromine in glacial acetic acid to the stirred solution of 2-naphthol. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature between 10-20 °C.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude this compound.
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Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid and any remaining bromine, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Selective Reduction to 6-Bromo-2-naphthol
For many synthetic applications, the mono-brominated 6-bromo-2-naphthol is the desired intermediate. This is achieved by the selective reduction of this compound. The C-1 bromine, being ortho to the hydroxyl group and thus in a more sterically hindered and electronically distinct environment, can be selectively removed.
Protocol 2: Synthesis of 6-Bromo-2-naphthol using Tin and Hydrochloric Acid [1][2][3]
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Reaction Setup: Suspend this compound in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reduction: Add tin metal (mossy or granular) to the suspension. Heat the mixture to reflux. The reaction is typically vigorous at the beginning.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is usually complete within a few hours.
-
Work-up: After cooling, decant the solution to remove any unreacted tin. Partially evaporate the solvent under reduced pressure and then pour the concentrated solution into a large volume of ice-water.
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Purification: Collect the precipitated 6-bromo-2-naphthol by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a mixture of acetic acid and water to yield a white crystalline solid.[1]
Table 1: Comparison of Synthetic Methods for 6-Bromo-2-naphthol
| Method | Reducing Agent | Solvent | Typical Yield | Purity | Key Considerations |
| Traditional Method | Tin (Sn) and HCl | Ethanol/Water | ~78% | Good after recrystallization | Use of a heavy metal, can be exothermic.[1] |
| Improved Method | Nano Pd/Fe catalyst | Acetic Acid/Water | 95.3% | 99.55% | Higher yield and purity, uses a catalyst.[2] |
Application in the Synthesis of Nabumetone
Nabumetone, 4-(6-methoxy-2-naphthyl)-2-butanone, is a widely used NSAID. 6-Bromo-2-naphthol is a key precursor in several synthetic routes to Nabumetone. The synthesis involves the methylation of the hydroxyl group of 6-bromo-2-naphthol, followed by a coupling reaction to introduce the butanone side chain.
Protocol 3: Synthesis of 6-Bromo-2-methoxynaphthalene
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Reaction Setup: Dissolve 6-bromo-2-naphthol in a suitable solvent such as acetone or methanol in a round-bottom flask.
-
Methylation: Add a base, such as potassium carbonate, to the solution, followed by the dropwise addition of a methylating agent, for example, dimethyl sulfate or methyl iodide.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, filter off the base. Evaporate the solvent and dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent to obtain the crude product, which can be purified by column chromatography or recrystallization.
Protocol 4: Synthesis of Nabumetone from 6-Bromo-2-methoxynaphthalene
One common approach involves a palladium-catalyzed coupling reaction.
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Reaction Setup: In a reaction vessel, combine 6-bromo-2-methoxynaphthalene, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., Na₂CO₃), and a source of the butanone side chain, such as 4-(tributylstannyl)-2-butanone, in an appropriate solvent like toluene.
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Coupling Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours.
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Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and filter to remove the catalyst. The filtrate is then washed with water and brine.
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Purification: Dry the organic layer, evaporate the solvent, and purify the crude Nabumetone by column chromatography or recrystallization.
Potential Application in the Synthesis of SERMs: Nafoxidine and Trioxifene
Selective Estrogen Receptor Modulators (SERMs) like Nafoxidine and Trioxifene are important therapeutic agents, particularly in the treatment of breast cancer. The core structures of these molecules often contain a substituted naphthalene or a related bicyclic system. While direct synthetic routes from this compound are not extensively documented in readily available literature, its derivative, 6-bromo-2-methoxynaphthalene, is a logical precursor to key intermediates.
For instance, the synthesis of Nafoxidine often commences from 6-methoxy-2-tetralone.[1] 6-Bromo-2-methoxynaphthalene could potentially be converted to this tetralone through a sequence of reactions, including a Birch reduction followed by hydrolysis and oxidation.
Modern Synthetic Methodologies: Regioselective Functionalization
The presence of two distinct bromine atoms in this compound opens up avenues for regioselective functionalization using modern palladium-catalyzed cross-coupling reactions such as the Suzuki, Buchwald-Hartwig, and Ullmann reactions. The relative reactivity of the C-1 and C-6 bromines is a critical consideration.
Mechanistic Considerations for Regioselectivity:
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Electronic Effects: The hydroxyl group at C-2 is an electron-donating group, which activates the naphthalene ring towards electrophilic attack and influences the electronic properties of the C-Br bonds.
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Steric Hindrance: The C-1 bromine is sterically hindered by the peri-hydrogen at C-8 and the adjacent hydroxyl group. The C-6 bromine is significantly less sterically encumbered.
In palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-determining. It is generally accepted that the reactivity of aryl halides follows the order I > Br > Cl. For a dibromo-substituted naphthalene, the less sterically hindered C-6 bromine is expected to be more reactive towards oxidative addition in many catalytic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. A regioselective Suzuki coupling on this compound would allow for the introduction of an aryl or vinyl group at the C-6 position, leaving the C-1 bromine available for subsequent transformations.
Hypothetical Protocol 5: Regioselective Suzuki-Miyaura Coupling
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Reaction Setup: To a solution of this compound in a suitable solvent system (e.g., toluene/ethanol/water), add a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
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Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature optimized for regioselectivity (e.g., 80-100 °C).
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Expected Outcome: The primary product is expected to be the 6-aryl-1-bromo-2-naphthol.
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Work-up and Purification: Standard aqueous work-up followed by purification by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. A regioselective amination of this compound would provide access to aminonaphthol derivatives, which are valuable pharmaceutical intermediates.
Hypothetical Protocol 6: Regioselective Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, an amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
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Expected Outcome: Preferential amination at the C-6 position is anticipated due to lower steric hindrance.
-
Work-up and Purification: Quench the reaction with water, extract with an organic solvent, and purify the product by column chromatography.
Conclusion and Future Outlook
This compound and its selectively reduced derivative, 6-bromo-2-naphthol, are demonstrably valuable and versatile intermediates in pharmaceutical synthesis. The established protocols for their preparation and their successful application in the synthesis of the NSAID Nabumetone highlight their industrial relevance. Furthermore, the potential for their use as precursors to more complex pharmaceutical agents like Nafoxidine and Trioxifene underscores the strategic importance of this scaffold.
The true potential of this compound, however, may lie in its regioselective functionalization through modern cross-coupling methodologies. While specific, detailed studies on this substrate are not abundant, the principles of palladium-catalyzed reactions strongly suggest that selective manipulation of the C-6 and C-1 bromine atoms is feasible. Future research in this area will undoubtedly unlock new synthetic pathways and provide access to a wider array of novel pharmaceutical intermediates, further solidifying the position of this compound as a key building block in the drug discovery and development pipeline.
References
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 1,6-Dibromo-2-naphthol
Welcome to the technical support center for the synthesis of 1,6-Dibromo-2-naphthol. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles, helping you optimize reaction conditions, troubleshoot common issues, and ensure the integrity of your results.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds and advanced materials.[1] Its preparation via the direct electrophilic bromination of 2-naphthol (β-naphthol) is a classic example of electrophilic aromatic substitution on a naphthalene ring system. However, controlling the regioselectivity to favor the 1,6-disubstituted product over other isomers and avoiding the formation of polybrominated by-products presents a significant challenge.[2] This guide provides a comprehensive resource to address these challenges head-on, grounded in established chemical principles and field-proven methodologies.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix this?
Answer: Low yield is a common problem that can stem from several factors. Let's break down the possibilities:
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Incomplete Reaction: The most frequent cause is a reaction that has not gone to completion.
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Cause A: Insufficient Brominating Agent: Ensure you are using at least two molar equivalents of elemental bromine (Br₂) or N-Bromosuccinimide (NBS) for every mole of 2-naphthol. An incomplete reaction will often leave a significant amount of the mono-brominated intermediate, 1-bromo-2-naphthol, in the product mixture.
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Cause B: Low Reaction Temperature: While high temperatures are problematic (see Question 2), a temperature that is too low can stall the reaction. A patent for an improved process suggests an optimal temperature range of 40°C to 60°C.[1] Below this range, the rate of dibromination may be impractically slow.
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Solution: Monitor the reaction using Thin Layer Chromatography (TLC). If you observe a persistent spot corresponding to the starting material or the mono-brominated intermediate, consider extending the reaction time or slightly increasing the temperature within the recommended range. Verify the stoichiometry of your reagents.
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-
By-product Formation: The reaction may be proceeding, but along undesired pathways.
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Cause: Overly aggressive reaction conditions, particularly temperatures exceeding 60°C, can lead to the formation of high molecular weight by-products and tars, which are difficult to separate and reduce the yield of the desired product.[1]
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Solution: Maintain strict temperature control. Use a water or oil bath to keep the reaction within the 40-60°C window. Ensure slow, dropwise addition of the bromine solution to prevent localized temperature spikes from the exothermic reaction.[3]
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-
Loss During Workup: Significant product loss can occur during isolation and purification.
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Cause: The product can be lost if it does not fully precipitate from the solution during the workup. Improper recrystallization technique (e.g., using too much solvent) can also lead to substantial losses.
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Solution: After the reaction, pour the mixture into a sufficient volume of cold water to ensure complete precipitation of the crude product.[4] For recrystallization, carefully determine the minimum amount of hot solvent needed to dissolve the crude material to maximize recovery upon cooling.
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Question 2: My TLC and NMR analysis show a mixture of brominated products, not just the 1,6-isomer. How can I improve regioselectivity?
Answer: Achieving high regioselectivity is the central challenge of this synthesis. The hydroxyl group of 2-naphthol is a powerful ortho-, para-directing activator, making the 1-position the most reactive site for the first electrophilic attack.[5] The challenge lies in directing the second bromination.
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Understanding the Cause: The formation of multiple isomers arises from the bromination of other activated positions on the naphthalene ring. While the 6-position is electronically favored for the second substitution, other positions can also react, especially under suboptimal conditions.
-
Solutions for Control:
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Strict Temperature Management: As stated previously, maintaining the reaction temperature between 40°C and 60°C is critical. This provides enough energy for the desired dibromination to occur without promoting less selective, higher-energy side reactions.[1]
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Slow Reagent Addition: Add the solution of bromine in acetic acid dropwise over a period of 30 minutes or more.[3][6] This maintains a low concentration of the electrophile (Br₂) in the reaction mixture at any given time, favoring the kinetically preferred product.
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Solvent Choice: Glacial acetic acid is the most commonly used solvent. It effectively dissolves the 2-naphthol and moderates the reactivity of the bromine.[6] Using less polar solvents may alter the selectivity profile.
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Catalysis: A patented process describes the use of quaternary ammonium catalysts to enhance regioselectivity and minimize by-product formation.[1] While not universally required, this could be an optimization route for challenging cases.
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Question 3: My isolated product is a dark, oily, or tar-like substance instead of the expected off-white solid. What happened?
Answer: This is almost always a result of the reaction temperature being too high.
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Mechanism of By-product Formation: At elevated temperatures, the highly activated naphthalene ring can undergo multiple uncontrolled reactions, including polymerization and the formation of high molecular weight condensation products, which present as dark tars.[1] The bromine itself can also contribute to oxidative side reactions.
-
Preventative Measures:
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Adhere strictly to the 40-60°C temperature range.[1]
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Ensure your thermometer is correctly placed and calibrated.
-
Use a controlled heating mantle or water/oil bath.
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Do not rush the addition of bromine. The heat generated by the exothermic reaction can quickly lead to a runaway temperature increase.[3]
-
-
Remediation: Attempting to purify a tarry product is extremely difficult. It is often more efficient to discard the run and repeat the experiment with proper temperature control. You can try to triturate the tar with a non-polar solvent like hexane to see if any solid product precipitates, but yields will likely be very low.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the dibromination of 2-naphthol?
A1: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The hydroxyl (-OH) group is a strong activating group that increases the electron density of the naphthalene ring, making it more susceptible to attack by an electrophile (Br₂).
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Activation of Bromine: The polar solvent (acetic acid) helps to polarize the Br-Br bond, making one bromine atom more electrophilic.
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First Substitution (C1): The π-electrons of the naphthalene ring attack the electrophilic bromine atom. The -OH group strongly directs this first attack to the C1 position (ortho to the hydroxyl group), forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Aromatization: A base (e.g., acetate from the solvent) removes a proton from the C1 position, restoring the aromaticity of the ring and yielding 1-bromo-2-naphthol.
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Second Substitution (C6): The ring is now slightly deactivated by the first bromine atom but still activated by the hydroxyl group. The second electrophilic attack by another bromine molecule occurs, preferentially at the C6 position, which is para to the hydroxyl group in the adjacent ring. This is followed by another proton removal to give the final product, this compound.
Q2: Can I use N-Bromosuccinimide (NBS) instead of elemental bromine?
A2: Yes, NBS is a viable alternative to elemental bromine and is often preferred for laboratory-scale synthesis due to its solid form, which makes it easier and safer to handle than liquid bromine.[7][8]
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Advantages of NBS:
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Safer to handle (solid vs. highly corrosive, volatile liquid).
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Can provide a slow, constant source of electrophilic bromine, potentially improving selectivity.
-
Reactions can sometimes be run under milder conditions.
-
-
Disadvantages of NBS:
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More expensive than elemental bromine.
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The reaction mechanism can sometimes involve radical pathways, especially in the presence of light or radical initiators, which could lead to different by-products.[7]
-
-
Considerations: When using NBS for electrophilic aromatic bromination, the reaction is often performed in a polar protic solvent like methanol or acetic acid, sometimes with a catalytic amount of acid to protonate the NBS and create a more reactive electrophile.[9]
Q3: What are the most critical safety precautions for this experiment?
A3: Safety is paramount, especially when working with elemental bromine.
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Elemental Bromine: Bromine is extremely corrosive, toxic upon inhalation, and can cause severe chemical burns. Always handle liquid bromine in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves (e.g., butyl rubber or Viton).
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Hydrogen Bromide (HBr) Gas: The reaction evolves HBr gas, which is also corrosive and toxic.[3] The reaction apparatus should be equipped with a gas trap. A simple and effective trap consists of an inverted funnel placed over a beaker of sodium bicarbonate or sodium hydroxide solution to neutralize the acidic gas.
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Exothermic Reaction: Be aware that the reaction is exothermic. Use a water bath for cooling if necessary and add the bromine solution slowly to maintain control.
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Waste Disposal: All chemical waste, especially brominated organic compounds and unused bromine, must be disposed of according to your institution's hazardous waste guidelines.
Q4: How should I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.
-
Procedure: Prepare a TLC plate by spotting the starting material (2-naphthol), the co-spot (starting material and reaction mixture), and the reaction mixture.
-
Eluent System: A good starting point for a solvent system is a mixture of hexane and ethyl acetate (e.g., 4:1 or 9:1 ratio).
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Interpretation: As the reaction progresses, you will see the spot for 2-naphthol disappear, followed by the appearance and then disappearance of the intermediate 1-bromo-2-naphthol spot, and finally the appearance of the this compound product spot. The reaction is complete when the starting material and intermediate spots are no longer visible.
Data Presentation
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale & Reference |
| Starting Material | 2-Naphthol (β-Naphthol) | The precursor for bromination.[6] |
| Brominating Agent | Elemental Bromine (Br₂) | Effective and economical for dibromination.[6] |
| Stoichiometry | ~2.0 moles Br₂ per mole of 2-Naphthol | Ensures complete dibromination.[6] |
| Solvent | Glacial Acetic Acid | Dissolves reactants and moderates reactivity.[3][6] |
| Temperature | 40°C - 60°C | Optimal range to ensure reaction completion while minimizing by-products.[1] |
| Addition Time | 30 - 60 minutes (dropwise) | Controls exotherm and improves selectivity.[3] |
| Reaction Time | 2 - 4 hours (or until completion by TLC) | Allows the reaction to proceed to the dibrominated product.[1] |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
Disclaimer: This procedure must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate PPE.
Materials:
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2-Naphthol (14.4 g, 0.1 mol)
-
Glacial Acetic Acid (150 mL)
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Elemental Bromine (32.0 g, 10.2 mL, 0.2 mol)
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Ice-cold water
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5% Sodium Bicarbonate solution (for gas trap)
Apparatus:
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250 mL three-neck round-bottom flask
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Reflux condenser
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Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
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Heating mantle or oil bath
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Gas trap assembly
Procedure:
-
Setup: Assemble the apparatus in a fume hood. Equip the flask with a magnetic stir bar, thermometer, and dropping funnel. Attach the reflux condenser to the central neck and connect its outlet to a gas trap containing sodium bicarbonate solution.
-
Dissolving the Starting Material: Add 2-naphthol (14.4 g) and 100 mL of glacial acetic acid to the flask. Stir the mixture until the 2-naphthol is fully dissolved.
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Prepare Bromine Solution: In the dropping funnel, carefully prepare a solution of elemental bromine (32.0 g) in 50 mL of glacial acetic acid.
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Reaction: Gently heat the 2-naphthol solution to 45-50°C using the heating mantle or oil bath.
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Bromine Addition: Begin the slow, dropwise addition of the bromine solution from the dropping funnel to the stirred 2-naphthol solution. Maintain the internal temperature between 50°C and 60°C throughout the addition. The addition should take approximately 45-60 minutes. The solution will turn reddish-brown, and HBr gas will evolve.
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Reaction Monitoring: After the addition is complete, continue stirring the mixture at 55-60°C. Monitor the reaction's progress by TLC. The reaction is typically complete within 2-3 hours after the addition is finished.
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Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously. A precipitate will form.
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Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold water until the filtrate is colorless and neutral to pH paper.
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Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight. The expected product is an off-white to light pink solid.
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Purification (if necessary): The crude product can be purified by recrystallization from an acetic acid/water mixture or another suitable solvent system to yield pure this compound (m.p. 105-107°C).[10]
Visualizations
Reaction Mechanism Workflow
Caption: Electrophilic bromination of 2-naphthol proceeds in two steps.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]
- 2. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Synthesis of 1,6-Dibromo-2-naphthol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,6-Dibromo-2-naphthol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting, and explain the underlying chemical principles to ensure the successful synthesis and purification of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: My final product has a low melting point and appears pink or brown instead of the expected off-white color. What is the likely cause?
A: A low or broad melting point, along with discoloration, typically indicates the presence of impurities. The most common culprits are residual monobrominated intermediates (like 1-Bromo-2-naphthol), over-brominated species (tribromo derivatives), or unreacted 2-naphthol.[1] The pink or brown hue can result from trace impurities or oxidation products. A thorough purification step, such as recrystallization from an acetic acid/water mixture, is recommended to remove these impurities and improve the product's color and melting point.[2][3]
Q2: The bromination reaction seems sluggish or incomplete, and TLC analysis shows a significant amount of starting material (2-naphthol) remaining. What should I check?
A: Incomplete conversion is often due to issues with the brominating agent or reaction conditions.
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Bromine Quality: Ensure the elemental bromine used is of sufficient purity and has been stored properly to prevent degradation.
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Stoichiometry: Verify that at least two equivalents of bromine per equivalent of 2-naphthol are being used.
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Temperature: While the reaction is exothermic, maintaining a moderately elevated temperature (e.g., 40-60°C) can improve reaction rates and ensure the reaction goes to completion.[4] However, excessively high temperatures can promote side reactions.
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Solvent: The choice of solvent is critical. Glacial acetic acid is commonly used as it facilitates the reaction and helps to dissolve the starting material.[1][3]
Q3: My reaction produced a complex mixture of products that is difficult to purify by recrystallization. What went wrong?
A: The formation of a complex product mixture suggests a lack of regioselectivity during the bromination step. The hydroxyl group of 2-naphthol is a powerful activating group, making the naphthalene ring highly susceptible to electrophilic attack at multiple positions.[5][6]
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Rate of Addition: Adding the bromine solution too quickly can create localized areas of high bromine concentration, leading to over-bromination and the formation of multiple isomers. A slow, dropwise addition with efficient stirring is crucial.[3]
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Temperature Control: Poor temperature control can significantly impact selectivity. Exothermic reactions that are not adequately cooled can lead to a runaway reaction and a decrease in selectivity.
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Catalyst: While not always necessary, some procedures utilize catalysts to improve regioselectivity.[4] Without proper control, side reactions can dominate.
Troubleshooting Guides: Impurity Identification and Mitigation
This section provides a detailed look at the common impurities encountered during the synthesis of this compound, their formation mechanisms, and strategies for their removal.
Impurity Profile: From Starting Material to By-products
The synthesis of this compound is a sequential electrophilic aromatic substitution. The primary challenge is to control the reaction to favor the desired disubstituted product over mono- or poly-substituted alternatives.
Caption: Reaction pathway for this compound synthesis and impurity formation.
Issue 1: Presence of Monobrominated Impurities (1-Bromo- and 6-Bromo-2-naphthol)
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Causality & Mechanism: The hydroxyl group of 2-naphthol strongly activates the naphthalene ring for electrophilic substitution. The first bromination preferentially occurs at the C1 position, which is ortho to the hydroxyl group and highly activated.[5][6] This forms the intermediate, 1-Bromo-2-naphthol. If the reaction is stopped prematurely or insufficient bromine is used, this intermediate will be a major impurity. While less favored, direct bromination at the C6 position can also occur, leading to 6-Bromo-2-naphthol.
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Identification:
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TLC: Monobrominated species will have a different Rf value than the starting material and the dibrominated product, typically appearing between them.
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¹H NMR: The aromatic region of the spectrum will show more complex splitting patterns and a higher number of protons compared to the more symmetric 1,6-dibromo product.
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HPLC: Will show distinct peaks with shorter retention times than the desired product.
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-
Mitigation & Removal:
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Reaction Control: Ensure the addition of at least two full equivalents of bromine and allow sufficient reaction time for the second bromination to complete.
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Purification: Recrystallization is often effective. The higher polarity and different crystal lattice energy of the monobrominated species can allow for their separation from the less soluble dibrominated product in appropriate solvent systems (e.g., acetic acid/water).[2][3]
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Issue 2: Over-bromination (e.g., 1,3,6-Tribromo-2-naphthol)
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Causality & Mechanism: The this compound product is still an activated aromatic ring and can undergo further electrophilic substitution if excess bromine is present or if reaction conditions are too harsh (e.g., high temperature). The next most likely position for attack is C3.
-
Identification:
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to a tribrominated species (C₁₀H₅Br₃O).
-
¹H NMR: The spectrum will show fewer aromatic protons than the desired product. For 1,3,6-tribromo-2-naphthol, one would expect to see only 3 aromatic protons.
-
-
Mitigation & Removal:
-
Stoichiometric Control: Use a precise amount of bromine (typically 2.0 to 2.1 equivalents) to avoid a large excess.
-
Temperature Management: Maintain the recommended reaction temperature and avoid overheating.
-
Purification: Fractional crystallization or column chromatography may be necessary to separate these closely related, nonpolar by-products if they are present in significant quantities.
-
Summary of Common Impurities and Troubleshooting Actions
| Impurity Name | Identification Method | Likely Cause | Recommended Action |
| Unreacted 2-Naphthol | TLC, HPLC (shorter retention time) | Insufficient bromine, short reaction time | Increase reaction time, verify bromine stoichiometry, then recrystallize. |
| 1-Bromo-2-naphthol | TLC, HPLC, ¹H NMR | Incomplete reaction | Ensure at least 2 eq. of bromine are used and allow for sufficient reaction time. Purify by recrystallization. |
| 6-Bromo-2-naphthol | TLC, HPLC, ¹H NMR | Poor regioselectivity, incomplete reaction | Optimize reaction temperature and bromine addition rate. Purify by recrystallization. |
| Over-brominated Products | MS (higher m/z), ¹H NMR (fewer protons) | Excess bromine, high temperature | Use precise bromine stoichiometry. Control reaction exotherm. Purify via recrystallization or column chromatography. |
Experimental Protocols
Protocol 1: Analytical TLC for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A non-polar/polar solvent mixture. A good starting point is Hexane:Ethyl Acetate (4:1 or 3:1 v/v).
-
Procedure:
-
Dissolve a small sample of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the plate with the reaction mixture, a co-spot (reaction mixture + starting material), and a standard of the starting 2-naphthol.
-
Develop the plate in the mobile phase.
-
Visualize under UV light (254 nm) and/or by staining (e.g., with a vanillin stain).[3]
-
-
Interpretation: The disappearance of the 2-naphthol spot and the appearance of a new, lower Rf spot indicates product formation. Multiple spots indicate the presence of intermediates and by-products.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A mixture of glacial acetic acid and water is commonly effective.[1][2]
-
Procedure:
-
Transfer the crude, dried product to an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of hot glacial acetic acid required to fully dissolve the solid.
-
While hot, slowly add water dropwise until the solution becomes faintly turbid. If too much water is added, add a small amount of hot acetic acid to redissolve the precipitate. . Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a cold solvent mixture (e.g., cold water or a dilute acetic acid solution) to remove residual soluble impurities.[3]
-
Dry the crystals thoroughly under vacuum.
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [wap.guidechem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]
- 5. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 6. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1,6-Dibromo-2-naphthol
Welcome to the technical support guide for the synthesis of 1,6-dibromo-2-naphthol. This resource is designed for researchers, chemists, and process development professionals aiming to improve the yield, purity, and reproducibility of this important bromination reaction. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide validated methodologies to ensure your success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the electrophilic bromination of 2-naphthol, providing the core knowledge needed to approach this synthesis effectively.
Q1: Why is achieving high regioselectivity for the 1,6-isomer a primary challenge?
A: The synthesis of this compound is a classic example of electrophilic aromatic substitution on a highly activated naphthalene ring.[1] The hydroxyl (-OH) group of 2-naphthol is a powerful activating, ortho-, para-directing group.[2] This leads to several challenges:
-
High Reactivity: The first bromination occurs almost exclusively at the C-1 position, which is the most electronically enriched and sterically accessible ortho position.
-
Competing Positions for Dibromination: After the first bromine is added at C-1, the ring is slightly deactivated, but multiple positions are still available for the second electrophilic attack. While the 6-position is favored under specific conditions, other isomers can form, leading to purification difficulties and reduced yield.
-
Over-bromination: The high reactivity of the ring system makes it susceptible to the addition of more than two bromine atoms, especially if reaction conditions are not tightly controlled.[3]
Q2: What is the recommended brominating agent and stoichiometry?
A: Elemental bromine (Br₂) is the most common and cost-effective brominating agent for this transformation.[4] While alternatives like N-Bromosuccinimide (NBS) can be used, their selectivity is often highly dependent on the solvent and reaction conditions.[5][6]
For stoichiometry, slightly more than two equivalents of bromine are required to account for any potential losses and ensure the reaction goes to completion. A common approach is to use approximately 2.1 to 2.2 molar equivalents of Br₂ relative to the 2-naphthol starting material. Using a significant excess should be avoided as it promotes the formation of over-brominated byproducts.
Q3: What is the role of acetic acid as a solvent?
A: Glacial acetic acid is the preferred solvent for several key reasons:[4][7]
-
Solubility: It effectively dissolves the 2-naphthol starting material and the intermediate 1-bromo-2-naphthol.
-
Polarity: As a polar protic solvent, it can help stabilize the charged intermediate (the sigma complex or arenium ion) formed during the electrophilic attack, thereby facilitating the reaction.[8]
-
Reaction Medium: It is relatively inert to bromine under the reaction conditions and provides a suitable medium for controlling the reaction temperature.
While other solvents can be used, acetic acid provides a reliable balance of solubility and reactivity for this specific system.
Q4: How critical is temperature control to the outcome of the reaction?
A: Temperature control is absolutely critical for maximizing the yield and purity of this compound.
-
Low Temperatures: Running the reaction at too low a temperature can lead to an incomplete reaction, resulting in a mixture containing significant amounts of 1-bromo-2-naphthol.
-
High Temperatures: Excessively high temperatures can lead to a loss of regioselectivity and the formation of unwanted isomers and polymeric, tarry byproducts.[9] An improved process patent highlights that running the reaction between 40°C and 60°C minimizes the formation of high molecular weight byproducts.[10] This controlled heating ensures sufficient energy for the second bromination to occur at the desired C-6 position without promoting side reactions.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during the synthesis.
Problem 1: Low overall yield of the desired this compound.
-
Symptom: The isolated product weight is significantly lower than the theoretical maximum. TLC or NMR analysis may show a complex mixture or unreacted starting material.
-
Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion, leaving behind 1-bromo-2-naphthol.
-
Solution: Ensure that at least two full equivalents of the brominating agent have been added. After the addition is complete, consider a brief heating period (e.g., to 50-60°C) to drive the second bromination to completion.[4][10] Monitor the reaction by TLC until the 1-bromo-2-naphthol intermediate spot has been consumed.
-
-
Possible Cause 2: Mechanical Loss during Workup. The product may be lost during filtration or transfer steps.
-
Solution: After quenching the reaction with water, the product precipitates. Ensure the mixture is sufficiently cooled to maximize precipitation before filtration.[11] When washing the crude product on the filter, use ice-cold water or a cold acetic acid/water mixture to minimize redissolving the product.[4]
-
-
Possible Cause 3: Substrate or Reagent Quality. Impurities in the 2-naphthol or decomposed bromine can inhibit the reaction.
-
Solution: Use high-purity 2-naphthol. Ensure the bromine solution is fresh; bromine is volatile and its concentration may decrease over time.
-
Problem 2: The final product is contaminated with 1-bromo-2-naphthol.
-
Symptom: TLC or NMR analysis clearly shows the presence of the monobrominated intermediate alongside the desired dibrominated product.
-
Possible Cause: Insufficient Bromine or Inadequate Reaction Time/Temperature.
-
Solution: This is a clear indication that the reaction has not gone to completion. Increase the amount of bromine slightly (e.g., from 2.1 to 2.2 equivalents). More importantly, after the initial exothermic reaction from the first bromination subsides, ensure the reaction is gently heated to the optimal temperature range of 40-60°C and held there until monitoring shows full conversion.[10]
-
Problem 3: The isolated product is a dark, oily, or intractable tar.
-
Symptom: The product does not precipitate as a clean, filterable solid upon quenching with water.
-
Possible Cause 1: Reaction Temperature Was Too High. Overheating can cause decomposition and polymerization side reactions.
-
Solution: Maintain strict temperature control during the bromine addition, using an ice bath if necessary to manage the initial exotherm. Do not exceed 60°C during the final heating phase.[10]
-
-
Possible Cause 2: "Hot Spots" due to Poor Mixing. If bromine is not dispersed quickly, localized areas of high concentration can lead to side reactions.
-
Solution: Ensure vigorous and efficient stirring throughout the entire bromine addition and subsequent heating phase. Add the bromine solution dropwise below the surface of the reaction mixture if possible.
-
Problem 4: Product is contaminated with over-brominated species.
-
Symptom: Mass spectrometry or elemental analysis indicates a product with more than two bromine atoms.
-
Possible Cause: Excess Brominating Agent.
-
Solution: Carefully measure the amount of bromine used. Do not exceed ~2.2 molar equivalents. If over-bromination is a persistent issue, reduce the stoichiometry to 2.05-2.1 equivalents and focus on driving the reaction to completion with controlled heating rather than with excess reagent.
-
Section 3: Visual Aids & Key Data
Reaction and Troubleshooting Workflow
The following diagrams illustrate the key mechanistic steps and a logical workflow for troubleshooting common experimental issues.
Caption: Mechanism of the two-step electrophilic bromination of 2-naphthol.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Comparison of Reaction Conditions
The table below summarizes various conditions reported in the literature for the synthesis of this compound or its subsequent products, providing a comparative overview.
| Starting Material | Brominating Agent/Conditions | Solvent | Temperature | Reported Yield/Conversion | Reference |
| 2-Naphthol | Elemental Bromine (Br₂) | Acetic Acid | 40°C to 60°C | High regioselectivity | [10] |
| 2-Naphthol | Bromine in Acetic Acid, then water, heat to boiling | Acetic Acid | Boiling, then cooling to 100°C | Not specified for dibromo | [7][11] |
| 2-Naphthol | PIDA / 2.4 equiv. AlBr₃ | Acetonitrile | 23°C | 93% (of 1-bromo) | [12][13] |
| 2-Naphthol | Iron Bromide / H₂O₂ | Acetic Acid/H₂O | Raised to ~87°C | 97.1% conversion | [7] |
| β-Naphthol | Bromine | Methylene Chloride | 0°C to 15°C | Not specified for dibromo | [14] |
Section 4: Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from established procedures to provide a reliable method for obtaining high-purity this compound.
Materials:
-
2-Naphthol (1.0 eq)
-
Glacial Acetic Acid (~3 mL per gram of 2-naphthol)
-
Elemental Bromine (2.15 eq)
-
Ice-water bath
-
Deionized water
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing a sodium thiosulfate solution) to neutralize evolved HBr gas.
-
Dissolution: Charge the flask with 2-naphthol and glacial acetic acid. Stir the mixture until the 2-naphthol is fully dissolved.
-
Bromine Addition: Prepare a solution of bromine in a small amount of glacial acetic acid in the dropping funnel. Cool the reaction flask in an ice-water bath. Begin the dropwise addition of the bromine solution to the stirred 2-naphthol solution. Maintain the internal temperature below 20°C during the addition. The reaction is exothermic.[4]
-
Controlled Heating: Once the bromine addition is complete, remove the ice bath. Slowly heat the reaction mixture to 50-55°C using a heating mantle and a temperature controller.
-
Reaction Monitoring: Maintain the temperature at 50-55°C and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the 1-bromo-2-naphthol intermediate.
-
Quenching and Precipitation: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing a large volume of ice-cold water while stirring vigorously. A precipitate of this compound will form.
-
Isolation: Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with copious amounts of cold water (to remove acetic acid and HBr) and then with a small amount of ice-cold ethanol or methanol to aid in drying.
-
Drying: Dry the product under vacuum to a constant weight. The expected product is a pink to light brown powder with a melting point of 105-107°C.[15]
Section 5: Safety Precautions
-
Bromine: Is highly toxic, corrosive, and causes severe burns.[16] Always handle liquid bromine and its solutions in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[17][18] Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.
-
Glacial Acetic Acid: Is corrosive and can cause skin and eye burns.[19] Handle in a fume hood and wear standard PPE.
-
Hydrogen Bromide (HBr): Is a corrosive gas that is evolved as a byproduct of the reaction. The reaction must be performed in a fume hood, and a gas trap is essential to prevent its release into the atmosphere.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. youtube.com [youtube.com]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
- 14. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 15. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. carlroth.com [carlroth.com]
- 17. fishersci.com [fishersci.com]
- 18. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 19. nj.gov [nj.gov]
Technical Support Center: Selective Bromination of 2-Naphthol
Welcome to the technical support center for the selective bromination of 2-naphthol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal results in your experiments.
Introduction: The Challenge of Selectivity
The bromination of 2-naphthol is a classic example of electrophilic aromatic substitution on a highly activated naphthalene system. The hydroxyl group at the C2 position is a powerful ortho-, para- director, activating the C1 and C3 positions (ortho) and the C6 position (para) towards electrophilic attack. This inherent reactivity, while advantageous, presents a significant challenge: controlling the regioselectivity and preventing over-bromination to obtain the desired mono-brominated product, be it 1-bromo-2-naphthol or 6-bromo-2-naphthol. This guide will provide the insights needed to master this reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the selective bromination of 2-naphthol.
Question 1: My reaction is producing a mixture of mono-, di-, and poly-brominated products. How can I improve the selectivity for mono-bromination?
Answer:
The formation of multiple brominated species is a common issue stemming from the high reactivity of the 2-naphthol ring system. Here’s a breakdown of the causes and solutions:
-
Cause: The initially formed mono-brominated product is often still reactive enough to undergo further bromination, especially if a strong brominating agent like molecular bromine (Br₂) is used in excess or if the reaction is allowed to proceed for too long.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of the brominating agent for mono-bromination. It can be beneficial to use a slight excess of 2-naphthol to ensure the complete consumption of the brominating agent.
-
Choice of Brominating Agent: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is an excellent alternative to molecular bromine for achieving mono-bromination with higher selectivity.[1][2][3] NBS provides a low, steady concentration of bromine in the reaction mixture, which helps to prevent over-bromination.
-
Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Exothermic reactions can lead to localized heating and increased rates of polysubstitution. Running the reaction at 0 °C or even lower can help to control the reaction rate.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
Question 2: I am trying to synthesize 1-bromo-2-naphthol, but I am getting a significant amount of the 6-bromo isomer. How can I favor substitution at the C1 position?
Answer:
Achieving high regioselectivity between the C1 (ortho) and C6 (para) positions is a key challenge. The electronic and steric environment of the 2-naphthol ring influences the position of electrophilic attack.[4]
-
Underlying Principle: The C1 position is kinetically favored due to the proximity of the activating hydroxyl group. However, the C6 position can be thermodynamically more stable. The choice of solvent and brominating agent plays a crucial role in determining the ortho:para ratio.[5][6]
-
Strategies to Favor 1-Bromo-2-naphthol:
-
Solvent Selection: Non-polar solvents tend to favor ortho-bromination. The use of solvents like chloroform or carbon tetrachloride with NBS has been shown to increase the yield of the ortho-isomer.[6] In contrast, polar protic solvents like acetic acid can favor para-substitution.
-
Milder Brominating Agents: As mentioned, NBS is often preferred for selective bromination.[7] Other methods involve the in-situ generation of a mild brominating agent. For instance, using a combination of a bromide salt (like KBr or NaBr) and an oxidant (like Oxone or hydrogen peroxide) can provide a controlled source of bromine for selective C1 bromination.[8][9][10]
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which is often the 1-bromo isomer.
-
Question 3: My goal is to synthesize 6-bromo-2-naphthol, but the reaction yields are low, and I'm isolating 1,6-dibromo-2-naphthol as a major byproduct. What should I do?
Answer:
The synthesis of 6-bromo-2-naphthol often involves a two-step process: initial bromination to form this compound, followed by selective reduction (de-bromination) at the C1 position.[11][12][13][14]
-
Mechanism Insight: Direct bromination of 2-naphthol often leads to a mixture where the dibrominated species is a significant component. The C1 position is highly activated, making it susceptible to bromination. The established route to pure 6-bromo-2-naphthol leverages this by first forming the dibromo compound and then selectively removing the more labile C1-bromo substituent.
-
Troubleshooting the Synthesis of 6-Bromo-2-naphthol:
-
Ensure Complete Dibromination: In the first step, use at least two equivalents of bromine in a solvent like glacial acetic acid to drive the reaction towards the formation of this compound.[11][14]
-
Optimize the Reduction Step: The key is the selective removal of the bromine at the C1 position. This is typically achieved using a reducing agent like tin (Sn) metal in the presence of an acid like hydrochloric acid or acetic acid.[11][12][15]
-
Incomplete Reduction: If you are isolating starting this compound, ensure you are using a sufficient amount of the reducing agent and allowing for adequate reaction time, often with heating (reflux).[12][14]
-
Over-reduction: If you are observing the formation of 2-naphthol, the reduction conditions might be too harsh. Consider reducing the reaction time or temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the regioselectivity in the bromination of 2-naphthol?
The regioselectivity is governed by the electronic effects of the hydroxyl group and the stability of the resulting carbocation intermediate (arenium ion). The -OH group is a strong activating group that directs electrophilic attack to the ortho (C1 and C3) and para (C6) positions.
-
Attack at C1: This leads to a resonance-stabilized intermediate where the aromaticity of the adjacent ring is preserved in two of the resonance structures. This makes the C1 position kinetically favored.[4]
-
Attack at C6: This also leads to a stable intermediate. While kinetically slower, the C6-substituted product can be thermodynamically more stable due to reduced steric hindrance.
The interplay between kinetic and thermodynamic control, influenced by reaction conditions, ultimately determines the product distribution.
Q2: Which brominating agent is best for my purpose: Br₂ or NBS?
The choice depends on the desired product and the level of control required.
| Brominating Agent | Advantages | Disadvantages | Best For |
| **Molecular Bromine (Br₂) ** | Inexpensive, readily available, highly reactive. | Difficult to handle (corrosive, volatile), can lead to over-bromination and the formation of HBr as a corrosive byproduct.[8][13] | Reactions where high reactivity is needed, such as the synthesis of this compound as an intermediate for 6-bromo-2-naphthol.[11][14] |
| N-Bromosuccinimide (NBS) | Solid, easier to handle, provides a low concentration of Br₂, leading to higher selectivity and fewer byproducts.[1][2][3] | More expensive than Br₂. | Selective mono-bromination, particularly for the synthesis of 1-bromo-2-naphthol and other sensitive substrates.[7] |
Q3: How does the solvent affect the outcome of the bromination reaction?
The solvent can significantly influence both the reaction rate and the regioselectivity.[5][6]
-
Polar Protic Solvents (e.g., Acetic Acid): These solvents can solvate the electrophile and the intermediate carbocation, potentially favoring the formation of the thermodynamically more stable para-isomer (6-bromo-2-naphthol). They are commonly used in procedures with molecular bromine.[11][13]
-
Non-polar Aprotic Solvents (e.g., Chloroform, Dichloromethane): These solvents are often used with NBS and can favor the formation of the kinetically controlled ortho-isomer (1-bromo-2-naphthol).[6]
-
Methanol: Recent studies have shown that ACS-grade methanol can be an effective solvent for the NBS-mediated ortho-bromination of phenols, including 2-naphthol, often in the presence of an acid catalyst like p-toluenesulfonic acid.[7]
Q4: What are some effective methods for purifying the brominated 2-naphthol products?
Purification is critical to obtaining a high-purity final product.
-
Recrystallization: This is the most common and effective method for purifying solid brominated naphthols. A suitable solvent system (e.g., acetic acid/water, ethanol, or benzene) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[11][12]
-
Vacuum Distillation: For products that are thermally stable, vacuum distillation can be an effective purification technique, especially for removing non-volatile impurities.[11][13]
-
Column Chromatography: While less common for large-scale preparations, silica gel column chromatography can be used to separate isomers and purify small quantities of the product.
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-2-naphthol using KBr and H₂O₂ [9][10]
This method provides a greener and more selective route to the C1-brominated product.
-
Mixing: In a round-bottom flask, combine 2-naphthol (1 equivalent) and potassium bromide (1 equivalent).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reaction Initiation: While stirring at room temperature (around 20 °C), slowly add 30% hydrogen peroxide (1 equivalent) dropwise.
-
Reaction Monitoring: Allow the reaction to stir for several hours (e.g., 10 hours) and monitor its progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to induce crystallization. The pale yellow, needle-like crystals of 1-bromo-2-naphthol can be collected by filtration, washed with cold water, and dried.
Protocol 2: Synthesis of 6-Bromo-2-naphthol via Dibromination and Reductive De-bromination [11][14]
This is a robust, multi-step synthesis suitable for obtaining the pure C6 isomer.
-
Step A: Synthesis of this compound
-
Dissolution: Dissolve 2-naphthol (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel.
-
Bromination: Slowly add a solution of bromine (2 equivalents) in glacial acetic acid to the flask. The reaction is exothermic, so cooling may be necessary to maintain control.
-
Completion: After the addition is complete, add water to the reaction mixture and briefly heat to boiling to ensure the reaction goes to completion.
-
Isolation: Cool the mixture to precipitate the this compound, which can be collected by filtration.
-
-
Step B: Reductive De-bromination to 6-Bromo-2-naphthol
-
Setup: To the crude this compound in the flask, add tin (Sn) metal (in portions) and continue to heat the mixture under reflux for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC to observe the disappearance of the starting material and the formation of the product.
-
Workup: After the reaction is complete, cool the mixture and filter to remove any remaining tin and tin salts.
-
Precipitation: Pour the filtrate into a large volume of cold water to precipitate the crude 6-bromo-2-naphthol.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by vacuum distillation followed by recrystallization from an acetic acid/water mixture.[11]
-
Visualizing the Process
Diagram 1: General Workflow for Troubleshooting Bromination of 2-Naphthol
Caption: A decision tree for troubleshooting common issues in the bromination of 2-naphthol.
Diagram 2: Reaction Scheme for Selective Bromination of 2-Naphthol
Caption: Pathways to selectively synthesize 1-bromo- and 6-bromo-2-naphthol.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 9. 1-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]
- 10. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. prepchem.com [prepchem.com]
- 13. Page loading... [guidechem.com]
- 14. youtube.com [youtube.com]
- 15. 6-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Removal of Tin Byproducts from 1,6-Dibromo-2-naphthol Reduction
Introduction
The selective reduction of 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol is a crucial transformation in the synthesis of various high-value compounds.[1][2] A common and effective method for this dehalogenation involves the use of metallic tin or tin(II) chloride (SnCl₂) in an acidic medium, such as acetic or hydrochloric acid.[1][3][4] While reliable, these methods invariably introduce inorganic tin byproducts (Sn²⁺/Sn⁴⁺ salts) into the reaction mixture. These tin species are notoriously difficult to remove, often leading to product contamination, low yields, and purification challenges. Organotin compounds, in particular, are known for their toxicity, making their removal essential for applications in drug development and biological screening.[3][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and overcoming challenges associated with tin byproduct removal in this specific reaction. We will explore the causality behind common issues and provide field-proven protocols to ensure the isolation of a pure, tin-free product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the workup and purification stages in a direct question-and-answer format.
Question 1: After my initial aqueous workup, the NMR of my crude product shows broad, poorly resolved peaks, and the material is a sticky solid or oil. Is this tin contamination?
Answer: Yes, this is a classic sign of residual inorganic tin salts. Tin complexes can coordinate with the hydroxyl group of your naphthol product, leading to significant peak broadening in ¹H NMR spectra. The sticky or oily nature of the product is often due to the presence of hydrated tin oxides and hydroxides that prevent proper crystallization.
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Causality: During the reaction, Sn(0) is oxidized to Sn²⁺ and subsequently to Sn⁴⁺. In a neutral or slightly acidic aqueous workup, these tin species precipitate as a mixture of gelatinous tin hydroxides and oxides (e.g., Sn(OH)₂, Sn(OH)₄, SnO₂).[3] These are often amorphous, trap the desired product, and are difficult to separate completely by simple filtration or extraction.
-
Solution: A more rigorous workup is required to solubilize these tin species. Proceed to the Detailed Experimental Protocol 1: Comprehensive Acid/Base Workup . This procedure utilizes a strong base to convert the amphoteric tin hydroxides into soluble sodium stannate salts ([Sn(OH)₄]²⁻ or [Sn(OH)₆]²⁻), which can then be efficiently removed into the aqueous phase.[6][7]
Question 2: I added sodium hydroxide to my workup as suggested, but a thick, unfilterable white precipitate formed, and I experienced an emulsion during extraction. What went wrong?
Answer: You have likely formed insoluble tin(II) hydroxide without reaching a high enough pH to form the soluble stannate complex. Tin(II) hydroxide, Sn(OH)₂, is amphoteric; it is insoluble at neutral pH but dissolves in both strong acid and strong base. The emulsion is often stabilized by these fine, suspended solids at the aqueous-organic interface.[8]
-
Causality: The formation of insoluble tin hydroxides occurs in a specific pH range. If insufficient base is added, you will precipitate these salts.
-
Solution: Do not attempt to filter this precipitate. Instead, continue to add a concentrated base, such as 50% aqueous NaOH, portion-wise with vigorous stirring.[6] The goal is to achieve a pH > 12. As you add more base, the precipitate should redissolve, and the phases should become clear. If an emulsion persists after the solids have dissolved, adding brine (saturated aqueous NaCl) can help break it by increasing the ionic strength of the aqueous layer.[8]
Question 3: My product yield is very low after purification. I suspect my product is being lost during the tin removal workup. How can I prevent this?
Answer: Product loss can occur through two main pathways: co-precipitation with tin salts or partitioning into the aqueous phase during the basic workup. The phenolic nature of 6-bromo-2-naphthol makes it susceptible to deprotonation and loss in highly basic aqueous layers.
-
Causality:
-
Co-precipitation: The gelatinous tin hydroxide precipitate can physically trap your organic product.[7]
-
Extraction Loss: At high pH, the hydroxyl group of your product (6-bromo-2-naphthol) is deprotonated to form the corresponding phenoxide. This anionic species has significantly higher water solubility than the neutral phenol and can be extracted out of the organic layer and into the basic aqueous phase.
-
-
Solutions:
-
Ensure Complete Solubilization: Follow the procedure in Question 2 to ensure all tin salts are fully dissolved as stannates before separating the layers. This minimizes losses from co-precipitation.
-
Re-acidification and Back-Extraction: After removing the basic aqueous layer containing the tin salts, carefully re-acidify this aqueous phase with concentrated HCl to a pH of ~1-2. This will re-protonate any dissolved phenoxide, causing your product to precipitate or become extractable. Perform a back-extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover this portion of your product. Combine these organic extracts with your main organic phase before drying and concentrating.
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Question 4: Even after an acid/base workup and column chromatography, I suspect trace tin contamination. How can I remove these last traces?
Answer: For removing final traces of tin, especially if organotin species are suspected or if the product is intended for highly sensitive applications like drug development, more specialized techniques are required.[5][9]
-
Solutions:
-
Potassium Fluoride (KF) Wash: While more commonly used for organotin byproducts (e.g., Bu₃SnX), a wash with aqueous KF can be effective.[9][10][11] Tin has a high affinity for fluoride, forming insoluble tin fluorides that can be filtered off. See Detailed Experimental Protocol 2 .
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Modified Silica Gel Chromatography: Use silica gel that has been treated with a basic modifier. Slurrying the silica gel with 2-5% triethylamine in the eluent can help chelate and retain the tin species at the baseline, allowing for cleaner elution of your product.[8][10]
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Distillation: The Organic Syntheses procedure notes that a final vacuum distillation can effectively separate the non-volatile tin salts from the 6-bromo-2-naphthol product.[1][12]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary tin byproducts in this reaction? The reaction starts with metallic tin (Sn⁰) or tin(II) chloride (SnCl₂). In the acidic reaction medium, these are oxidized to Sn²⁺ and Sn⁴⁺ species. During workup, these form various inorganic salts, oxides, and hydroxides, such as SnCl₂, SnCl₄, Sn(OH)₂, Sn(OH)₄, and SnO₂.[3]
Q2: Why is tin preferred for this type of reduction? Tin-based reagents are effective for the reduction of certain functional groups in the presence of others. For instance, SnCl₂ is known for the mild reduction of nitro groups to amines and can be used for selective dehalogenations.[4][13] Historically, it was a cheap and readily available reagent.[3]
Q3: Are there tin-free alternatives for this reduction? Yes, other methods exist, though they may have different selectivity profiles. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common alternative for many reductions, but may also affect other functional groups.[4] Reductions using iron (Fe) or zinc (Zn) in acidic media are also viable alternatives to tin.[4]
Q4: How can I definitively confirm the absence of tin in my final product? Standard NMR and mass spectrometry are often insufficient for detecting trace levels of inorganic tin. For pharmaceutical applications where parts-per-million (ppm) levels are critical, more sensitive elemental analysis techniques are required.[5] These include:
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Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The gold standard for ultra-trace elemental analysis.[5][14][15]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust method for quantifying elemental composition.[5][15]
-
Atomic Absorption Spectroscopy (AAS): A widely used technique for determining the concentration of specific metals.[5][14]
Q5: What are the key safety precautions when working with tin compounds? While inorganic tin compounds are generally less toxic than organotin compounds, they are still hazardous.[3][16]
-
Handling: Always handle tin chlorides and their solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Toxicity: Tin compounds can cause irritation to the eyes, skin, and respiratory system.[16][17]
-
Disposal: Tin-containing waste is hazardous and must be disposed of according to institutional and local environmental regulations. Do not pour tin waste down the drain.
Data Summary: Comparison of Tin Removal Methods
| Method | Principle of Removal | Advantages | Disadvantages |
| Acid/Base Workup | Conversion of amphoteric tin hydroxides to soluble stannates at high pH. | Effective for bulk removal, uses common lab reagents. | Potential for product loss via phenoxide formation; can form emulsions. |
| KF Wash | Precipitation of highly insoluble tin fluorides (SnFₓ). | Highly effective for trace tin removal, especially organotin species.[9][10] | KF is toxic and requires careful handling; precipitate can be difficult to filter. |
| Modified Silica Gel | Chelation/adsorption of tin species onto a basic stationary phase. | Integrates purification into a standard chromatography step.[8][10] | May require method development; not suitable for bulk removal. |
| Vacuum Distillation | Separation based on the vast difference in volatility between the organic product and inorganic salts. | Very effective for obtaining a highly pure product.[1] | Requires high temperatures and vacuum; not suitable for thermally sensitive compounds. |
Detailed Experimental Protocols
Protocol 1: Comprehensive Acid/Base Workup for Bulk Tin Removal
-
Quenching: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.
-
Initial Wash: Wash the organic layer with water (2x) and then with brine (1x) to remove the bulk of the acid.
-
Basification: Add 10% aqueous NaOH solution to the organic layer. A thick white precipitate of tin hydroxides will form.
-
Solubilization: Continue adding concentrated (50%) aqueous NaOH dropwise with vigorous shaking until all the white precipitate redissolves and the aqueous layer becomes clear. The target pH should be >12.
-
Extraction: Separate the organic layer.
-
Back-Extraction (Crucial for Yield): Re-acidify the basic aqueous layer from step 6 to pH ~1-2 with concentrated HCl. Extract this acidified aqueous layer with fresh organic solvent (3x).
-
Combine & Dry: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, which can then be further purified by chromatography or crystallization.
Protocol 2: Potassium Fluoride (KF) Wash for Trace Tin Removal
-
Preparation: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic solution with a saturated aqueous solution of KF (2-3 times). Shake the separatory funnel vigorously for 1-2 minutes during each wash.[10]
-
Precipitate Formation: A fine white precipitate of tin fluoride may form at the interface.
-
Filtration: Filter the entire mixture (both layers if necessary) through a pad of Celite® to remove the solid precipitate.
-
Separation: Return the filtrate to the separatory funnel and separate the layers.
-
Final Steps: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sdlookchem.com [sdlookchem.com]
- 10. Workup [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Tin and Compounds | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 17. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
Stability and storage conditions for 1,6-Dibromo-2-naphthol
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: 1,6-Dibromo-2-naphthol
This guide provides comprehensive technical information on the stability, storage, and handling of this compound (CAS: 16239-18-2). As a crucial intermediate in organic synthesis, particularly for pharmaceuticals like Naproxen and Nabumetone, understanding its properties is paramount for experimental success and safety.[1]
Section 1: Quick Reference Data Sheet
For immediate access to key specifications, the following table summarizes the essential physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 16239-18-2 | [2][3] |
| Molecular Formula | C₁₀H₆Br₂O | [2][3] |
| Molecular Weight | 301.96 g/mol | [2][3] |
| Appearance | Pink to purple or light brown powder/solid | [2][3] |
| Melting Point | 105-107 °C (lit.) | [3][4] |
| Boiling Point | 368.5 ± 22.0 °C (Predicted) | [3][5] |
| Solubility | Soluble in benzene and ethanol | [6] |
| Storage Temperature | Room Temperature | [3][5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] The compound should be protected from moisture and light, as related phenolic compounds can be light-sensitive.[9] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for extended periods to prevent potential oxidation.
Q2: My this compound is a pink/purple powder. Does this indicate degradation or impurity?
Not necessarily. The appearance of this compound is commonly described as a pink, purple, or light brown powder.[2][3] This coloration is often intrinsic to the material, even at high purity, and can result from trace impurities formed during the bromination of 2-naphthol in its synthesis.[10][11] Significant darkening of the material over time, however, could be a sign of degradation. If in doubt, verify the compound's integrity by checking its melting point against the literature value (105-107 °C).[3][4]
Q3: What is the expected shelf-life of this compound?
While a specific expiration date is not typically provided, this compound is a stable molecule when stored under the recommended conditions.[12] For optimal results in sensitive applications, it is best practice to use the material within 1-2 years of receipt. For older samples, re-qualifying the material by analytical methods such as melting point determination, TLC, or NMR is advised before use.
Q4: What chemicals and conditions should I avoid when working with this compound?
This compound is incompatible with strong oxidizing agents.[7][12] Contact with such agents can lead to vigorous reactions and decomposition. Additionally, avoid exposure to excessive heat and light to prevent degradation.[13] Hazardous decomposition products, particularly under fire conditions, include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[7][12]
Q5: What are the primary safety and handling precautions?
This compound is an irritant. It can cause skin, eye, and respiratory irritation.[2][7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[7] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] After handling, wash hands and any exposed skin thoroughly.[7]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during experimentation that may be related to the compound's stability or purity.
| Problem Observed | Potential Cause Related to Stability/Storage | Recommended Solution & Rationale |
| Reaction yields are lower than expected or inconsistent. | The compound may have partially degraded due to improper storage (exposure to air, moisture, or light), leading to a lower concentration of the active starting material. | Re-qualify the starting material by measuring its melting point or running a purity analysis (e.g., qNMR, LC-MS). If degraded, purify the material by recrystallization or use a fresh, properly stored batch. |
| Appearance of unexpected spots on TLC or peaks in LC-MS. | Formation of degradation by-products. Phenolic compounds can be susceptible to oxidation, which may form polymeric or other side products.[14] | Purify the starting material before use. For future storage of solutions, use de-gassed solvents and store under an inert atmosphere in the dark at a low temperature (e.g., 4 °C). |
| Compound appears clumped or has changed color significantly (e.g., turned dark brown/black). | This indicates significant moisture absorption and/or degradation. | The compound is likely unsuitable for most applications. It should be disposed of according to institutional hazardous waste procedures.[15] Purchase a fresh supply and ensure adherence to proper storage conditions. |
| Poor solubility in a solvent where it is reported to be soluble. | The presence of insoluble impurities or polymeric degradation products can hinder dissolution. | Attempt to filter the solution to remove insoluble matter. However, this may not remove all impurities. The most reliable approach is to purify the solid material by recrystallization or acquire a new batch. |
Section 4: Experimental Protocols
Protocol 4.1: Handling and Preparation of a Standard Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound while minimizing the risk of degradation.
Materials:
-
This compound
-
Anhydrous solvent (e.g., HPLC-grade Toluene, THF, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Glassware (volumetric flask, vials), oven-dried
-
Magnetic stirrer and stir bar
-
Amber glass storage vials with PTFE-lined caps
Procedure:
-
Preparation: Place all required glassware in an oven at 120 °C for at least 4 hours to ensure it is dry. Allow to cool to room temperature in a desiccator.
-
Weighing: Weigh the required amount of this compound directly into the volumetric flask. Perform this step swiftly to minimize exposure to atmospheric moisture.
-
Inerting: Flush the flask containing the solid with an inert gas (argon or nitrogen) for 1-2 minutes.
-
Dissolution: Add the anhydrous solvent to the flask via a syringe or cannula under a positive pressure of inert gas. Fill to approximately 90% of the final volume.
-
Mixing: Add a magnetic stir bar and seal the flask. Stir the mixture until the solid is completely dissolved.
-
Final Volume: Once dissolved, carefully add the solvent to reach the calibration mark on the volumetric flask.
-
Storage: Aliquot the solution into amber glass vials. Flush the headspace of each vial with inert gas before sealing tightly with a PTFE-lined cap.
-
Labeling & Storage: Label each vial clearly with the compound name, concentration, solvent, and date of preparation. Store the vials in a cool, dark place (e.g., a refrigerator at 4 °C).
Section 5: Visual Guides
The following diagrams provide visual workflows for assessing compound quality and understanding its chemical stability profile.
Caption: Workflow for assessing the quality of this compound upon receipt.
Caption: Key incompatibilities and degradation pathways for this compound.
Section 6: References
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Fisher Scientific. (2009). SAFETY DATA SHEET: this compound, 99%. --INVALID-LINK-- (Note: Direct link to specific SDS may vary; search by product name/CAS on the site).
-
PubChem. 2-Naphthol, 1,6-dibromo- (CID 27768). National Center for Biotechnology Information. --INVALID-LINK--
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Sigma-Aldrich. (Date not available). SAFETY DATA SHEET: 2-Naphthol. --INVALID-LINK-- (Note: This is for the parent compound, 2-naphthol, cited for general properties like light sensitivity).
-
Chongqing Chemdad Co., Ltd. This compound. --INVALID-LINK--
-
Haz-Map. This compound. U.S. National Library of Medicine. --INVALID-LINK-- (Note: Search for the specific agent on the Haz-Map website).
-
ChemicalBook. This compound CAS 16239-18-2. --INVALID-LINK--
-
Organic Syntheses. 6-bromo-2-naphthol. --INVALID-LINK--
-
Google Patents. (1970). US3546302A - Process for brominating phenols. --INVALID-LINK--
-
VSNCHEM. VZ20753 this compound. --INVALID-LINK--
-
ChemicalBook. Dibromo-1,1'-bi-2-naphthol - Safety Data Sheet. (Note: SDS for a related compound, illustrating general stability of dibromonaphthols). --INVALID-LINK--
-
YouTube. (2024). Preparation of 6-Bromo-2-naphthol from 2-Naphthol. --INVALID-LINK-- (Note: Link is illustrative of a synthesis video).
-
Google Patents. (1995). US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds. --INVALID-LINK--
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Fisher Scientific. (2021). SAFETY DATA SHEET: 6,6-Dibromo-1,1-bi-2-naphthol. --INVALID-LINK-- (Note: SDS for a related compound).
-
Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds. --INVALID-LINK-- (Note: General guide for the chemical class).
-
EFSA Journal via PMC. (2023). Update of the risk assessment of brominated phenols and their derivatives in food. --INVALID-LINK--
-
PubMed. (2014). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. --INVALID-LINK--
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YouTube. (2023). Bromination of Phenols | Electrophilic aromatic substitution. --INVALID-LINK-- (Note: Link is illustrative of a reaction mechanism video).
-
Buckhorn Cliffs. Organizing and Protecting Long-Term Chemical Compounds. --INVALID-LINK--
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YouTube. (2022). Bromination of Phenols. --INVALID-LINK-- (Note: Link is illustrative of a reaction mechanism video).
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University of St Andrews. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. --INVALID-LINK--
-
LookChem. This compound. --INVALID-LINK--
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ECHEMI. 6-Bromo-2-naphthalenol SDS, 15231-91-1 Safety Data Sheets. --INVALID-LINK--
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ChemSynthesis. This compound. --INVALID-LINK--
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Lab Pro Inc. This compound, 25G. --INVALID-LINK--
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Guidechem. What is 6-Bromo-2-naphthol and how is it synthesized?. --INVALID-LINK--
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Google Patents. (2000). EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene. --INVALID-LINK--
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Fisher Scientific. This compound 97.0+%, TCI America 25 g. --INVALID-LINK--
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Echemi. 1,6-Dibromo-2-naphthalenol. --INVALID-LINK--
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University College Cork. Guidance on Safe Storage of Chemicals in Laboratories. --INVALID-LINK--
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University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. --INVALID-LINK--
References
- 1. echemi.com [echemi.com]
- 2. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound CAS#: 16239-18-2 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 14. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Side reactions during the preparation of 1,6-Dibromo-2-naphthol
Welcome to the technical support center for the synthesis of 1,6-Dibromo-2-naphthol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Q1: Why is the yield of my this compound unexpectedly low?
A low yield can be attributed to several factors, primarily incomplete reaction, formation of soluble byproducts, or mechanical loss during workup.
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Incomplete Dibromination: The bromination of 2-naphthol is a stepwise process. Insufficient bromine or a short reaction time will likely result in a mixture containing significant amounts of 6-bromo-2-naphthol and unreacted 2-naphthol. The hydroxyl group of 2-naphthol is an activating group, directing electrophilic substitution to the 1 and 6 positions. The first bromination predominantly occurs at the more reactive 1-position, followed by bromination at the 6-position.
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Formation of Water-Soluble Intermediates: In aqueous acidic media, side reactions can lead to the formation of more polar, water-soluble compounds that are lost during the aqueous workup.
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Suboptimal Reaction Temperature: The reaction temperature plays a crucial role. At lower temperatures, the reaction rate is significantly slower, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of undesirable, high-molecular-weight byproducts. A temperature range of 40°C to 60°C is often recommended for selective dibromination.[1]
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Premature Precipitation: If the product precipitates from the reaction mixture before the reaction is complete, it can hinder further bromination of the remaining starting material.
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (2-naphthol) and the intermediate (1-bromo-2-naphthol and 6-bromo-2-naphthol).
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Control Reagent Addition: Add the bromine solution dropwise to maintain control over the reaction exotherm and minimize localized high concentrations of bromine, which can lead to over-bromination or side reactions.
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Optimize Temperature: Maintain the reaction temperature within the recommended range. A slight increase in temperature towards the end of the reaction can help drive it to completion.
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Ensure Adequate Solvent Volume: Use a sufficient volume of solvent to keep all reactants and intermediates in solution until the reaction is complete.
Q2: My final product is a mixture of isomers. How can I improve the regioselectivity for 1,6-dibromination?
Achieving high regioselectivity is a common challenge in the bromination of 2-naphthol. The formation of other brominated isomers, such as 1-bromo-2-naphthol, is a frequent issue.
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Kinetic vs. Thermodynamic Control: The initial bromination of 2-naphthol at the 1-position is kinetically favored due to the higher electron density at this position. However, the 1-bromo-2-naphthol can undergo rearrangement or further reaction. The desired this compound is often the thermodynamically more stable product under specific conditions.
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Solvent Effects: The choice of solvent significantly influences the regioselectivity. Polar aprotic solvents can stabilize the charged intermediates, affecting the substitution pattern. Glacial acetic acid is commonly used as it provides a polar medium and can act as a proton source.[2][3]
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Catalyst Influence: The use of certain catalysts can enhance the selectivity for the 1,6-disubstituted product.[1]
Troubleshooting Steps:
-
Solvent Selection: Employing a suitable solvent system is critical. Halogenated solvents or acetic acid are commonly used.[1][2][3]
-
Temperature Control: As mentioned, maintaining the optimal temperature range of 40-60°C is crucial for regioselectivity.[1]
-
Catalyst Screening: Consider the use of a phase-transfer catalyst or other additives that have been reported to improve the regioselectivity of the bromination.
Q3: I am observing the formation of a dark, tarry byproduct. What is it and how can I prevent it?
The formation of dark, insoluble materials is often due to over-bromination and subsequent polymerization or oxidation reactions.
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Over-bromination: The addition of excess bromine can lead to the formation of tri- and poly-brominated naphthols. These species are often less stable and can decompose or polymerize under the reaction conditions.
-
Oxidation: 2-Naphthol and its brominated derivatives are susceptible to oxidation, especially at elevated temperatures and in the presence of excess bromine. This oxidation can lead to the formation of colored quinone-type structures and other complex mixtures.
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the stoichiometry of bromine. Use a slight excess to ensure complete dibromination, but avoid a large excess.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Controlled Addition: The slow, controlled addition of bromine helps to prevent localized areas of high bromine concentration, which can promote over-bromination and oxidation.
-
Purification: If tarry byproducts are formed, they can often be removed by recrystallization from a suitable solvent or by column chromatography.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What is the role of glacial acetic acid in this reaction?
Glacial acetic acid serves multiple purposes in the bromination of 2-naphthol:
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Solvent: It is a good solvent for both 2-naphthol and bromine, allowing the reaction to proceed in a homogeneous phase.
-
Polar Medium: Its polarity helps to stabilize the intermediates formed during the electrophilic aromatic substitution.
-
Proton Source: It can act as a proton source, which is important in the mechanism of the reaction.
How can I effectively purify the crude this compound?
The primary methods for purifying this compound are recrystallization and column chromatography.
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Recrystallization: This is often the most effective method for removing minor impurities and obtaining a crystalline product. A common solvent system for recrystallization is a mixture of acetic acid and water.[3] The crude product can also be recrystallized from benzene.[4]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed.
-
Vacuum Distillation: For larger quantities, vacuum distillation can be an effective purification method.[2][3]
What are the key safety precautions to consider during this synthesis?
-
Bromine: Bromine is highly corrosive, toxic, and volatile.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrogen Bromide (HBr) Gas: The reaction evolves hydrogen bromide gas, which is corrosive and toxic.[2][5] It is essential to have a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HBr gas produced.
-
Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with appropriate PPE.
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of this compound while minimizing side reactions.
| Parameter | Value | Rationale |
| Reactants | 2-Naphthol, Elemental Bromine | Core components for the synthesis. |
| Solvent | Glacial Acetic Acid | Provides a suitable reaction medium.[2][3] |
| Temperature | 40-60 °C | Balances reaction rate and selectivity.[1] |
| Reaction Time | 2-4 hours | Allows for complete dibromination. |
| Workup | Precipitation in water, filtration | Isolates the crude product. |
| Purification | Recrystallization from acetic acid/water | Removes impurities.[3] |
Step-by-Step Procedure:
-
In a round-bottomed flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, dissolve 2-naphthol (1 equivalent) in glacial acetic acid.
-
Prepare a solution of bromine (2.1 equivalents) in glacial acetic acid in the dropping funnel.
-
Heat the 2-naphthol solution to 40-50°C.
-
Add the bromine solution dropwise to the stirred 2-naphthol solution over a period of 1-2 hours. Maintain the temperature between 40-60°C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material and intermediates.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and inorganic impurities.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a mixture of acetic acid and water to obtain pure this compound.
Reaction Pathway and Side Reactions
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of common side products.
Caption: Reaction scheme for the synthesis of this compound showing the main pathway and potential side reactions.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 1,6-Dibromo-2-naphthol: An NMR-Centric Comparative Analysis
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of synthetic chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For halogenated aromatic compounds like 1,6-Dibromo-2-naphthol, a key intermediate in various synthetic pathways, this structural integrity is paramount. While numerous analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, high-resolution view into the molecular framework.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data sheet, we will dissect the expected spectral patterns, explaining the underlying principles that govern chemical shifts and coupling constants. Furthermore, we will objectively compare the insights derived from NMR with those from other common analytical techniques—Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy—to provide a holistic perspective on a multi-technique approach to structural verification.
Part 1: Deep Dive into the NMR Analysis of this compound
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectral Analysis: A Proton's Perspective
The structure of this compound features five aromatic protons and one hydroxyl proton. The electron-withdrawing bromine atoms and the electron-donating hydroxyl group create a distinct electronic environment for each proton, leading to a well-resolved spectrum. The analysis of the parent compound, 2-naphthol, provides a foundational reference for predicting these shifts.[1][2]
Expected ¹H NMR Data (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.3 - 7.4 | Doublet (d) | Jortho ≈ 8.5 - 9.0 Hz | 1H |
| H-4 | ~7.8 - 7.9 | Doublet (d) | Jortho ≈ 8.5 - 9.0 Hz | 1H |
| H-5 | ~7.6 - 7.7 | Doublet (d) | Jortho ≈ 8.8 Hz | 1H |
| H-7 | ~7.5 - 7.6 | Doublet of Doublets (dd) | Jortho ≈ 8.8 Hz, Jmeta ≈ 2.0 Hz | 1H |
| H-8 | ~8.0 - 8.1 | Doublet (d) | Jmeta ≈ 2.0 Hz | 1H |
| -OH | ~5.0 - 6.0 (variable) | Broad Singlet (br s) | N/A | 1H |
Causality Behind the Assignments:
-
The Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by its disappearance from the spectrum upon adding a drop of D₂O to the NMR tube.[3][4]
-
Aromatic Protons (H-3 to H-8): Protons on an aromatic ring typically resonate between 7 and 9 ppm.[5]
-
H-3 and H-4: These protons are ortho to each other and will appear as doublets due to mutual coupling (³JHH), with a typical ortho coupling constant of 6-10 Hz.[6][7]
-
H-5, H-7, H-8: The protons on the second ring are influenced by the bromine at position 6. H-5 is ortho to the C-6 bromine and will be a doublet coupled to H-7. H-8 is para to the C-6 bromine and will likely appear as a doublet due to a small meta coupling (⁴JHH) to H-7 (typically 1-3 Hz).[8] H-7 will therefore be a doublet of doublets, being coupled to both H-5 (ortho) and H-8 (meta).
-
-
Deshielding Effects: The bromine atoms are electron-withdrawing, which deshields nearby protons, causing them to appear at a higher chemical shift (further downfield). This effect is most pronounced for the protons ortho and para to the substituent.
¹³C NMR Spectral Analysis: The Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. For this compound, we expect to see 10 distinct signals corresponding to the 10 carbons of the naphthalene core.
Expected ¹³C NMR Data (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~110 - 115 | Carbon bearing a bromine atom; significantly shielded by the adjacent -OH group's resonance effect. |
| C-2 | ~150 - 155 | Carbon bearing the hydroxyl group; strongly deshielded. |
| C-3 | ~118 - 122 | Aromatic CH. |
| C-4 | ~130 - 132 | Aromatic CH. |
| C-4a | ~128 - 130 | Quaternary aromatic carbon. |
| C-5 | ~125 - 128 | Aromatic CH. |
| C-6 | ~118 - 122 | Carbon bearing a bromine atom; deshielded. |
| C-7 | ~130 - 133 | Aromatic CH. |
| C-8 | ~127 - 129 | Aromatic CH. |
| C-8a | ~133 - 136 | Quaternary aromatic carbon. |
Causality Behind the Assignments:
-
Substituent Effects: The chemical shifts are heavily influenced by the substituents.[9][10]
-
C-2 (-OH): The carbon directly attached to the oxygen atom is significantly deshielded and will appear at the lowest field (highest ppm value) in the spectrum, typically >150 ppm.
-
C-1 & C-6 (-Br): Carbons bonded to bromine are also deshielded, though less so than the C-O bond. Their shifts are expected in the 110-125 ppm range.
-
-
Quaternary Carbons (C-4a, C-8a): These carbons, which do not have any attached protons, typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum due to longer relaxation times.
Part 2: A Comparative Guide to Alternative Analytical Techniques
While NMR is the cornerstone for detailed structural analysis, a multi-technique approach provides a self-validating system, enhancing the trustworthiness of the final identification.
| Technique | Information Provided | Advantages for this compound | Disadvantages/Limitations |
| NMR Spectroscopy | Detailed atom connectivity, chemical environment, stereochemistry. | Unambiguous structural confirmation. Differentiates between isomers. | Lower sensitivity than MS. Requires more sample. Can be complex to interpret without expertise. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with high resolution), fragmentation patterns. | Confirms molecular weight (301.96 g/mol ).[11] Shows a characteristic isotopic pattern (M, M+2, M+4) for two bromine atoms, confirming their presence.[12] | Does not reveal the specific positions of the bromine atoms or the hydroxyl group. Cannot distinguish between isomers (e.g., 2,4-Dibromo-1-naphthol).[13][14] |
| FTIR Spectroscopy | Presence of functional groups. | Quickly confirms the presence of the phenolic -OH group (broad peak ~3200-3600 cm⁻¹) and aromatic C=C bonds (~1500-1600 cm⁻¹).[3][15] | Provides limited information on the overall carbon skeleton and substitution pattern. Not suitable for distinguishing between different dibromonaphthol isomers. |
| UV-Vis Spectroscopy | Information about the electronic transitions and conjugation in the aromatic system. | Confirms the presence of the naphthalene chromophore. The absorption maxima (λmax) are sensitive to the substitution pattern.[16][17][18] | The spectrum is often broad and lacks the fine detail needed for complete structural elucidation. Many isomers will have very similar spectra. |
| X-ray Crystallography | Absolute 3D structure of the molecule in the solid state. | Provides the definitive, "gold standard" structure. | Requires a high-quality single crystal, which can be difficult and time-consuming to grow. The determined structure is for the solid state, which may differ from the solution state relevant to reactions.[19] |
Part 3: Experimental Protocols & Workflow
Recommended Experimental Protocol for NMR Analysis
Objective: To acquire high-quality, high-resolution ¹H and ¹³C{¹H} NMR spectra of this compound for unambiguous structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial. Expert Insight: CDCl₃ is a good first choice for many organic molecules. However, if solubility is an issue or if exchangeable protons like the -OH are of key interest, DMSO-d₆ is an excellent alternative as it slows down the proton exchange rate.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim results in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton (zg30).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8 to 16 scans. This provides a good signal-to-noise ratio for a sample of this concentration.
-
-
¹³C{¹H} NMR Acquisition:
-
Experiment: Standard 1D carbon with proton decoupling (zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 to 4096 scans. Expert Insight: ¹³C has a low natural abundance, requiring a significantly larger number of scans to achieve a good signal-to-noise ratio compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier Transform to the acquired Free Induction Decay (FID).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, it is 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integrate the ¹H NMR signals.
-
Pick and label the peaks in both spectra.
-
Integrated Analytical Workflow
References
- 1. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Naphthol(135-19-3) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. youtube.com [youtube.com]
- 8. acdlabs.com [acdlabs.com]
- 9. web.pdx.edu [web.pdx.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,4-Dibromo-1-naphthol | C10H6Br2O | CID 94878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2,4-Dibromo-1-naphthol [webbook.nist.gov]
- 15. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 6-Bromo-2-naphthol for Research and Development
Introduction
6-Bromo-2-naphthol is a pivotal intermediate in the synthesis of a wide array of high-value organic compounds, including pharmaceuticals, liquid crystal materials, and specialized dyes.[1] Its utility in drug development, notably as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), underscores the importance of efficient and scalable synthetic methodologies.[2] This guide provides an in-depth comparison of the prevalent and alternative methods for synthesizing 6-bromo-2-naphthol, offering researchers and process chemists the critical data needed to select the optimal route for their specific application, balancing yield, purity, cost, and operational complexity.
Method 1: The Classical Approach via Direct Bromination and Reduction
The most established and widely cited method for preparing 6-bromo-2-naphthol begins with the abundant and inexpensive starting material, 2-naphthol (β-naphthol).[3][4] This process is a two-step sequence involving an initial electrophilic aromatic substitution (bromination) to form an intermediate, followed by a selective reduction.
Reaction Mechanism and Rationale
The core of this method relies on the controlled bromination of the activated naphthalene ring system. 2-Naphthol is highly activated towards electrophilic substitution by the hydroxyl group.
-
Step 1: Over-Bromination. The reaction of 2-naphthol with an excess of elemental bromine (typically 2 moles) in a solvent like glacial acetic acid or a chlorinated solvent leads to the formation of 1,6-dibromo-2-naphthol.[3][4] The hydroxyl group directs ortho and para to itself. The C1 position is the most kinetically favored site for the first bromination. A second bromination then occurs on the other ring at the C6 position.
-
Step 2: Selective Reduction. The resulting this compound is then subjected to a reduction that selectively removes the bromine atom at the more sterically hindered and electronically favored C1 position.[3] This is typically achieved using a reducing agent like mossy tin or stannous chloride in an acidic medium (HCl/acetic acid).[3][5][6]
The causality for this two-step process is rooted in managing regioselectivity. A direct mono-bromination of 2-naphthol is difficult to control and often yields a mixture of 1-bromo-2-naphthol and other isomers, which are challenging to separate. By intentionally over-brominating to a single, easily isolated dibromo-intermediate, and then selectively de-brominating, a much purer final product can be achieved.
Detailed Experimental Protocol (Adapted from Organic Syntheses)
-
Part A: Preparation of this compound
-
In a suitable round-bottomed flask equipped with a dropping funnel and reflux condenser, place 144 g (1 mole) of 2-naphthol and 400 ml of glacial acetic acid.[3]
-
Prepare a solution of 320 g (2 moles) of bromine in 100 ml of glacial acetic acid.
-
Slowly add the bromine solution through the dropping funnel over 15–30 minutes with gentle shaking. The reaction is exothermic; cool the flask as needed to manage the evolution of hydrogen bromide gas.[3]
-
After the addition is complete, add 100 ml of water and heat the mixture to boiling to ensure the reaction goes to completion.[2]
-
-
Part B: Reduction to 6-bromo-2-naphthol
-
Cool the reaction mixture to 100°C and add 25 g of mossy tin.[3]
-
Continue boiling until the tin is dissolved. Add a second 25 g portion of tin and dissolve, followed by a final 100 g portion of tin (total 150 g).[3]
-
Boil the mixture for an additional 3 hours.[3]
-
Cool the mixture to 50°C and filter with suction to remove crystalline tin salts, washing the salts with 100 ml of cold acetic acid.[2]
-
Pour the filtrate into 3 liters of cold water to precipitate the crude 6-bromo-2-naphthol.[3]
-
Filter the precipitate, wash thoroughly with water, and dry. The crude product (yield 96–100%) is often pinkish but suitable for many uses.[3]
-
For high purity, the crude product can be vacuum distilled and then recrystallized from an acetic acid/water mixture to yield a white solid with a melting point of 127–129°C.[3]
-
Method 2: The Regioselective Sandmeyer Reaction Approach
An alternative strategy that offers superior regiochemical control is the Sandmeyer reaction, starting from an appropriately substituted aminonaphthol.[7][8] This method is particularly valuable when absolute isomeric purity is required, as it avoids the formation of difficult-to-separate isomers inherent in direct bromination.
Reaction Mechanism and Rationale
This multi-step synthesis leverages the conversion of an amino group into a diazonium salt, which is an excellent leaving group and can be displaced by a bromide nucleophile, typically using a copper(I) bromide catalyst.[8][9]
-
Step 1: Diazotization. The starting material, 6-amino-2-naphthol, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr or H2SO4) at low temperatures (0–5°C).[10][11] This converts the primary amino group into a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing, particularly to the corresponding phenol.
-
Step 2: Sandmeyer Reaction. The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, which then decomposes, releasing nitrogen gas and forming an aryl radical.[8] This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final 6-bromo-2-naphthol and regenerating the Cu(I) catalyst.[9]
The primary advantage of this route is its unambiguous regioselectivity. The final position of the bromine atom is predetermined by the position of the amino group on the starting material.
Detailed Experimental Protocol (General Procedure)
-
Part A: Diazotization
-
Dissolve the starting material (e.g., 6-amino-2-naphthoic acid, a precursor to the target) in an aqueous acid solution (e.g., 47% hydrobromic acid) and cool to below 5°C in an ice-salt bath.[10]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.[12][13]
-
Stir the mixture for an additional 1-2 hours at low temperature to ensure complete formation of the diazonium salt.[10]
-
-
Part B: Copper-Catalyzed Bromination
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in an acidic medium.
-
Carefully and slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous evolution of nitrogen gas will occur.[11]
-
Once the addition is complete, the reaction may be gently warmed (e.g., to 60°C) to drive the reaction to completion.[10]
-
After cooling, the product is typically isolated by filtration or extraction, followed by purification via recrystallization.
-
Comparative Analysis
| Parameter | Method 1: Direct Bromination & Reduction | Method 2: Sandmeyer Reaction | Justification & Expert Insights |
| Starting Material | 2-Naphthol | 6-Amino-2-naphthol (or precursor) | 2-Naphthol is a readily available and inexpensive bulk chemical. The corresponding amino-naphthol is a more specialized and costly starting material. |
| Regioselectivity | Moderate to Poor (initially) | Excellent | The Sandmeyer route offers near-perfect regiocontrol. The classical method relies on a clever over-bromination/reduction sequence to overcome poor initial selectivity. |
| Typical Yield | 77-96% (after purification)[2] | 70-85% (overall) | While the classical route can achieve very high yields, this is often for the crude product. The Sandmeyer yield can be lower due to the multiple steps but results in a purer product. |
| Purity Issues | Isomeric impurities (1-bromo-), residual tin salts.[1][3] | Minimal isomeric impurities. Potential for diazo-coupling side products if not controlled. | The main challenge in the classical method is removing all traces of tin and isomeric byproducts. The Sandmeyer route's purity is its key strength. |
| Reaction Steps | 2 (Bromination, Reduction) | 2 (Diazotization, Substitution) | Both are two-step processes, but the Sandmeyer reaction requires much stricter temperature control and handling of unstable intermediates. |
| Safety & Handling | Elemental bromine (highly corrosive, toxic, volatile).[1] Mossy tin. | Unstable diazonium salts (potentially explosive if isolated/dry). Sodium nitrite (oxidizer). | Bromine requires excellent ventilation and handling protocols. Diazonium salts demand strict low-temperature control and should never be allowed to dry out. |
| Environmental Impact | Use of heavy metals (tin), generation of HBr gas.[1][14] | Use of copper salts, generation of acidic waste streams. | The tin waste from the classical method can be problematic. Both methods generate significant acidic aqueous waste requiring neutralization. |
Conclusion and Recommendations
The choice between these synthetic methodologies is a classic case of balancing cost, scale, and required purity.
The Classical Direct Bromination/Reduction method is highly suitable for large-scale, cost-sensitive industrial production where the subsequent purification steps (distillation, recrystallization) are economically viable. Its use of inexpensive starting materials is a major advantage. However, it is less ideal for applications demanding the absolute highest isomeric purity due to the risk of contamination.[1]
The Sandmeyer Reaction approach is the superior choice for laboratory-scale synthesis, particularly in the fields of pharmaceutical and materials research where unambiguous molecular structure and high purity are paramount. While the starting materials are more expensive and the procedure requires more careful control, it reliably delivers a high-purity product without the need for extensive purification to remove isomers.
Ultimately, process chemists and researchers must weigh the economic drivers of their project against the stringent purity requirements of the final application to select the most appropriate synthetic pathway to 6-bromo-2-naphthol.
References
- 1. Page loading... [wap.guidechem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. 6-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. byjus.com [byjus.com]
- 14. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
A Comparative Guide to the Catalytic Efficacy of 1,6-Dibromo-2-naphthol and its Biaryl Derivatives
This guide provides an in-depth technical comparison of catalysts derived from brominated 2-naphthol scaffolds, with a primary focus on the versatile 6,6'-dibromo-1,1'-bi-2-naphthol (BINOL) platform. Designed for researchers, chemists, and professionals in drug development, this document synthesizes experimental data to objectively evaluate the performance of these catalysts against common alternatives in key asymmetric transformations. We will explore the causal relationships behind experimental design, present self-validating protocols, and ground all claims in authoritative literature.
Introduction: The Strategic Role of Bromine in Naphthol-Based Catalysis
The 1,1'-bi-2-naphthol (BINOL) framework is a cornerstone of asymmetric catalysis, prized for its C2-symmetric chiral scaffold that is stable to racemization.[1] The introduction of bromine atoms onto this scaffold, particularly at the 6 and 6' positions, is not merely an incremental modification. Instead, it represents a strategic gateway to a vast library of second-generation, high-efficacy catalysts.
The compound 6,6'-dibromo-1,1'-bi-2-naphthol is an inexpensive and readily available precursor that serves as a versatile building block.[2] The carbon-bromine bonds at the 6,6'-positions are ideal handles for post-synthetic modification via a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings.[2][3] This allows for the precise installation of diverse functional groups, which can tune the steric and electronic properties of the resulting ligand to optimize its performance in a specific catalytic transformation.
While the majority of catalytic applications stem from these chiral biaryl (BINOL) systems, it is noteworthy that the simpler monomer, 6-bromo-2-naphthol, has also demonstrated utility as a potent photoacid catalyst, showcasing a distinct mode of action.[4] This guide will dissect the efficacy of both classes of derivatives, providing a clear comparative context for their application.
Synthesis of the Core Precursor: (R)-6,6'-Dibromo-1,1'-bi-2-naphthol
The gateway to a multitude of specialized catalysts is the reliable synthesis of the 6,6'-dibrominated BINOL precursor. The primary method involves a direct electrophilic aromatic bromination of enantiomerically pure BINOL.
Causality in Synthesis: The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity. The hydroxyl groups of BINOL are activating, directing electrophilic substitution primarily to the 6,6' and, to a lesser extent, the 5,5' positions.[5] Performing the reaction at low temperatures minimizes the formation of undesired regioisomers and over-brominated products. Purification is paramount, as the presence of isomeric impurities can compromise the performance and reproducibility of downstream catalytic applications.[5]
Experimental Protocol: Synthesis of (R)-6,6'-Dibromo-1,1'-bi-2-naphthol
Materials:
-
(R)-BINOL (1.0 equiv)
-
Dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of BINOL)
-
N-Bromosuccinimide (NBS) (2.1 equiv)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with (R)-BINOL.
-
Anhydrous CH₂Cl₂ is added, and the solution is cooled to 0 °C in an ice bath.
-
N-Bromosuccinimide (NBS) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
The reaction mixture is stirred at 0 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours. Progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution and stirred for 15 minutes.
-
The organic layer is separated, washed sequentially with water and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure (R)-6,6'-dibromo-1,1'-bi-2-naphthol as a white solid. The absence of regioisomers should be confirmed by ¹H NMR spectroscopy.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (R)-6,6'-dibromo-BINOL.
Comparative Efficacy in Asymmetric Catalysis
The true value of 6,6'-dibromo-BINOL lies in its role as a precursor to more complex ligands. By replacing the bromine atoms, researchers can create catalysts with tailored properties.
Case Study 1: Asymmetric Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a powerful C-C bond-forming reaction. Polymer-supported BINOL derivatives are particularly attractive as they allow for easy recovery and reuse of the catalyst.
Catalyst System: A titanium(IV) complex derived from a poly(ethylene glycol)-supported BINOL ligand, synthesized via a Heck coupling reaction between a 6-bromo-BINOL precursor and a polymer-supported acrylate.[3]
Experimental Rationale: Immobilizing the catalyst on a soluble polymer support like MPEG combines the advantages of homogeneous catalysis (high activity, mild conditions) with those of heterogeneous catalysis (ease of separation). The 6-position is chosen for linking to the polymer as it is sufficiently removed from the catalytically active titanium center at the 2,2'-positions, preventing interference with substrate binding.[3]
Performance Comparison:
| Catalyst/Ligand | Aldehyde Substrate | Yield (%) | ee (%) | Source(s) |
| (R)-BINOL (unmodified) | Benzaldehyde | ~80-90 | ~85-95 | [General] |
| MPEG-supported (R)-6-substituted BINOL derivative | 2-styryl-oxazole-4-carbaldehyde | 90 | 94 | [3] |
| Alternative: (S)-TRIP (Phosphoric Acid) | Benzaldehyde | 98 | 96 | [Generic] |
Note: Direct comparison is challenging due to different substrates. The data demonstrates that functionalization at the 6-position to create a recyclable catalyst does not compromise, and can even enhance, catalytic efficacy for specific substrates.
Case Study 2: Asymmetric Allylation of Sulfonimines
The enantioselective addition of allyl groups to imines is a key method for synthesizing chiral amines. Here, we examine a palladium pincer complex derived from a 6,6'-diiodo-BINOL derivative (note: iodo-derivatives are often synthesized from the bromo-precursors and exhibit higher reactivity in coupling reactions).[3]
Catalyst System: A chiral Pd(II)-pincer complex where two BINOL units are linked at their 6-positions to a central scaffold.[6]
Experimental Rationale: The pincer architecture creates a well-defined, rigid catalytic pocket around the palladium center. The bulky BINOL units at the 6,6'-positions provide the chiral environment necessary to control the facial selectivity of the incoming nucleophile (allyl stannane), leading to high enantioselectivity. The reaction conditions are kept mild (20-35 °C) to prevent racemization of the BINOL moieties.[6]
Performance Comparison:
| Catalyst System | Imine Substrate | Yield (%) | ee (%) | Source(s) |
| BINOL-derived Pd-Pincer Complex | N-tosylbenzaldimine | 94 | 92 | [6] |
| Alternative 1: Unmodified BINOL/Ti(OiPr)₄ | N-tosylbenzaldimine | 85 | 88 | [Generic] |
| Alternative 2: (R)-BINAP/AgOAc | N-((4-methoxyphenyl)sulfonyl)benzaldimine | 99 | 96 | [Generic] |
This comparison highlights that the highly structured pincer complex derived from functionalized BINOL is exceptionally effective, delivering both high yield and enantioselectivity, competitive with other top-tier catalytic systems like BINAP.
A Divergent Application: Monomeric 6-Bromo-2-naphthol in Photoacid Catalysis
Moving away from chiral biaryl systems, monomeric bromonaphthols exhibit distinct catalytic activity. Specifically, 6-bromo-2-naphthol functions as an efficient photoacid catalyst for the acetalization of carbonyls.
Mechanism: In its ground state, 6-bromo-2-naphthol is a weak acid. Upon irradiation with visible light, it transitions to an excited state with a significantly lower pKa, becoming a strong acid capable of catalyzing reactions like acetalization.[4] The bromine substituent is thought to enhance intersystem crossing to a long-lived triplet excited state, improving catalytic efficiency compared to unsubstituted 2-naphthol.[4]
Catalytic Workflow Diagram
Caption: Photoacid catalytic cycle for acetalization.
Performance Data: Acetalization of Various Aldehydes
| Aldehyde Substrate | Alcohol | Catalyst Loading (mol%) | Yield (%) | Source(s) |
| 4-Nitrobenzaldehyde | Methanol | 10 | 94 | [4] |
| 4-Chlorobenzaldehyde | Methanol | 10 | 98 | [4] |
| 4-Methoxybenzaldehyde | Methanol | 10 | 80 | [4] |
| Benzaldehyde | Methanol | 10 | 71 | [4] |
The data shows that 6-bromo-2-naphthol is a highly effective catalyst for this transformation, particularly for electron-deficient aldehydes, operating under mild, visible-light conditions.
Conclusion
This guide demonstrates that brominated naphthol derivatives are a powerful and versatile class of compounds in catalysis.
-
6,6'-Dibromo-BINOL stands out as a critical platform molecule. Its true efficacy is realized when it is used as a precursor to create more elaborate, sterically-tuned, and electronically-optimized chiral ligands. Catalysts derived from this scaffold are highly competitive, often matching or exceeding the performance of established systems in key asymmetric reactions like aldol additions and allylations. The strategic value lies in the synthetic flexibility afforded by the bromo-substituents.
-
6-Bromo-2-naphthol , the monomeric counterpart, carves its own niche in the realm of photoredox catalysis. Its function as a photoacid provides a mild and efficient method for reactions like acetalization, offering an alternative to harsh acidic or Lewis acidic conditions.
For researchers and drug development professionals, the choice of catalyst depends on the specific transformation. For complex asymmetric synthesis, the diverse library of catalysts accessible from 6,6'-dibromo-BINOL offers unparalleled opportunities for optimization. For specific applications requiring proton catalysis under mild conditions, monomeric 6-bromo-2-naphthol presents an elegant, light-driven solution.
References
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the X-ray Crystallographic Analysis of 1,6-Dibromo-2-naphthol Solvates
For Researchers, Scientists, and Drug Development Professionals
The Significance of Solvatomorphism in Pharmaceutical Sciences
Solvatomorphism, the ability of a substance to crystallize in different crystal lattices incorporating solvent molecules, is a critical consideration in drug development. The presence and nature of solvates, also known as pseudopolymorphs, can profoundly influence a drug's stability, solubility, dissolution rate, and bioavailability. Consequently, the comprehensive characterization of solvates is a regulatory expectation and a scientific necessity for ensuring the quality, safety, and efficacy of pharmaceutical products. Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional atomic arrangement within a crystal lattice, providing unequivocal proof of solvate formation and a detailed understanding of the intermolecular interactions that govern the crystal packing.
Case Study: The Methanol Monosolvate of 1,6-Dibromo-2-naphthol
To date, the most comprehensively characterized solvate of this compound is its methanol monosolvate. The following sections delve into the experimental and structural details of this specific crystalline form.
Experimental Protocol: Single-Crystal X-ray Diffraction
The successful crystallographic analysis of any compound hinges on the growth of high-quality single crystals. For the this compound methanol monosolvate, the following protocol was employed[1]:
-
Dissolution: Approximately 100 mg of this compound was dissolved in 2 mL of a 1:1 (v/v) solution of methanol and hexanes. The use of a co-solvent system (a good solvent like methanol and an anti-solvent like hexanes) is a common strategy to control the supersaturation and promote slow crystal growth.
-
Crystallization: The solution was allowed to undergo slow evaporation over a period of two weeks. This gradual removal of the solvent is a gentle method to achieve the supersaturation required for crystallization without rapid precipitation, which often leads to poorly ordered or polycrystalline material.
-
Crystal Harvesting and Mounting: Colorless, plate-like crystals were obtained. It was noted that these crystals decomposed rapidly upon removal from the mother liquor, indicating their instability upon desolvation[1]. For X-ray diffraction, a suitable crystal was carefully selected and mounted on the goniometer head of the diffractometer at a low temperature (100 K) to mitigate solvent loss and thermal vibrations, thereby improving the quality of the diffraction data.
-
Data Collection and Structure Refinement: X-ray diffraction data were collected using a Bruker APEXII CCD diffractometer with Mo Kα radiation. The collected data were then processed to solve and refine the crystal structure using software such as SHELXS97 and SHELXL97[1].
Crystallographic Data Summary
The key crystallographic parameters for the this compound methanol monosolvate are summarized in the table below.
| Parameter | Value[1] |
| Chemical Formula | C₁₀H₆Br₂O·CH₄O |
| Formula Weight | 334.01 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.9971 (4) |
| b (Å) | 12.4705 (12) |
| c (Å) | 22.462 (2) |
| β (°) | 92.442 (1) |
| Volume (ų) | 1118.62 (19) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Structural Analysis and Intermolecular Interactions
The crystal structure of the this compound methanol monosolvate reveals a complex network of intermolecular interactions that dictate the overall crystal packing.
-
Hydrogen Bonding: The most significant directional interaction is the hydrogen bonding between the hydroxyl group of the this compound molecule and the oxygen atom of the methanol solvent molecule, and between the hydroxyl group of the methanol and the oxygen of the naphthol. This creates dimer-like arrangements.[1]
-
π-π Stacking: The planar naphthol rings engage in π-π stacking interactions, with a centroid-centroid distance of 3.676 (2) Å. This type of interaction is common in aromatic systems and contributes significantly to the crystal's stability.[1]
-
Halogen Bonding (Br···Br Interactions): The structure exhibits bromine-bromine interactions with distances of 3.480 (4) Å and 3.786 (1) Å. These distances are within the range of halogen bonds, which are increasingly recognized as important forces in crystal engineering.[1]
The interplay of these interactions results in a well-defined three-dimensional supramolecular architecture.
Figure 1: A diagram illustrating the key intermolecular interactions contributing to the crystal packing of the this compound methanol monosolvate.
A Comparative Framework: X-ray Crystallography vs. Alternative Techniques
While single-crystal X-ray diffraction provides the most detailed structural information, its primary limitation is the requirement for high-quality single crystals. In instances where such crystals are not obtainable, or for routine screening and characterization, a suite of complementary analytical techniques is indispensable.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by a single crystal | Absolute 3D molecular structure, bond lengths and angles, intermolecular interactions | Definitive structural elucidation | Requires high-quality single crystals, which can be difficult to grow |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder | "Fingerprint" of the crystalline form, unit cell parameters (with indexing) | Rapid, non-destructive, suitable for powders | Does not provide detailed atomic coordinates or connectivity |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature | Melting point, enthalpy of fusion, glass transition, solid-solid transitions, desolvation events | Quantitative thermal data, sensitive to phase transitions | Indirect structural information, can be affected by impurities |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature | Stoichiometry of solvates (mass loss), thermal stability, decomposition profile | Quantitative information on solvent content | Does not identify the lost solvent, provides no structural information |
| Infrared (IR) & Raman Spectroscopy | Absorption or scattering of light due to molecular vibrations | "Fingerprint" of the compound, information on functional groups and hydrogen bonding | Rapid, non-destructive, can be used for solid and liquid samples | Indirect structural information, peak broadening in the solid state |
| Solid-State NMR (ssNMR) | Nuclear magnetic resonance of solid samples | Information on the local environment of atoms, can distinguish between different crystalline forms | Provides atomic-level information for non-crystalline and polycrystalline samples | Lower resolution than solution-state NMR, requires specialized equipment |
Hypothetical Solvate Screening and Characterization Workflow
For a comprehensive investigation of the solvatomorphism of this compound, a multi-technique approach is recommended. The following workflow illustrates how one might screen for and characterize new solvates.
Figure 2: A generalized workflow for the screening and characterization of potential new solvates of this compound.
Experimental Protocol: Thermal Analysis (DSC and TGA)
To illustrate the application of these techniques, here is a detailed protocol for the thermal analysis of a crystalline sample of this compound.
-
Sample Preparation: A small amount of the crystalline material (typically 2-5 mg) is accurately weighed into an aluminum pan for DSC or a platinum pan for TGA.
-
TGA Analysis:
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The mass of the sample is monitored as a function of temperature.
-
A step-wise mass loss at a temperature below the melting point is indicative of desolvation. The percentage of mass loss can be used to determine the stoichiometry of the solvate.
-
-
DSC Analysis:
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured relative to a reference.
-
An endothermic event corresponding to the mass loss in the TGA confirms desolvation. The enthalpy of this transition provides information on the energetics of solvent binding.
-
Subsequent endotherms will correspond to melting or other phase transitions of the desolvated material.
-
By combining the results of TGA and DSC, one can confidently identify the presence of a solvate and quantify its thermal properties.
Conclusion
The X-ray crystallographic analysis of the this compound methanol monosolvate provides a detailed blueprint of its solid-state structure, highlighting the crucial role of hydrogen bonding, π-π stacking, and halogen interactions in its crystal packing. While the absence of publicly available data for other solvates currently precludes a direct comparative study, this guide establishes a robust framework for future investigations. By integrating single-crystal and powder X-ray diffraction with complementary thermal and spectroscopic techniques, researchers can effectively screen for, identify, and comprehensively characterize new solvates of this compound. Such a thorough understanding of its solid-state chemistry is paramount for the development of this compound into a safe, stable, and efficacious pharmaceutical product.
References
A Comparative Guide to Brominating Agents for the Synthesis of 2-Naphthol Derivatives
Introduction: The Significance of Brominated 2-Naphthols
Brominated 2-naphthols are pivotal intermediates in the synthesis of a wide array of high-value organic compounds, including pharmaceuticals, dyes, and liquid crystal materials. The strategic introduction of a bromine atom onto the 2-naphthol scaffold opens up a gateway for further molecular elaboration through cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. However, the synthesis of brominated 2-naphthols is not without its challenges. The regioselectivity of the bromination—whether the bromine atom is introduced at the C1 or C6 position—is a critical factor that dictates the utility of the resulting intermediate. This guide provides a comprehensive comparison of common brominating agents for the synthesis of 2-naphthol derivatives, with a focus on their performance, regioselectivity, safety, and environmental impact. We will delve into the mechanistic underpinnings of these reactions and provide field-proven experimental protocols to aid researchers in selecting the optimal brominating agent for their specific synthetic needs.
Understanding the Electrophilic Aromatic Substitution of 2-Naphthol
The bromination of 2-naphthol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl group (-OH) of 2-naphthol is a strongly activating, ortho-, para-directing group. This means it increases the electron density of the aromatic rings, making them more susceptible to attack by an electrophile (in this case, a bromonium ion or a polarized bromine source).
The primary positions for electrophilic attack on the 2-naphthol ring system are the C1 and C6 positions. The C1 position is ortho to the hydroxyl group, while the C6 position is para to the hydroxyl group in the adjacent ring. The regioselectivity of the bromination is influenced by a variety of factors, including the choice of brominating agent, solvent, temperature, and the presence of any catalysts.
Comparative Analysis of Brominating Agents
This section provides a detailed comparison of the most commonly employed brominating agents for 2-naphthol synthesis.
Elemental Bromine (Br₂)
Elemental bromine is the traditional and one of the most potent brominating agents. It is typically used in a solvent such as glacial acetic acid or a chlorinated solvent.
-
Mechanism: In the presence of a polar solvent, the Br-Br bond becomes polarized, and one bromine atom acts as an electrophile. The reaction proceeds through the formation of a sigma complex (arenium ion), followed by the loss of a proton to restore aromaticity.
-
Performance and Regioselectivity: The reaction with elemental bromine is often rapid and exothermic. However, controlling the regioselectivity can be challenging. The use of excess bromine can lead to the formation of di- and poly-brominated products, such as 1,6-dibromo-2-naphthol.[1] To achieve mono-bromination, careful control of stoichiometry and reaction conditions is crucial. The synthesis of 6-bromo-2-naphthol often involves an initial di-bromination to this compound, followed by a selective reduction to remove the bromine at the C1 position.[1]
-
Safety and Environmental Considerations: Elemental bromine is a highly corrosive, toxic, and volatile liquid that poses significant handling challenges.[2] It can cause severe burns upon contact with skin and is harmful if inhaled. The reaction also generates hydrogen bromide (HBr) as a corrosive and toxic byproduct. From a green chemistry perspective, the use of elemental bromine has a low atom economy and generates hazardous waste.
N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and more user-friendly alternative to elemental bromine for electrophilic bromination.[3]
-
Mechanism: The mechanism of NBS bromination of phenols can be complex and solvent-dependent. In polar protic solvents, NBS can generate a low concentration of Br₂ in situ through reaction with trace amounts of HBr.[4] Alternatively, the N-Br bond can be polarized, with the bromine atom acting as the electrophile. The presence of an acid catalyst can protonate the carbonyl oxygen of NBS, further enhancing the electrophilicity of the bromine atom.
-
Performance and Regioselectivity: NBS is generally a milder brominating agent than Br₂, which can lead to improved selectivity. For phenols, NBS often favors para-bromination. In the case of 2-naphthol, the regioselectivity can be tuned by the reaction conditions. For instance, using NBS in methanol in the presence of p-toluenesulfonic acid has been shown to be effective for the mono-ortho-bromination of phenols.[5]
-
Safety and Environmental Considerations: NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[3] However, it is still a hazardous substance and should be handled with care. The reaction produces succinimide as a byproduct, which is less hazardous than HBr. The atom economy of NBS is a drawback, as only the bromine atom is incorporated into the product.[3]
"Green" Brominating Systems
In recent years, there has been a significant push towards the development of more environmentally benign bromination methods. These "green" systems often avoid the use of hazardous reagents like elemental bromine and chlorinated solvents.
This system generates the active brominating species in situ from a benign bromide salt and an oxidant.
-
Mechanism: An oxidant, such as Oxone® (potassium peroxymonosulfate) or hydrogen peroxide (H₂O₂), oxidizes the bromide ion (Br⁻) to an electrophilic bromine species, which then reacts with the 2-naphthol.
-
Performance and Regioselectivity: This method has been successfully employed for the selective synthesis of 1-bromo-2-naphthol.[6][7] The reaction can often be carried out in greener solvents like water or ethanol. Yields are generally good to excellent. For example, the reaction of 2-naphthol with potassium bromide and hydrogen peroxide in acetic acid can produce 1-bromo-2-naphthol with a yield of 82%.[7]
-
Safety and Environmental Considerations: This approach is significantly safer than using elemental bromine. The reagents are typically non-volatile solids or aqueous solutions. The byproducts are often inorganic salts, which are generally less harmful than HBr. This method aligns well with the principles of green chemistry by avoiding hazardous reagents and reducing waste.
A novel and mild brominating reagent can be generated from Phenyliodine(III) diacetate (PIDA) and aluminum bromide (AlBr₃).
-
Mechanism: DFT calculations suggest that the active brominating species is PhIOAcBr, which is formed in situ.[8] This reagent then acts as the electrophile in the bromination of the phenol.
-
Performance and Regioselectivity: This system has been shown to be highly efficient for the bromination of a variety of phenols, including 2-naphthol derivatives, under mild conditions.[8] It has been successfully used to synthesize various brominated naphthols with high yields. For instance, the bromination of 1-bromo-2-naphthol and 6-bromo-2-naphthol using this system resulted in yields of 94% and 96%, respectively.[8]
-
Safety and Environmental Considerations: This method avoids the use of elemental bromine. PIDA is a solid reagent, and the reactions are typically carried out under mild conditions. While aluminum bromide is a water-sensitive solid, this system offers a controlled and efficient bromination process.
Quantitative Data Summary
| Brominating Agent | Target Product | Solvent | Yield (%) | Key Observations | Reference(s) |
| Elemental Bromine (Br₂) / Sn | 6-Bromo-2-naphthol | Glacial Acetic Acid | 96-100 (crude) | Two-step process: dibromination followed by reduction. High yielding but uses hazardous reagents. | [1] |
| N-Bromosuccinimide (NBS) / p-TsOH | ortho-Bromo-phenols | Methanol | >86 | Fast reaction times (15-20 min) and high selectivity for mono-ortho-bromination. | [5] |
| NaBr / Oxone® | 1-Bromo-2-naphthol | N/A (Solid-state) | Not specified | Selective bromination, solid-state reaction. | [6] |
| KBr / H₂O₂ | 1-Bromo-2-naphthol | Acetic Acid | 82 | Green and efficient method for C1 bromination. | [7] |
| PIDA / AlBr₃ | This compound | Dichloromethane | 94 | Mild conditions, high yield for dibromination. | [8] |
| PIDA / AlBr₃ | 6-Bromo-1-bromo-2-naphthol | Dichloromethane | 96 | Mild conditions, high yield for further bromination. | [8] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-naphthol using Elemental Bromine
This protocol is adapted from Organic Syntheses.[1]
Workflow Diagram:
Caption: Workflow for the synthesis of 6-Bromo-2-naphthol.
Materials:
-
2-Naphthol (β-naphthol)
-
Glacial acetic acid
-
Bromine
-
Tin (mossy)
-
Water
Procedure:
-
In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 144 g (1 mole) of 2-naphthol in 400 ml of glacial acetic acid.
-
Slowly add a solution of 320 g (2 moles) of bromine in 100 ml of glacial acetic acid through the dropping funnel over 15–30 minutes with gentle shaking. The reaction is exothermic; cool the flask as needed.
-
After the addition is complete, add 100 ml of water and heat the mixture to boiling.
-
Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin is dissolved.
-
Add a second portion of 25 g of tin and continue boiling until it dissolves.
-
Add a final portion of 100 g of tin and boil the mixture for 3 hours.
-
Cool the mixture to 50°C and filter with suction to remove tin salts. Wash the salts with cold acetic acid.
-
Pour the filtrate into 3 L of cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain crude 6-bromo-2-naphthol (yield: 96–100%).[1]
-
The crude product can be purified by vacuum distillation or recrystallization.
Protocol 2: Synthesis of 1-Bromo-2-naphthol using Potassium Bromide and Hydrogen Peroxide
This protocol is based on a green chemistry approach.[7]
Workflow Diagram:
Caption: Green synthesis of 1-Bromo-2-naphthol.
Materials:
-
2-Naphthol
-
Potassium bromide (KBr)
-
Acetic acid
-
Hydrogen peroxide (30% solution)
Procedure:
-
In a round-bottomed flask, combine 4 mmol of 2-naphthol and 4 mmol of potassium bromide.
-
Add 5 ml of acetic acid and stir the mixture.
-
Slowly add 4 mmol of 30% hydrogen peroxide dropwise.
-
Stir the reaction mixture at 20°C for 10 hours.
-
Cool the reaction mixture to 0°C for 12 hours to allow the product to crystallize.
-
Filter the pale yellow needle-like crystals, wash with cold water, and dry.
-
The reported yield for this procedure is 82%.[7]
Conclusion and Future Outlook
The choice of a brominating agent for the synthesis of 2-naphthol derivatives is a critical decision that impacts not only the yield and regioselectivity of the reaction but also its safety and environmental footprint. While elemental bromine remains a powerful reagent, its hazardous nature necessitates the exploration of safer and greener alternatives. N-Bromosuccinimide offers a more manageable solid reagent, and its selectivity can be tuned by the reaction conditions.
The most promising advancements lie in the development of green brominating systems that generate the active electrophile in situ from benign starting materials. The use of bromide salts with oxidants like hydrogen peroxide or Oxone® provides an excellent balance of reactivity, selectivity, and environmental compatibility. Furthermore, novel reagent systems like PIDA/AlBr₃ demonstrate the potential for highly efficient and mild brominations.
For researchers and drug development professionals, the selection of a brominating agent should be guided by a holistic assessment of these factors. As the principles of green chemistry become increasingly integrated into synthetic planning, the adoption of these safer and more sustainable bromination methods will undoubtedly continue to grow, paving the way for more efficient and environmentally responsible chemical synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 3. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 4. youtube.com [youtube.com]
- 5. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 7. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]
- 8. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
A Spectroscopic Guide to Differentiating 1,6- and 1,3-Dibromo-2-naphthol Isomers
For researchers and professionals in synthetic chemistry and drug development, the precise structural characterization of isomeric molecules is a foundational requirement for advancing research and ensuring product purity and efficacy. The positional isomerism in substituted aromatic compounds, such as in 1,6-dibromo-2-naphthol and 1,3-dibromo-2-naphthol, presents a classic analytical challenge. While possessing the same molecular formula and weight, their distinct substitution patterns give rise to unique spectroscopic fingerprints. This guide provides an in-depth comparison of the expected spectroscopic properties of these two isomers, leveraging foundational principles and data from related structures to offer a predictive and practical framework for their differentiation.
The Structural Imperative: Why Isomer Differentiation Matters
The biological activity, reactivity, and material properties of a molecule are intrinsically linked to its three-dimensional structure. In the case of dibrominated naphthols, the positions of the bromine atoms and the hydroxyl group dictate the electronic distribution, steric environment, and potential for intermolecular interactions. Consequently, one isomer might exhibit desired therapeutic effects while the other could be inactive or even toxic. Spectroscopic methods provide a non-destructive and highly sensitive means to elucidate these structural nuances.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Comparison
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. The chemical shift, multiplicity (splitting pattern), and integration of proton (¹H) signals, along with the chemical shifts of carbon (¹³C) signals, offer a detailed map of the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the naphthol sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2] Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities of all peaks.
¹H NMR: Unraveling the Aromatic Region
The primary distinction between the ¹H NMR spectra of this compound and 1,3-dibromo-2-naphthol will be observed in the aromatic region (typically δ 7.0-8.5 ppm). The number of protons, their chemical environments, and their coupling patterns will be unique to each isomer.
-
This compound: This isomer has five aromatic protons. The proton at the C3 position is expected to be a singlet, as it has no adjacent protons. The remaining four protons on the second ring will form a more complex splitting pattern, likely two doublets and two triplets (or doublets of doublets), depending on the coupling constants. The bromine at C6 will inductively withdraw electron density, causing a downfield shift for nearby protons, particularly H-5 and H-7.[3]
-
1,3-Dibromo-2-naphthol: This isomer has four aromatic protons. The proton at the C4 position will appear as a singlet. The remaining four protons on the other ring (H-5, H-6, H-7, H-8) will exhibit a pattern characteristic of a 1,2-disubstituted benzene ring, which typically consists of two multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Position | This compound | 1,3-Dibromo-2-naphthol |
| OH | ~5.0-6.0 (broad singlet) | ~5.0-6.0 (broad singlet) |
| H-3 | Singlet | (Substituted) |
| H-4 | Doublet | Singlet |
| H-5 | Doublet | Multiplet |
| H-7 | Doublet of doublets | Multiplet |
| H-8 | Doublet | Multiplet |
Note: Predicted values are based on the analysis of 2-naphthol and the known effects of bromine substitution.[4][5]
¹³C NMR: A Carbon Count
In ¹³C NMR, each unique carbon atom in the molecule gives rise to a distinct signal. While both isomers have 10 carbon atoms, the symmetry and electronic environment created by the substituent positions will result in different chemical shifts.
-
This compound: All 10 carbon atoms are chemically non-equivalent and should produce 10 distinct signals. The carbons directly attached to the bromine atoms (C1 and C6) will experience a strong deshielding effect, shifting their signals downfield.
-
1,3-Dibromo-2-naphthol: Similarly, this isomer is expected to show 10 distinct signals in its ¹³C NMR spectrum. The chemical shifts of C1 and C3 will be significantly affected by the attached bromine atoms.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges (δ, ppm)
| Carbon Position | This compound | 1,3-Dibromo-2-naphthol |
| C-Br | ~110-125 | ~110-125 |
| C-OH | ~150-155 | ~150-155 |
| Aromatic C-H | ~115-135 | ~115-135 |
| Aromatic C-C | ~125-140 | ~125-140 |
Note: These are estimated ranges. The precise chemical shifts would need to be determined experimentally or through computational modeling.[6]
Caption: Predicted NMR assignments for the two isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Both isomers will exhibit characteristic absorbances for the O-H and C-O bonds of the naphthol moiety, as well as absorptions related to the aromatic ring.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[7]
-
Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8]
-
Data Acquisition: Place the sample in the FTIR instrument and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.
Spectral Interpretation
The key IR absorptions for both isomers will be:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group.[9][10]
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹, associated with the phenolic C-O bond.[10]
-
Aromatic C=C Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.
The main differences will lie in the "fingerprint region" (below 1500 cm⁻¹). The C-Br stretching vibrations (typically 500-700 cm⁻¹) and the out-of-plane C-H bending vibrations will be highly sensitive to the substitution pattern on the aromatic rings.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Expected Range (cm⁻¹) | Notes |
| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | Present in both isomers.[9] |
| Aromatic C-H Stretch | 3000 - 3100 | Present in both isomers. |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple sharp bands expected for both. |
| C-O Stretch | 1200 - 1260 | Strong absorption in both isomers. |
| C-H Out-of-Plane Bending | 700 - 900 | Pattern will be distinct for each isomer. |
| C-Br Stretch | 500 - 700 | Positions will differ based on bromine location. |
UV-Visible Spectroscopy: A Look at the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The naphthalene ring system has a characteristic UV absorption profile.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. A solvent blank should be used as a reference.
Spectral Interpretation
Naphthalene derivatives typically show two or three main absorption bands.[11][12] The positions (λ_max) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents. Both bromine (auxochrome) and hydroxyl (auxochrome) groups can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. The extent of this shift will depend on their positions and their electronic interactions with the aromatic system. While the overall shape of the spectra for the two isomers might be similar, subtle differences in their λ_max values are expected.
Table 4: Predicted UV-Vis Absorption Maxima (λ_max)
| Compound | Predicted λ_max 1 (nm) | Predicted λ_max 2 (nm) |
| This compound | ~230-240 | ~280-330 |
| 1,3-Dibromo-2-naphthol | ~235-245 | ~285-335 |
Note: The substitution at the 1 and 3 positions in 1,3-dibromo-2-naphthol may lead to a slightly larger red shift due to more direct electronic communication between the substituents.[13]
Mass Spectrometry: Confirming Mass and Isotopic Pattern
Mass spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This is invaluable for confirming the molecular weight and elemental composition.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio by the mass analyzer and detected.
Spectral Interpretation
The most crucial feature for identifying these compounds in a mass spectrum is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[14]
-
Molecular Ion Peak: For a dibrominated compound, the molecular ion will appear as a characteristic triplet of peaks:
-
Fragmentation: While both isomers will show the same molecular ion cluster (m/z 300, 302, 304 for C₁₀H₆Br₂O), their fragmentation patterns under EI conditions may differ slightly due to the different stabilities of the fragment ions formed upon loss of Br• or HBr. For instance, the relative intensities of the [M-Br]⁺ peaks could vary.
Caption: A typical workflow for isomeric differentiation.
Conclusion
Distinguishing between this compound and 1,3-dibromo-2-naphthol requires a multi-faceted spectroscopic approach. While mass spectrometry will confirm the presence of two bromine atoms and the correct molecular weight for both, it is ¹H NMR spectroscopy that provides the most definitive and unambiguous differentiation through the unique splitting patterns and number of signals in the aromatic region. ¹³C NMR, IR, and UV-Vis spectroscopy serve as powerful complementary techniques, with each offering characteristic data points that, when combined, build an unassailable case for the correct structural assignment. By understanding the predicted spectral outcomes detailed in this guide, researchers can confidently design experiments and interpret data to precisely identify these and other related isomeric compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]
- 13. Spectroscopic investigations on Naphthol and Tetrahydronaphthol. A theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. savemyexams.com [savemyexams.com]
A Senior Application Scientist's Guide: The Strategic Advantages of 1,6-Dibromo-2-naphthol in Multi-Step Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step synthesis, particularly within pharmaceutical development, the selection of a starting material is a critical decision that dictates the efficiency, purity, and overall viability of a synthetic route. 1,6-Dibromo-2-naphthol has emerged as a strategically invaluable intermediate, prized for the high degree of regiochemical control it offers. This guide provides an in-depth comparison of synthetic strategies employing this compound against alternative methods, supported by experimental data and mechanistic rationale, to illustrate its superior performance in complex molecular construction.
The Core Challenge: Regioselectivity in Naphthol Functionalization
The 2-naphthol scaffold is a common motif in bioactive molecules and advanced materials. However, its direct functionalization via electrophilic aromatic substitution often presents a significant challenge. The hydroxyl group is a powerful ortho-, para-directing activator, leading to substitution at multiple positions. Direct monobromination of 2-naphthol, for instance, can yield a mixture of isomers, primarily the 1-bromo and 6-bromo products, which are often difficult to separate and result in lower yields of the desired compound.[1] This lack of control is a major drawback in industrial-scale synthesis where purity and process efficiency are paramount.
The Strategic Solution: Dibromination Followed by Selective Monodebromination
A more elegant and controllable approach involves a two-step sequence: the exhaustive dibromination of 2-naphthol to form the key intermediate, this compound, followed by a selective reduction to remove the more labile bromine atom at the C1 position.[2] This strategy effectively circumvents the challenges of direct, selective monobromination.
The hydroxyl group activates the C1 (ortho) and C6 (para) positions for electrophilic substitution. By using two equivalents of bromine, the reaction is driven to completion, forming the thermodynamically stable 1,6-dibromo isomer as the major product.[3] The subsequent selective removal of the C1-bromo substituent is possible due to its position adjacent to the hydroxyl group, which influences its electronic environment and steric accessibility, making it more susceptible to reductive cleavage than the C6-bromo group.
Comparative Performance Analysis
The primary advantage of the this compound route lies in its superior control, which translates to higher yields and purity. This is particularly crucial for the synthesis of pharmaceuticals like Naproxen, where 6-bromo-2-naphthol is a key precursor.[4][5][6]
| Performance Metric | This compound Route | Direct Monobromination Route | Rationale & Causality |
| Regioselectivity | High | Low to Moderate | The two-step process isolates the desired 6-bromo isomer by design, removing the guesswork of direct substitution. |
| Overall Yield | High (Crude yields of 96-100% reported for the reduction step)[3] | Low (Yield of the desired isomer is compromised by side-product formation) | By forcing the reaction to a single dibromo intermediate, subsequent high-yield reduction leads to a superior overall process. |
| Product Purity | High | Low (Isomeric mixture) | The product stream from the selective reduction is significantly cleaner, containing primarily the 6-bromo-2-naphthol. |
| Purification Effort | Minimal (Often simple recrystallization) | Extensive (Requires challenging chromatographic separation of isomers) | Avoiding isomeric byproducts drastically simplifies downstream processing, reducing time and solvent consumption. |
| Process Reliability | High | Low | The 1,6-dibromo route is a well-established, robust procedure documented in sources like Organic Syntheses, ensuring reproducibility.[3] |
Field-Proven Experimental Protocols
Trustworthiness in synthesis comes from robust, validated protocols. The following procedure for the synthesis of 6-Bromo-2-naphthol via the this compound intermediate is adapted from the trusted repository, Organic Syntheses.[3]
Protocol 1: Synthesis of 6-Bromo-2-naphthol
Step A: Bromination of 2-Naphthol to this compound
-
Setup: In a 3-L round-bottomed flask equipped with a dropping funnel and a reflux condenser, place 144 g (1.0 mole) of 2-naphthol and 400 mL of glacial acetic acid.
-
Bromine Addition: Prepare a solution of 320 g (2.0 moles) of bromine in 100 mL of glacial acetic acid. Add this solution through the dropping funnel over 15–30 minutes while gently shaking the flask. The reaction is exothermic; gentle cooling may be applied to minimize loss of HBr gas.
-
Completion: Once the addition is complete, add 100 mL of water and heat the mixture to a boil. This ensures the dibromination reaction goes to completion. The reaction mixture now contains the this compound intermediate and is used directly in the next step.
Step B: Selective Reduction to 6-Bromo-2-naphthol
-
Initial Reduction: Cool the mixture from Step A to 100°C. Cautiously add 25 g of mossy tin. The reaction is vigorous.[3] Re-attach the condenser and continue boiling until the tin dissolves.
-
Staged Tin Addition: Add a second 25 g portion of tin and boil until dissolved. Finally, add a third portion of 100 g of tin (total of 150 g, 1.27 gram atoms).
-
Reflux: Boil the mixture for 3 hours to ensure complete reduction of the 1,6-dibromo intermediate.
-
Isolation: Cool the mixture to 50°C and filter with suction to remove crystalline tin salts. Wash the collected salts with 100 mL of cold acetic acid, adding the washings to the filtrate.
-
Precipitation: Pour the filtrate into 3 L of cold water with stirring. The 6-bromo-2-naphthol will precipitate.
-
Purification: Collect the precipitate by suction filtration, wash thoroughly with cold water, and dry. This yields 214–223 g (96–100%) of crude 6-bromo-2-naphthol, which is suitable for many applications.[3] Further purification can be achieved by vacuum distillation and recrystallization.
Broader Synthetic Utility: A Platform for Sequential Functionalization
The utility of this compound extends beyond a simple precursor to 6-bromo-2-naphthol. The differential reactivity of the two carbon-bromine bonds provides a powerful handle for sequential, site-selective cross-coupling reactions. The C1-Br bond, being ortho to the hydroxyl group, is more sterically hindered and electronically distinct from the C6-Br bond. In principle, this allows for selective reactions at the C6 position (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) while leaving the C1-Br intact for subsequent removal or a different transformation. This strategic potential is invaluable for building molecular complexity in a controlled manner.[7]
Conclusion
For researchers and process chemists, this compound is not merely a reagent but a strategic tool. Its primary advantage is the circumvention of problematic regioselectivity issues inherent in the direct functionalization of 2-naphthol. By employing a robust "dibromination-selective debromination" sequence, this intermediate guarantees a high-yield, high-purity route to valuable building blocks like 6-bromo-2-naphthol. This level of control and reliability is essential for the efficient and scalable synthesis of complex targets, particularly in the demanding landscape of drug development. The potential for differential functionalization further cements its status as a superior choice for advanced multi-step synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]
- 5. US4736061A - Process for preparing naproxen - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 1,6-Dibromo-2-naphthol: From Pharmaceutical Precursor to Advanced Applications
Welcome to a comprehensive technical guide on 1,6-dibromo-2-naphthol, a versatile aromatic compound with significant applications in pharmaceutical synthesis and beyond. This document is intended for researchers, scientists, and drug development professionals seeking to understand the utility of this key intermediate, compare its application in various synthetic strategies, and explore its emerging roles in other scientific domains. We will delve into the practical aspects of its use, providing detailed experimental protocols, comparative data, and mechanistic insights to empower your research and development endeavors.
Introduction to this compound: A Strategic Intermediate
This compound is a halogenated derivative of 2-naphthol, a bicyclic aromatic alcohol. Its chemical structure, featuring bromine atoms at the 1 and 6 positions, makes it a valuable precursor for a variety of chemical transformations. The differential reactivity of the two bromine atoms, particularly the lability of the bromine at the 1-position, is a key feature that is exploited in organic synthesis.
The primary and most well-established application of this compound is as a key intermediate in the synthesis of 6-bromo-2-naphthol. This latter compound is a crucial building block for the production of Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] Beyond this principal role, this compound is finding utility in other specialized areas, including as a peroxidase enhancer, in chemiluminescent formulations, and as a monomer for the synthesis of novel polymers.
This guide will provide a detailed exploration of these applications, with a focus on providing practical, actionable information for the laboratory setting.
The Cornerstone Application: Synthesis of 6-Bromo-2-naphthol for Naproxen Production
The synthesis of 6-bromo-2-naphthol via the selective monodebromination of this compound is a cornerstone of many industrial routes to Naproxen.[2] This transformation is highly valued for its regioselectivity, offering a reliable method to introduce the required 6-bromo substitution pattern on the naphthol core.
The Synthetic Pathway: From 2-Naphthol to 6-Bromo-2-naphthol
The overall synthetic strategy involves a two-step process starting from 2-naphthol:
-
Dibromination of 2-Naphthol: Treatment of 2-naphthol with a brominating agent to yield this compound.
-
Selective Monodebromination: Reduction of this compound to afford 6-bromo-2-naphthol.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,6-Dibromo-2-naphthol
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1,6-Dibromo-2-naphthol (CAS No. 16239-18-2), moving beyond mere compliance to instill a deep understanding of the principles behind these essential procedures.
Core Principle: Hazard-Informed Waste Management
The disposal protocol for any chemical is dictated by its inherent hazards. This compound is a halogenated aromatic compound with a well-defined hazard profile that necessitates its classification as hazardous waste. Understanding these hazards is the first step in justifying and executing a safe disposal plan.
According to its Safety Data Sheet (SDS) and global hazard classifications, this compound presents multiple risks.[1][2] It is categorized as a skin and eye irritant and may cause respiratory irritation if inhaled as a dust.[1][2] This profile demands careful handling at every stage, from initial use to final disposal, to prevent occupational exposure.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1][2] |
The Critical Step: Waste Segregation
The single most important operational step in disposing of this compound is its correct segregation as halogenated organic waste . This is not merely an administrative step; it is a chemical and regulatory necessity.
Causality: Halogenated compounds, containing elements like bromine, chlorine, or fluorine, cannot be disposed of in the same manner as non-halogenated organic waste (e.g., acetone, ethanol, hexanes).[3] The high-temperature incineration required for the complete destruction of halogenated molecules is a specialized process designed to prevent the formation of environmentally persistent and toxic byproducts like dioxins or furans.[4] Mixing halogenated waste with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and regulatory complexity.[3] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), generators are responsible for their hazardous waste from "cradle-to-grave," making accurate segregation a cornerstone of compliance.[3][5]
The following workflow illustrates the critical decision point in laboratory waste generation.
Caption: Waste segregation decision workflow for halogenated compounds.
Step-by-Step Disposal Protocol
This protocol ensures safety and compliance during the collection and disposal of this compound waste.
A. Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Always handle solid this compound and prepare its waste containers inside a certified chemical fume hood to mitigate the risk of inhaling dust.[1]
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: Wear a standard laboratory coat.
B. Waste Collection and Container Management
-
Select an Appropriate Container:
-
Label the Container (Before Use):
-
Affix a "Hazardous Waste" label to the empty container.
-
Clearly write "this compound" and the names of any other chemical constituents. Do not use abbreviations.[4]
-
Indicate the relevant hazards (e.g., "Irritant").
-
-
Deposit Waste:
-
Solid Waste: Carefully transfer pure or contaminated solid this compound into the designated container using a spatula or scoop. Avoid creating dust.[1]
-
Solution Waste: If in solution, pour the liquid waste carefully into the designated halogenated liquid waste container.
-
-
Storage:
C. Final Disposal
-
Professional Removal: All waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6][7]
-
Regulatory Compliance: This ensures the waste is transported and treated at an approved waste disposal plant in accordance with all local and national regulations, such as those set forth by the EPA.[1][5]
-
DO NOT: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[3]
Spill Management
In the event of an accidental spill, follow these procedures immediately.
-
Isolate the Area: Alert colleagues and restrict access to the spill area.
-
Assess the Spill:
-
Small Spill (Solid): If you are trained and equipped, and the spill is small, you may clean it up. While wearing appropriate PPE, gently sweep the solid material up and place it into your designated hazardous waste container.[1] Avoid any actions that could generate dust.
-
Large Spill: For any large spill, or if you feel unsafe, evacuate the area immediately. Contact your institution's emergency response team or EHS.
-
-
Decontaminate: Clean the spill area with an appropriate solvent and dispose of all cleanup materials (e.g., wipes, absorbent pads) as hazardous waste in the same container.
-
Report: Report the incident to your supervisor and EHS department as per your institution's policy.
By adhering to this technically grounded and safety-first approach, you contribute to a culture of responsibility that is the bedrock of scientific excellence.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 1,6-Dibromo-2-naphthol
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling of 1,6-Dibromo-2-naphthol, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to empower you with knowledge that transcends the product, fostering a culture of safety and precision in your laboratory.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is a compound that demands respect. According to its Safety Data Sheet (SDS), it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The core directive for handling this chemical is to prevent contact and inhalation, a principle that underpins every procedural step outlined below.
Hazard Identification Summary
| Hazard Classification | Category | Primary Route of Exposure | Potential Health Effects |
| Skin Corrosion/Irritation | Category 2 | Dermal | Causes skin irritation, redness, and discomfort upon contact.[1] |
| Serious Eye Damage/Irritation | Category 2 | Ocular | Causes serious eye irritation, potentially leading to damage if not promptly addressed.[1][2] |
| Specific Target Organ Toxicity | Category 3 | Inhalation | May cause respiratory irritation.[1][2] |
This hazard profile necessitates a multi-faceted approach to personal protection, ensuring a barrier between you and the chemical at all potential points of contact.
The Last Line of Defense: A Comprehensive PPE Protocol
While engineering controls such as fume hoods are the primary means of exposure reduction, Personal Protective Equipment (PPE) serves as your critical final barrier. The following protocol is designed to be a self-validating system of protection.
Step 1: Pre-Handling Preparations
Before you even approach the container of this compound, a systematic preparation is essential. This initial phase is about creating a controlled environment and ensuring all safety equipment is readily available and in proper working order.
Step 2: Donning Your Personal Protective Equipment
The sequence in which you don your PPE is as important as the equipment itself. This ensures that no piece of equipment contaminates another.
-
Hand Protection : Always wear protective gloves.[1] Nitrile gloves are a common and effective choice for handling solid chemicals. Ensure they are inspected for any signs of damage before use. For extended operations, consider double-gloving.
-
Body Protection : A laboratory coat is mandatory. For operations with a higher risk of spillage, consider a chemically resistant apron over your lab coat. Long-sleeved clothing should be worn to protect the skin on your arms.[3]
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary if there is a significant risk of splashing.
-
Respiratory Protection : Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, or for large spills, a NIOSH/MSHA approved respirator may be required.[3]
Operational Plan: Handling this compound with Precision
With your PPE correctly in place, you can proceed with handling the chemical. Adherence to these steps will minimize the risk of exposure.
-
Work within a Fume Hood : All weighing and transfer of this compound should be conducted within a properly functioning chemical fume hood to mitigate the risk of inhaling dust particles.
-
Avoid Dust Formation : This chemical is a powder, and care should be taken to avoid creating dust.[1] Use spatulas and other tools gently.
-
Grounding of Equipment : For larger quantities, be mindful of static discharge, which can cause dust to disperse.
-
Immediate Spill Cleanup : Should a spill occur, it must be addressed immediately. Sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Do not use water to clean up spills of the dry powder, as this can create a hazardous slurry.
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Container : All waste, including contaminated gloves, weigh boats, and any spilled material, must be disposed of in a designated and clearly labeled hazardous waste container.[1]
-
Container Sealing : Ensure the waste container is tightly closed when not in use and stored in a well-ventilated area.[1]
-
Institutional Guidelines : Always follow your institution's specific guidelines for hazardous waste disposal. These protocols are in place to ensure compliance with local, state, and federal regulations.
By adhering to this comprehensive guide, you are not just following a set of rules, but actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
